molecular formula C13H18N6O4 B13095989 5'-O-DMT-N2-DMF-dG

5'-O-DMT-N2-DMF-dG

Cat. No.: B13095989
M. Wt: 322.32 g/mol
InChI Key: ZXECVVVXPHBGGX-NMSRVTMWSA-N
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Description

5'-O-DMT-N2-DMF-dG is a useful research compound. Its molecular formula is C13H18N6O4 and its molecular weight is 322.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N6O4

Molecular Weight

322.32 g/mol

IUPAC Name

N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C13H18N6O4/c1-18(2)5-15-13-16-11-10(12(22)17-13)14-6-19(11)9-3-7(21)8(4-20)23-9/h5-9,20-21H,3-4H2,1-2H3,(H,16,17,22)/b15-5+/t7-,8+,9+/m0/s1

InChI Key

ZXECVVVXPHBGGX-NMSRVTMWSA-N

Isomeric SMILES

CN(C)/C=N/C1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O

Canonical SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O

Origin of Product

United States

Foundational & Exploratory

The Cornerstone of Synthetic DNA: A Technical Guide to 5'-O-DMT-N2-DMF-dG Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular biology and biotechnology, the ability to synthesize custom sequences of DNA with high fidelity is paramount. This capability underpins a vast array of applications, from diagnostic probes and PCR primers to the development of therapeutic oligonucleotides like antisense drugs and siRNAs. At the heart of modern automated DNA synthesis lies a class of chemical building blocks known as phosphoramidites. This guide provides an in-depth technical overview of a key phosphoramidite: 5'-O-DMT-N2-DMF-dG phosphoramidite, the monomer responsible for incorporating deoxyguanosine into a growing oligonucleotide chain.

Core Concepts: Deconstructing this compound Phosphoramidite

This compound phosphoramidite is a chemically modified version of the natural nucleoside deoxyguanosine, engineered for optimal performance in the solid-phase synthesis of DNA.[1] Each component of its name denotes a specific chemical group that serves a critical function during the synthesis cycle.[2][3]

  • Deoxyguanosine (dG): This is the core nucleoside, providing the guanine base that will be incorporated into the final DNA sequence.

  • 5'-O-DMT (5'-O-Dimethoxytrityl): The DMT group is a bulky protecting group attached to the 5'-hydroxyl position of the deoxyribose sugar.[4] Its primary role is to prevent unwanted side reactions at this position during the coupling step.[5] The DMT group is acid-labile, meaning it can be easily removed with a mild acid treatment to allow the next nucleotide to be added to the growing chain.[2][5]

  • N2-DMF (N2-Dimethylformamidine): The exocyclic amino group on the guanine base is reactive and must be protected to prevent it from interfering with the phosphoramidite chemistry.[3][6] The DMF group serves as this protecting agent. It is stable throughout the synthesis cycles but can be readily removed during the final deprotection step to yield the natural guanine base. The use of DMF as a protecting group allows for faster deprotection compared to more traditional protecting groups like isobutyryl (iBu).

  • Phosphoramidite: This is the reactive moiety at the 3'-hydroxyl position of the deoxyribose sugar. It consists of a phosphorus (III) atom bonded to a diisopropylamino group and a cyanoethyl group.[2] The diisopropylamino group is an excellent leaving group, which, upon activation by a weak acid like tetrazole, allows for the rapid and efficient formation of a phosphite triester linkage with the free 5'-hydroxyl group of the growing oligonucleotide chain.[7][8] The cyanoethyl group protects the phosphorus atom and is removed at the end of the synthesis.[2]

Quantitative Data

The following table summarizes the key quantitative data for this compound phosphoramidite.

PropertyValueReference(s)
CAS Number 330628-04-1[][10][11]
Molecular Formula C43H53N8O7P[][10][11]
Molecular Weight 824.9 g/mol [11]
Appearance White to off-white powder[10]
Purity (HPLC) ≥98.0%[10]
Purity (³¹P-NMR) ≥99%
Storage Conditions -20°C under an inert atmosphere (e.g., Argon)[4][11]
Solubility Soluble in anhydrous acetonitrile[12]

The Role in Oligonucleotide Synthesis: A Step-by-Step Process

This compound phosphoramidite is a crucial reagent in the now-standard phosphoramidite method for solid-phase oligonucleotide synthesis.[2][13] This process is cyclical, with each cycle adding one nucleotide to the growing DNA chain, which is anchored to a solid support (e.g., controlled pore glass, CPG).[8][14] The synthesis proceeds in the 3' to 5' direction.[7]

cluster_cycle Oligonucleotide Synthesis Cycle Deblocking Step 1: Deblocking (Detritylation) Coupling Step 2: Coupling Deblocking->Coupling Free 5'-OH Capping Step 3: Capping Coupling->Capping Phosphite Triester Formed Oxidation Step 4: Oxidation Capping->Oxidation Unreacted Chains Blocked Oxidation->Deblocking Stable Phosphate Triester End Repeat Cycle for Each Nucleotide Oxidation->End Start Start with Solid Support- Bound Nucleoside Start->Deblocking Final Final Cleavage and Deprotection End->Final

Figure 1: The cyclical process of solid-phase oligonucleotide synthesis.
Experimental Protocol for a Single Synthesis Cycle

The following is a generalized protocol for the addition of a single deoxyguanosine nucleotide using this compound phosphoramidite on an automated DNA synthesizer.

1. Deblocking (Detritylation)

  • Objective: To remove the 5'-DMT protecting group from the nucleotide bound to the solid support, exposing a free 5'-hydroxyl group for the next coupling reaction.[15][16]

  • Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM).[16][17]

  • Procedure:

    • The solid support column is washed with anhydrous acetonitrile.

    • The deblocking solution is passed through the column for approximately 1-2 minutes.

    • The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation. The orange color of the DMT cation can be measured spectrophotometrically to determine the efficiency of the previous coupling step.[15]

2. Coupling

  • Objective: To form a new phosphite triester bond between the free 5'-hydroxyl group on the growing chain and the incoming this compound phosphoramidite.[18]

  • Reagents:

    • This compound phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

    • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI) in anhydrous acetonitrile).[16]

  • Procedure:

    • The phosphoramidite and activator solutions are simultaneously delivered to the column.[7] The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group.[8]

    • The reaction is allowed to proceed for a specific coupling time, typically 30-120 seconds for standard DNA phosphoramidites.[19] A large excess of the phosphoramidite and activator is used to drive the reaction to completion, achieving coupling efficiencies of >99%.[12][20]

    • The column is washed with anhydrous acetonitrile.

3. Capping

  • Objective: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step. This prevents the formation of deletion mutations (n-1 shortmers) in the final product.[14][18]

  • Reagents:

    • Cap A: Acetic anhydride in tetrahydrofuran (THF) and pyridine or lutidine.[8][15]

    • Cap B: N-Methylimidazole (NMI) in THF.[8][15]

  • Procedure:

    • Cap A and Cap B solutions are mixed and delivered to the column.

    • The capping mixture acetylates the unreacted 5'-hydroxyl groups, rendering them unreactive in subsequent cycles.[16] This step is typically performed for about 30 seconds.

    • The column is washed with anhydrous acetonitrile.

4. Oxidation

  • Objective: To stabilize the newly formed internucleotide linkage by converting the unstable phosphite triester (P(III)) to a more stable phosphate triester (P(V)).[14][21]

  • Reagent: A solution of iodine (e.g., 0.02 M) in a mixture of THF, water, and pyridine or lutidine.[15][16]

  • Procedure:

    • The oxidizing solution is passed through the column for approximately 30-45 seconds.[15]

    • The iodine oxidizes the phosphite triester to a phosphate triester.

    • The column is washed with anhydrous acetonitrile to remove the oxidizing agent and prepare for the next cycle.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Final Cleavage and Deprotection

Once the desired sequence has been assembled, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.

  • Objective: To release the full-length oligonucleotide from the solid support and remove the cyanoethyl phosphate protecting groups and the N2-DMF base protecting groups.

  • Reagents: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[22][23][24] The use of AMA is often preferred as it allows for faster deprotection.[22][25]

  • Procedure (using AMA):

    • The solid support is transferred to a vial.

    • A 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA) is added to the vial.[23]

    • The mixture is heated at 65°C for approximately 10-15 minutes.[23][26] This cleaves the oligonucleotide from the support and removes the cyanoethyl and DMF protecting groups.

    • The solution containing the deprotected oligonucleotide is removed, and the solvent is evaporated.

    • If the synthesis was performed "DMT-on" (the final 5'-DMT group was not removed), it can be cleaved by treatment with an acid like 80% acetic acid.[19] This is often done to aid in purification by reversed-phase HPLC.

Quality Control and Storage

The purity of the phosphoramidite starting material is critical for the successful synthesis of high-quality oligonucleotides.[27][28] Impurities can lead to lower coupling efficiencies and the incorporation of undesired modifications into the final product.[29]

cluster_qc Phosphoramidite Quality Control Workflow cluster_decision RawMaterial Raw Material (this compound) HPLC Reversed-Phase HPLC (Purity Assay) RawMaterial->HPLC NMR ³¹P-NMR Spectroscopy (Identity and P(III) Purity) RawMaterial->NMR MS Mass Spectrometry (Molecular Weight Verification) RawMaterial->MS Moisture Moisture Analysis (Karl Fischer Titration) RawMaterial->Moisture Pass All Specs Met? HPLC->Pass NMR->Pass MS->Pass Moisture->Pass Release Release for Synthesis Reject Reject Batch Pass->Release Yes Pass->Reject No

Figure 2: A typical quality control workflow for phosphoramidite raw materials.

Standard quality control tests for phosphoramidites include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To determine the purity of the compound.[27]

  • ³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy: To confirm the identity of the phosphoramidite and to quantify the amount of the active P(III) species versus the oxidized P(V) impurity.[28]

  • Mass Spectrometry (MS): To verify the correct molecular weight.[27][28]

Proper storage is essential to maintain the quality of this compound phosphoramidite. It is sensitive to moisture and oxidation and should be stored at low temperatures (-20°C) under an inert gas like argon.[4][11] When preparing solutions for synthesis, anhydrous solvents must be used to prevent degradation of the phosphoramidite.[12]

Conclusion

This compound phosphoramidite is a highly specialized and essential chemical for the synthesis of DNA. Its carefully designed protecting groups and reactive phosphoramidite moiety enable the efficient and precise construction of custom oligonucleotides. A thorough understanding of its properties, the synthesis cycle in which it participates, and the importance of quality control is fundamental for any researcher or professional engaged in the field of synthetic biology, diagnostics, or nucleic acid therapeutics. The robustness and high efficiency of phosphoramidite chemistry, with this dG monomer as a key player, will continue to drive innovation in these critical areas of science and medicine.[2][13]

References

An In-depth Technical Guide to 5'-O-DMT-N2-DMF-dG: A Core Component in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5'-O-(4,4'-dimethoxytrityl)-N2-(N,N-dimethylformamidine)-2'-deoxyguanosine (5'-O-DMT-N2-DMF-dG), a critical building block in the chemical synthesis of oligonucleotides. This document details its structure, physicochemical properties, and its central role in the widely adopted phosphoramidite method for DNA synthesis. Furthermore, it outlines detailed experimental protocols for its use and subsequent deprotection, offering valuable insights for researchers in genomics, drug discovery, and molecular diagnostics.

Core Structure and Function

This compound is a modified nucleoside meticulously designed for automated solid-phase oligonucleotide synthesis. Its structure is based on 2'-deoxyguanosine and features two key protecting groups that are essential for the controlled, stepwise addition of nucleotides:

  • 5'-O-Dimethoxytrityl (DMT) Group: This bulky acid-labile group protects the 5'-hydroxyl function of the deoxyribose sugar.[1] Its primary role is to prevent self-polymerization and to ensure that chain elongation occurs exclusively at the 5'-terminus in a controlled, directional manner (3' to 5').[1] The DMT group is quantitatively removed at the beginning of each synthesis cycle under mild acidic conditions.[1] The release of the dimethoxytrityl cation, which has a characteristic orange color, allows for real-time monitoring of coupling efficiency.[2]

  • N2-Dimethylformamidine (DMF) Group: This protecting group shields the exocyclic amino group of the guanine base.[3] This protection is crucial to prevent unwanted side reactions at the nucleobase during the phosphoramidite coupling and oxidation steps. The DMF group is favored in modern synthesis due to its lability under basic conditions, which allows for significantly faster deprotection of the final oligonucleotide compared to traditional protecting groups like isobutyryl (ibu).[4]

For direct incorporation into an oligonucleotide chain via an automated synthesizer, this compound is typically converted into its 3'- (2-cyanoethyl)-N,N-diisopropylphosphoramidite derivative. This phosphoramidite is the reactive monomer that couples to the free 5'-hydroxyl of the growing oligonucleotide chain.

Physicochemical and Quantitative Data

The properties of this compound and its corresponding phosphoramidite are summarized below. This data is essential for reaction setup, storage, and quality control.

Table 1: Properties of this compound Nucleoside

PropertyValueReference
Chemical Formula C34H36N6O6Derived
Molecular Weight 624.69 g/mol [5]
Appearance White to off-white powder-
Storage -20°C to -80°C, under inert gas, away from moisture and light[5]

Table 2: Properties of this compound 3'-CE Phosphoramidite

PropertyValueReference
Synonyms DMT-dG(dmf) Phosphoramidite, Dmf-dG-CE Phosphoramidite[][7]
CAS Number 330628-04-1[][7][8]
Chemical Formula C43H53N8O7P[][7][8]
Molecular Weight 824.9 g/mol [8]
Appearance White to off-white powder[]
Purity ≥98% by HPLC[]
Storage ≤ -15°C, under inert gas (e.g., Nitrogen)[7]

Experimental Protocols

The primary application of this compound is in the phosphoramidite method of solid-phase oligonucleotide synthesis. A generalized protocol is provided below.

Automated Oligonucleotide Synthesis Cycle

This cycle is performed on an automated DNA synthesizer for each nucleotide addition.

1. Detritylation (Deblocking):

  • Objective: To remove the 5'-DMT group from the nucleotide bound to the solid support, exposing the 5'-hydroxyl for the next coupling reaction.
  • Reagent: A mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).[9]
  • Procedure: The acidic solution is passed through the synthesis column. The resulting orange-colored DMT cation is washed away, and its absorbance at ~495 nm is measured to quantify the reaction efficiency.[2]

2. Coupling:

  • Objective: To form a phosphite triester linkage between the free 5'-hydroxyl of the support-bound nucleotide and the incoming this compound phosphoramidite.
  • Reagents:
  • This compound 3'-CE Phosphoramidite solution in anhydrous acetonitrile.
  • An activator solution, such as 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI), in anhydrous acetonitrile.
  • Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate that readily couples with the free 5'-hydroxyl group.[10] Coupling times are typically short, on the order of 30 seconds.[11]

3. Capping:

  • Objective: To permanently block any unreacted 5'-hydroxyl groups from further chain elongation. This prevents the formation of "n-1" deletion mutants in the final product.[10]
  • Reagents:
  • Cap A: Acetic anhydride in tetrahydrofuran (THF), often with a base like pyridine or lutidine.
  • Cap B: N-methylimidazole (NMI) in THF.
  • Procedure: The two capping solutions are delivered to the column, where they react to form a reactive acetylating agent that acetylates the unreacted 5'-hydroxyls.

4. Oxidation:

  • Objective: To convert the unstable phosphite triester linkage to a more stable pentavalent phosphate triester.
  • Reagent: A solution of iodine (typically 0.02 M to 0.1 M) in a mixture of THF, water, and a weak base like pyridine.[4]
  • Procedure: The oxidizing solution is passed through the column, rapidly converting the P(III) to a P(V) species.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Post-Synthesis Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all remaining protecting groups are removed.

1. Cleavage from Solid Support:

  • Objective: To hydrolyze the linker connecting the oligonucleotide to the solid support.
  • Reagent: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[12]
  • Procedure: The support is incubated in the basic solution at room temperature. This step also removes the 2-cyanoethyl protecting groups from the phosphate backbone.[12]

2. Base Deprotection:

  • Objective: To remove the N2-DMF group from guanine residues and other base-protecting groups (e.g., benzoyl on adenine, acetyl on cytosine).
  • Advantage of DMF: The DMF group is significantly more labile than the traditional isobutyryl (ibu) group, allowing for much faster deprotection.[4] This is particularly beneficial for high-throughput synthesis and for oligonucleotides containing base-labile modifications.
  • Deprotection Conditions:
  • Ammonium Hydroxide: Heating at 55°C for 2 hours or 65°C for 1 hour.[4]
  • AMA (Ammonium Hydroxide/Methylamine 1:1): Heating at 65°C for as little as 10-35 minutes.[11][13] This is considered an ultrafast deprotection method.[3]

3. Final DMT Group Removal (if synthesized "DMT-on"):

  • Objective: To remove the final 5'-DMT group. This is often left on during cleavage and deprotection to aid in purification by reversed-phase HPLC or cartridge purification.
  • Reagent: An aqueous acid solution, such as 80% acetic acid.[11]
  • Procedure: The purified, DMT-on oligonucleotide is treated with the acid solution, followed by neutralization and desalting.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the cyclical nature of the phosphoramidite method for oligonucleotide synthesis.

Oligonucleotide_Synthesis_Cycle cluster_synthesis Automated Synthesis Cycle (Repeated 'n' times) Detritylation 1. Detritylation (Acid Treatment, e.g., 3% TCA) Removes 5'-DMT Coupling 2. Coupling (Phosphoramidite + Activator) Adds next base Detritylation->Coupling Free 5'-OH Capping 3. Capping (Acetic Anhydride + NMI) Blocks failures Coupling->Capping Oxidation 4. Oxidation (Iodine Solution) Stabilizes backbone Capping->Oxidation Oxidation->Detritylation Start next cycle End End: Full-length protected Oligonucleotide Oxidation->End After final cycle Start Start: Support-bound Nucleoside (DMT-on) Start->Detritylation Deprotection_Strategy cluster_deprotection Cleavage & Deprotection cluster_options Fast Deprotection Options for dG(dmf) Input Full-length Oligo on Solid Support (Protected) Cleavage Cleavage & Phosphate Deprotection (e.g., NH4OH or AMA at RT) Input->Cleavage Base_Deprotection Base Deprotection (Heated) Cleavage->Base_Deprotection Ammonia Ammonium Hydroxide (1h @ 65°C or 2h @ 55°C) Base_Deprotection->Ammonia AMA AMA (NH4OH/MeNH2) (10-35 min @ 65°C) 'Ultrafast' Base_Deprotection->AMA Output Crude, Deprotected Oligonucleotide Ammonia->Output AMA->Output Purification Purification (e.g., HPLC, PAGE) Output->Purification Final_Product Pure Oligonucleotide Purification->Final_Product

References

A Deep Dive into 5'-O-DMT-N2-DMF-dG: A Cornerstone of Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, a comprehensive understanding of the chemical properties and applications of key reagents is paramount. 5'-O-DMT-N2-DMF-dG, a modified deoxyguanosine nucleoside, serves as a critical building block in the chemical synthesis of DNA and RNA oligonucleotides. This technical guide provides an in-depth analysis of its chemical properties, its central role in automated solid-phase oligonucleotide synthesis, and the experimental protocols associated with its use.

Core Chemical Properties

This compound, more formally known as 5'-O-(4,4'-Dimethoxytrityl)-N2-(N,N-dimethylformamidinyl)-2'-deoxyguanosine, is a protected nucleoside designed for efficient incorporation into growing oligonucleotide chains. The key protective groups, the 5'-O-DMT and the N2-DMF, are crucial for directing the chemical reactions during synthesis and are subsequently removed to yield the final oligonucleotide product.

Physicochemical Data

A summary of the key physicochemical properties of this compound and its commonly used phosphoramidite derivative are presented below.

PropertyThis compoundThis compound 3'-CE Phosphoramidite
Synonyms 5'-O-DMT-N2-(dimethylamino)methylidene-2'-deoxyguanosineDMF-dG CEP; Dmf-dG-CE Phosphoramidite
CAS Number 40094-22-2[1][2]330628-04-1[][4][5][6][7]
Molecular Formula C34H36N6O6[1][8]C43H53N8O7P[][4][5][6]
Molecular Weight 624.69 g/mol [1][8]824.90 g/mol [4]
Appearance -White to off-white powder[][6]
Purity -≥98% by HPLC[][6]
Solubility DMSO: 100 mg/mL (with ultrasonic)[9]Acetonitrile[10][11]
Storage Conditions Powder: -20°C for 2 years. In DMSO: 4°C for 2 weeks, -80°C for 6 months.[1]Store at <-15°C to -20°C under an inert gas (e.g., Nitrogen).[]
Predicted Boiling Point -876.3 ± 75.0°C[]

Role in Oligonucleotide Synthesis

This compound is a fundamental component in the phosphoramidite method of solid-phase oligonucleotide synthesis, the most common method for producing custom sequences of DNA and RNA. In this process, the nucleoside is typically converted into its 3'-CE phosphoramidite form to enable its addition to a growing oligonucleotide chain which is attached to a solid support.

The synthesis cycle involves four key steps: detritylation, coupling, capping, and oxidation. The 5'-O-DMT group plays a crucial protective role, preventing unwanted side reactions at the 5'-hydroxyl position during the chain elongation process.[12][13] This acid-labile group is removed at the beginning of each cycle to allow for the addition of the next phosphoramidite monomer.[13] The N2-DMF group protects the exocyclic amine of the guanine base during synthesis.

Below is a diagram illustrating the logical workflow of the solid-phase oligonucleotide synthesis cycle.

Oligonucleotide_Synthesis_Workflow Solid-Phase Oligonucleotide Synthesis Cycle cluster_synthesis Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing Detritylation 1. Detritylation (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of this compound phosphoramidite) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH groups) Coupling->Capping Chain elongation Oxidation 4. Oxidation (Stabilization of the phosphite triester) Capping->Oxidation Oxidation->Detritylation Ready for next cycle Cleavage Cleavage from Solid Support Oxidation->Cleavage After final cycle Deprotection Removal of Base Protecting Groups (e.g., DMF) Cleavage->Deprotection Purification Purification of Full-Length Oligonucleotide Deprotection->Purification DMT_on_Purification DMT-on Oligonucleotide Purification Workflow Crude_Oligo Crude Oligonucleotide Mixture (DMT-on and failure sequences) Binding Binding to Column (DMT-on oligos bind) Crude_Oligo->Binding HIC_Column Hydrophobic Interaction Chromatography (HIC) Column Elution_Failures Elution of Failure Sequences (Lack DMT group) HIC_Column->Elution_Failures Binding->HIC_Column On_Column_Cleavage On-Column DMT Cleavage (Acid wash) Binding->On_Column_Cleavage Elution_Product Elution of Purified DMT-off Oligonucleotide On_Column_Cleavage->Elution_Product Pure_Oligo Pure Full-Length Oligonucleotide Elution_Product->Pure_Oligo

References

The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic nucleic acids, the fidelity of every single coupling reaction is paramount. The phosphoramidite method, the gold standard for oligonucleotide synthesis, relies on a carefully orchestrated cycle of protection, coupling, and deprotection. Central to this process is the 4,4'-dimethoxytrityl (DMT) group, a bulky and acid-labile protecting group for the 5'-hydroxyl of the nucleoside monomer. This in-depth technical guide provides a comprehensive overview of the function of the DMT group, its mechanism of action, detailed experimental protocols, and a comparative analysis with alternative protecting groups, offering researchers and drug development professionals a thorough understanding of its critical role in oligonucleotide synthesis.

The Core Function of the DMT Protecting Group

The primary role of the DMT group is to reversibly block the 5'-hydroxyl group of the nucleoside phosphoramidite.[1] This protection is essential for several reasons:

  • Directionality: Oligonucleotide synthesis proceeds in the 3' to 5' direction. By protecting the 5'-hydroxyl, the DMT group ensures that the incoming phosphoramidite couples exclusively at the free 3'-hydroxyl of the growing oligonucleotide chain, which is bound to a solid support.[1]

  • Prevention of Polymerization: The DMT group prevents the self-polymerization of phosphoramidite monomers during synthesis.[1]

  • Purification Handle: The lipophilic nature of the DMT group provides a "handle" for the purification of the final full-length oligonucleotide from shorter, uncapped failure sequences using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

  • Real-time Monitoring of Coupling Efficiency: The cleavage of the DMT group releases a brightly colored orange dimethoxytrityl cation (DMT+), which can be quantified spectrophotometrically to monitor the efficiency of each coupling step in real-time.[1]

The Chemistry of the DMT Group in the Synthesis Cycle

The solid-phase synthesis of oligonucleotides is a cyclical process, with each cycle consisting of four main steps: detritylation, coupling, capping, and oxidation. The DMT group plays a pivotal role in the first step of this cycle.

Detritylation (Deblocking)

The synthesis cycle begins with the removal of the DMT group from the 5'-hydroxyl of the nucleoside attached to the solid support. This is achieved by treatment with a mild acid, typically 3% trichloroacetic acid (TCA) or 3% dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM).[2] The acid protonates the ether oxygen of the DMT group, leading to its cleavage and the formation of a free 5'-hydroxyl group and the resonance-stabilized DMT cation.

Detritylation_Mechanism

Coupling

Following detritylation, the free 5'-hydroxyl of the support-bound nucleoside is coupled with the next incoming nucleoside phosphoramidite. This reaction is activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT), which protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group.

Capping

To prevent the elongation of unreacted chains (failure sequences) in subsequent cycles, any free 5'-hydroxyl groups that did not react during the coupling step are permanently blocked by acetylation using a capping reagent, typically a mixture of acetic anhydride and N-methylimidazole.

Oxidation

The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate triester using an oxidizing agent, such as iodine in the presence of water and pyridine.[2]

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

Oligonucleotide_Synthesis_Cycle

Quantitative Data and Experimental Protocols

Quantitative Analysis of Detritylation and Depurination

The choice of acid and the duration of the detritylation step are critical parameters that must be carefully controlled to ensure complete DMT removal while minimizing side reactions, most notably depurination (the cleavage of the glycosidic bond between the purine base and the sugar).

Acid (in DCM)ConcentrationDepurination Half-time (dA)Depurination Half-time (dG)
Dichloroacetic Acid (DCA)3%~1.3 hours5-6 fold longer than dA
Dichloroacetic Acid (DCA)15%~3-fold faster than 3% DCA-
Trichloroacetic Acid (TCA)3%~4-fold faster than 3% DCA~12-fold longer than dA
Data sourced from kinetic studies on CPG-bound intermediates.
Experimental Protocol: Solid-Phase Oligonucleotide Synthesis Cycle (1 µmol scale)

This protocol outlines a typical cycle for the addition of one nucleotide using an automated DNA synthesizer.

  • Detritylation:

    • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

    • Procedure: Flush the synthesis column with the detritylation solution for 60-120 seconds. Collect the eluate containing the DMT cation for spectrophotometric analysis at 495 nm.

    • Wash: Wash the column with anhydrous acetonitrile.

  • Coupling:

    • Reagents:

      • 0.1 M solution of the desired phosphoramidite in anhydrous acetonitrile.

      • 0.45 M solution of 5-(ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.

    • Procedure: Simultaneously deliver the phosphoramidite solution (5-fold molar excess) and the activator solution to the synthesis column and allow to react for 30-60 seconds.

    • Wash: Wash the column with anhydrous acetonitrile.

  • Capping:

    • Reagents:

      • Capping Reagent A: Acetic anhydride/2,6-lutidine/THF (1:1:8 v/v/v).

      • Capping Reagent B: 16% N-methylimidazole in THF.

    • Procedure: Deliver a 1:1 mixture of Capping Reagent A and B to the column and allow to react for 30 seconds.

    • Wash: Wash the column with anhydrous acetonitrile.

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Pyridine/Water (7:2:1 v/v/v).

    • Procedure: Deliver the oxidizing solution to the column and allow to react for 30 seconds.

    • Wash: Wash the column with anhydrous acetonitrile.

Repeat this cycle for each subsequent nucleotide addition.

Comparison with Alternative 5'-Hydroxyl Protecting Groups

While the DMT group is the most widely used protecting group for the 5'-hydroxyl, several alternatives have been developed, each with its own advantages and disadvantages.

Protecting GroupStructureDeprotection ConditionsAdvantagesDisadvantages
DMT (Dimethoxytrityl)Trityl with two methoxy groupsMild acid (e.g., 3% TCA or DCA)- Rapid and quantitative removal- Colored cation for monitoring- Lipophilic for RP-HPLC- Can cause depurination with prolonged acid exposure
MMT (Monomethoxytrityl)Trityl with one methoxy groupStronger acid than DMT- More stable to acid than DMT- Useful for on-column derivatization- Slower deprotection- Less intense color for monitoring
Pixyl Xanthenyl-basedMilder acid than DMT- More acid-labile than DMT, allowing for milder deprotection conditions- Not as widely used or commercially available as DMT
Photolabile Groups (e.g., NPPOC)Nitrobenzyl-basedUV light (e.g., 365 nm)- Orthogonal deprotection (no acid required)- Spatially and temporally controlled deprotection- Can generate reactive byproducts- May require specialized equipment

Protecting_Group_Comparison

Impact of the DMT Group on Downstream Applications

It is important to note that the presence of the DMT group on the 5'-terminus of an oligonucleotide can affect its use in certain biological applications. For instance, the bulky DMT group can sterically hinder the action of enzymes such as T4 DNA ligase, thereby inhibiting ligation reactions.[3] Therefore, complete removal of the DMT group is crucial for oligonucleotides intended for use in applications such as cloning and PCR.

Conclusion

The 4,4'-dimethoxytrityl protecting group is a cornerstone of modern oligonucleotide synthesis, enabling the efficient and high-fidelity production of synthetic DNA and RNA. Its unique combination of steric bulk, acid lability, and the chromophoric nature of its cleavage product has made it an indispensable tool for researchers and drug developers. A thorough understanding of its function, the kinetics of its removal, and the potential for side reactions is essential for the successful synthesis of high-quality oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics. While alternative protecting groups offer advantages in specific contexts, the DMT group remains the workhorse of solid-phase oligonucleotide synthesis, a testament to its well-balanced properties and proven reliability.

References

The Guardian of Guanine: A Technical Guide to the DMF Protecting Group in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of oligonucleotide synthesis, the precise and efficient assembly of nucleic acid chains is paramount. Central to this process is the strategic use of protecting groups to shield reactive functionalities on the nucleobases. Among these, the N2-dimethylformamidine (DMF) group has emerged as a critical guardian for guanine, offering a unique set of advantages that streamline synthesis and enhance the purity of the final product. This technical guide provides an in-depth exploration of the role of the DMF protecting group on guanine, detailing its application, benefits, and the specific experimental protocols that underpin its use.

The Critical Role of Guanine Protection

Guanine, with its exocyclic N2-amino group and O6-carbonyl, presents unique challenges during oligonucleotide synthesis. The N2-amino group is nucleophilic and can engage in undesirable side reactions during the phosphoramidite coupling step. Furthermore, the guanine base itself is susceptible to depurination under the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group in each synthesis cycle. Effective protection of the N2-amino group is therefore essential to prevent branch formation and maintain the integrity of the growing oligonucleotide chain.

The Advantages of the Dimethylformamidine (DMF) Protecting Group

The dimethylformamidine (dmf) protecting group has gained widespread adoption for guanine protection due to several key advantages over traditional protecting groups like isobutyryl (ibu).

  • Prevention of Depurination: The electron-donating nature of the dmf group effectively protects the guanosine from depurination, a major source of truncated and impure oligonucleotides.[1]

  • Mild Deprotection Conditions: The DMF group is significantly more labile than the ibu group under basic conditions, allowing for faster and milder deprotection protocols. This is particularly crucial for the synthesis of oligonucleotides containing sensitive modifications or dyes that would be degraded by harsh deprotection conditions.[2]

  • Reduced Deprotection Times: The use of DMF-protected guanosine (dmf-dG) dramatically reduces the time required for the final deprotection step. For instance, deprotection with concentrated ammonium hydroxide can be completed in a fraction of the time required for ibu-protected guanine.[3] This increased throughput is a significant advantage in high-volume oligonucleotide production.

  • Compatibility with Modern Deprotection Reagents: dmf-dG is compatible with a variety of deprotection reagents, including ammonium hydroxide and mixtures of ammonium hydroxide and methylamine (AMA), which enables "ultrafast" deprotection protocols.[4][5]

However, it is important to note that the DMF group is not without its limitations. It is notably unstable on adenosine, precluding its use for protecting this base.[1] Additionally, the DMF group exhibits significant resistance to deprotection with sodium hydroxide, requiring extended reaction times for complete removal.[6]

Quantitative Comparison of Deprotection Conditions

The lability of the DMF protecting group allows for a range of deprotection strategies. The following tables summarize the recommended conditions for the removal of the DMF group from synthetic oligonucleotides, in comparison to the traditional isobutyryl (ibu) group.

Table 1: Deprotection with Concentrated Ammonium Hydroxide

Protecting GroupTemperatureTime for Complete Deprotection
dmf-dGRoom Temperature17 hours
dmf-dG55°C4 hours
dmf-dG65°C2 hours
ibu-dG55°C16 hours
ibu-dG65°C8 hours

Table 2: "UltraFAST" Deprotection with AMA (Ammonium Hydroxide/Methylamine 1:1)

Protecting GroupTemperatureTime for Complete Deprotection
dmf-dG or ibu-dGRoom Temperature120 minutes
dmf-dG or ibu-dG37°C30 minutes
dmf-dG or ibu-dG55°C10 minutes
dmf-dG or ibu-dG65°C5 minutes
Note:Use of Ac-dC is required to prevent transamidation.

Table 3: Alternative Deprotection Reagents

ReagentConditionsProtecting Groups Deprotected
0.4 M NaOH in MeOH/water (4:1 v/v)Room Temperature, >72 hoursdmf-dG (ibu-dG is deprotected in 17 hours)
Tert-Butylamine/water (1:3 v/v)60°C, 6 hoursA, C, and dmf-dG
50 mM Potassium Carbonate in MethanolRoom Temperature, 4 hoursUltraMild protecting groups (Pac-dA, Ac-dC, iPr-Pac-dG)

Experimental Protocols

Synthesis of N2-Dimethylformamidine-2'-deoxyguanosine

This protocol describes the initial step of protecting the exocyclic amino group of 2'-deoxyguanosine with the DMF group.

Materials:

  • 2'-deoxyguanosine

  • Anhydrous Methanol

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

Procedure:

  • Suspend 2'-deoxyguanosine in anhydrous methanol.

  • Add N,N-dimethylformamide dimethyl acetal to the suspension with vigorous stirring.

  • Heat the reaction mixture at 60°C for 6 hours.[7]

  • Remove the methanol under reduced pressure.

  • The resulting solid can be purified by flash chromatography on silica gel.

Synthesis of 5'-O-DMT-N2-DMF-2'-deoxyguanosine

This protocol details the protection of the 5'-hydroxyl group with dimethoxytrityl chloride.

Materials:

  • N2-DMF-2'-deoxyguanosine

  • Anhydrous Pyridine

  • 4,4'-Dimethoxytrityl chloride (DMTr-Cl)

Procedure:

  • Dissolve N2-DMF-2'-deoxyguanosine in anhydrous pyridine and dry by co-evaporation.

  • Redissolve the dried compound in anhydrous pyridine.

  • Add DMTr-Cl in portions and stir the mixture at room temperature overnight.[7]

  • Remove the pyridine under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.

Synthesis of 5'-O-DMT-N2-DMF-2'-deoxyguanosine-3'-CE-phosphoramidite

This protocol describes the final step to create the phosphoramidite monomer for oligonucleotide synthesis.

Materials:

  • 5'-O-DMT-N2-DMF-2'-deoxyguanosine

  • Anhydrous Dichloromethane

  • N,N-diisopropylethylamine (DIPEA)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

Procedure:

  • Dissolve 5'-O-DMT-N2-DMF-2'-deoxyguanosine in anhydrous dichloromethane under an inert atmosphere (e.g., Argon).

  • Add DIPEA to the solution.

  • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir the mixture for 30 minutes.[8]

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel pre-treated with triethylamine.

Deprotection of Oligonucleotides Containing dmf-dG

4.4.1. Standard Deprotection with Ammonium Hydroxide

  • After synthesis, transfer the solid support to a screw-cap vial.

  • Add concentrated ammonium hydroxide (28-30%).

  • Heat the vial at 55°C for 4 hours or 65°C for 2 hours.

  • Cool the vial to room temperature before opening.

  • Filter the solution to remove the solid support and collect the oligonucleotide-containing supernatant.

4.4.2. UltraFAST Deprotection with AMA

  • Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.

  • Add the AMA solution to the solid support in a sealed vial.

  • Heat the vial at 65°C for 5-10 minutes.[4]

  • Cool the vial before opening and collect the supernatant.

Visualizing the Process: Diagrams and Workflows

Chemical Structures

cluster_guanine Guanine cluster_dmf_guanine N2-DMF-Guanine G DMFG

Caption: Chemical structures of Guanine and N2-DMF-Guanine.

Oligonucleotide Synthesis Cycle

Oligo_Synthesis_Cycle Detritylation 1. Detritylation (Acidic Wash, e.g., TCA) Coupling 2. Coupling (Activated Phosphoramidite) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Acetic Anhydride) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Blocks Unreacted 5'-OH Oxidation->Detritylation Stabilizes Phosphate Backbone Cycle Repeats

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Protection and Deprotection Workflow

Protection_Deprotection Deoxyguanosine 2'-Deoxyguanosine DMF_Protection N2-DMF Protection (DMF-DMA) Deoxyguanosine->DMF_Protection DMT_Protection 5'-DMT Protection (DMTr-Cl) DMF_Protection->DMT_Protection Phosphitylation 3'-Phosphitylation DMT_Protection->Phosphitylation dmf_dG_Amidite dmf-dG Phosphoramidite Phosphitylation->dmf_dG_Amidite Oligo_Synthesis Solid-Phase Oligonucleotide Synthesis dmf_dG_Amidite->Oligo_Synthesis Cleavage_Deprotection Cleavage & Deprotection (e.g., NH4OH or AMA) Oligo_Synthesis->Cleavage_Deprotection Final_Oligo Purified Oligonucleotide Cleavage_Deprotection->Final_Oligo

Caption: Workflow for the synthesis and use of dmf-dG phosphoramidite.

Potential Side Reactions and Considerations

While the DMF group offers significant advantages, researchers must be aware of potential side reactions to ensure the synthesis of high-purity oligonucleotides.

  • Incomplete Deprotection: Although much faster than with ibu-dG, incomplete deprotection of dmf-dG can still occur if deprotection times or temperatures are insufficient. This is particularly relevant for G-rich sequences.

  • Side Reactions during Capping: The O6 position of guanine can undergo side reactions during the capping step, leading to the formation of adducts. While DMF protection mitigates some of these, careful control of capping conditions is still necessary.

  • Transamidation with Bz-dC: When using AMA for deprotection, it is crucial to use acetyl-protected cytidine (Ac-dC) instead of benzoyl-protected cytidine (Bz-dC). The methylamine in AMA can react with Bz-dC, leading to a transamidation side reaction.[4]

Conclusion

The N2-dimethylformamidine protecting group has become an indispensable tool in modern oligonucleotide synthesis. Its ability to prevent depurination while allowing for rapid and mild deprotection conditions has significantly improved the efficiency and quality of synthetic oligonucleotides. For researchers and professionals in drug development and molecular diagnostics, a thorough understanding of the properties and protocols associated with dmf-dG is essential for the successful synthesis of high-purity, functional nucleic acid sequences. By carefully selecting deprotection strategies and being mindful of potential side reactions, the full benefits of this powerful protecting group can be realized.

References

5'-O-DMT-N2-DMF-dG (CAS: 40094-22-2): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 5'-O-(4,4'-Dimethoxytrityl)-N2-(N,N-dimethylformamidinyl)-2'-deoxyguanosine, commonly referred to as 5'-O-DMT-N2-DMF-dG, is a critical building block in the chemical synthesis of DNA oligonucleotides. This modified nucleoside is integral to the widely adopted phosphoramidite method for solid-phase oligonucleotide synthesis. Its strategic design, featuring a dimethoxytrityl (DMT) group at the 5' position and a dimethylformamidine (DMF) protecting group on the exocyclic amine of guanine, ensures high efficiency and fidelity during the stepwise assembly of custom DNA sequences. These synthetic oligonucleotides are indispensable tools in a vast array of research and therapeutic applications, including polymerase chain reaction (PCR), gene editing, antisense therapies, and diagnostics.[1][2][3]

This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and workflows.

Core Properties and Specifications

This compound is a white to off-white powder. Key quantitative data for this compound are summarized in the tables below, compiled from various commercial and technical sources.

Chemical and Physical Properties
CAS Number 40094-22-2
Molecular Formula C34H36N6O6
Molecular Weight 624.69 g/mol
Appearance White to off-white powder
Purity Typically ≥98% (HPLC)
Solubility Soluble in DMSO (e.g., 100 mg/mL with ultrasonic treatment) and acetonitrile.
Storage and Stability
Powder 2 years at -20°C
In DMSO 2 weeks at 4°C; 6 months at -80°C
Shipping Condition Ambient Temperature

Role in Solid-Phase Oligonucleotide Synthesis

The primary application of this compound is as a phosphoramidite precursor in automated solid-phase DNA synthesis. The synthesis cycle is a four-step process that is repeated for each nucleotide added to the growing oligonucleotide chain.

Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Solid-Phase Oligonucleotide Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Detritylation 1. Detritylation (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of activated phosphoramidite) Detritylation->Coupling Capping 3. Capping (Acetylation of unreacted 5'-OH groups) Coupling->Capping Oxidation 4. Oxidation (Conversion of phosphite to phosphate) Capping->Oxidation Oxidation->Detritylation Next Cycle Cleavage 5. Cleavage (Release from solid support) Oxidation->Cleavage Final Cycle Deprotection 6. Deprotection (Removal of base and phosphate protecting groups) Cleavage->Deprotection Purification 7. Purification (e.g., HPLC) Deprotection->Purification

Automated Solid-Phase Oligonucleotide Synthesis Workflow.
Experimental Protocols

The following sections provide a detailed methodology for the key stages of oligonucleotide synthesis utilizing this compound, primarily in its phosphoramidite form (this compound-3'-CE phosphoramidite).

1. Preparation of Reagents:

  • Phosphoramidite Solution: The this compound-3'-CE phosphoramidite is typically dissolved in anhydrous acetonitrile to a concentration of 0.1 M. It is crucial to handle the phosphoramidite under anhydrous conditions to prevent hydrolysis.

  • Activator Solution: A 0.25 M solution of 5-(Ethylthio)-1H-tetrazole (ETT) or other suitable activators in anhydrous acetonitrile is commonly used.

  • Capping Solutions: Capping A (acetic anhydride in THF/pyridine) and Capping B (N-methylimidazole in THF).

  • Oxidizing Solution: A solution of 0.02 M iodine in THF/pyridine/water.

  • Deblocking Solution: A 3% solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

2. Automated Synthesis Cycle:

The synthesis is performed on an automated DNA synthesizer. The following is a representative protocol for a single coupling cycle:

  • Step 1: Detritylation (Deblocking)

    • The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMT protecting group from the terminal nucleotide, exposing the 5'-hydroxyl group.

    • This step is monitored by collecting the orange-colored trityl cation, which allows for the quantitative determination of the coupling efficiency of the previous cycle.

  • Step 2: Coupling

    • The this compound-3'-CE phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column.

    • The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl group of the support-bound oligonucleotide.

    • The coupling reaction forms a phosphite triester linkage. A typical coupling time for standard deoxynucleoside phosphoramidites is around 30 seconds.[4]

  • Step 3: Capping

    • Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions.

    • This prevents the formation of deletion mutants (sequences missing a nucleotide) in subsequent cycles.

  • Step 4: Oxidation

    • The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using the oxidizing solution.

    • This step completes the addition of one nucleotide.

The cycle of detritylation, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is assembled.

3. Cleavage and Deprotection:

Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The use of the DMF protecting group on guanine allows for more rapid deprotection conditions compared to the traditional isobutyryl (iBu) group.

  • Cleavage from Support and Base Deprotection:

    • The solid support is treated with a solution of ammonium hydroxide and methylamine (AMA, 1:1 v/v).

    • This one-step procedure cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone (β-cyanoethyl) and the nucleobases (including the N2-DMF group on guanine).[4][5]

    • A typical protocol involves incubation at 65°C for 10-15 minutes.[4][5] For more sensitive modifications, deprotection can be carried out at room temperature for a longer duration.

  • Removal of the 5'-DMT Group (if synthesized "DMT-on"):

    • If the final 5'-DMT group was left on for purification purposes (DMT-on synthesis), it is removed by treatment with an acidic solution, such as 80% acetic acid in water, after purification.[4]

4. Purification:

The crude oligonucleotide product is typically purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product from shorter, failed sequences.

Applications in Research and Drug Development

Oligonucleotides synthesized using this compound are fundamental tools in molecular biology and are at the forefront of nucleic acid-based therapeutics.

Gene_Modulation_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_cellular_application Cellular Application dG_phosphoramidite This compound (as phosphoramidite) solid_phase_synthesis Solid-Phase Synthesis dG_phosphoramidite->solid_phase_synthesis custom_oligo Custom Oligonucleotide (e.g., Antisense Oligo) solid_phase_synthesis->custom_oligo cellular_uptake Cellular Uptake custom_oligo->cellular_uptake mrna_binding Binding to Target mRNA cellular_uptake->mrna_binding rnase_h RNase H Recruitment mrna_binding->rnase_h mrna_cleavage mRNA Cleavage rnase_h->mrna_cleavage protein_inhibition Inhibition of Protein Translation mrna_cleavage->protein_inhibition

Antisense Oligonucleotide Mechanism of Action.
  • Antisense Oligonucleotides (ASOs): These are short, single-stranded DNA molecules designed to bind to a specific messenger RNA (mRNA) sequence. This binding can lead to the degradation of the mRNA by RNase H, thereby preventing the translation of the mRNA into a protein. This "gene silencing" approach is a powerful strategy for treating diseases caused by the over-expression or mutation of specific genes.[2]

  • Small interfering RNA (siRNA): While siRNAs are double-stranded RNA, the synthesis of the individual RNA strands utilizes similar phosphoramidite chemistry, with 2'-hydroxyl protection.

  • Primers and Probes for PCR and qPCR: Custom oligonucleotides are essential as primers to initiate DNA amplification in PCR and as probes for real-time quantitative PCR (qPCR) to detect and quantify specific DNA or RNA sequences.[1]

  • Gene Synthesis and Cloning: Synthetic oligonucleotides are used to construct larger genes and for site-directed mutagenesis to study gene function.

  • Diagnostics: Oligonucleotide-based microarrays and probes are used for the detection of genetic variations, infectious agents, and for gene expression profiling.

Conclusion

This compound is a cornerstone of modern biotechnology, enabling the precise chemical synthesis of DNA for a myriad of applications in research, diagnostics, and the development of novel therapeutics. The robust protection strategy afforded by the DMT and DMF groups, combined with the efficiency of automated solid-phase synthesis, allows for the routine production of high-quality, custom oligonucleotides. A thorough understanding of the properties of this compound and the intricacies of the synthesis and deprotection protocols is essential for any researcher working in these fields.

References

A Comprehensive Technical Guide to 5'-O-DMT-N2-DMF-dG-CE Phosphoramidite (CAS 330628-04-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5'-O-DMT-N2-DMF-dG-CE phosphoramidite (CAS 330628-04-1), a critical building block in the chemical synthesis of oligonucleotides. This document details its chemical properties, applications in research and drug development, and provides standardized experimental protocols for its use. Particular emphasis is placed on its role in the synthesis of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs), and the mechanisms by which these molecules elicit their biological effects.

Introduction

This compound-CE phosphoramidite is a modified deoxyguanosine nucleoside widely employed in solid-phase oligonucleotide synthesis using the phosphoramidite method.[1][2] Its structure is specifically designed for automated DNA synthesis, featuring three key protective groups: a 5'-O-dimethoxytrityl (DMT) group for temporary protection of the 5'-hydroxyl, a dimethylformamidine (DMF) group to protect the N2 exocyclic amine of the guanine base, and a 3'-O-(β-cyanoethyl)-N,N-diisopropylphosphoramidite group that enables the sequential addition of nucleotides in the 3' to 5' direction.[2] The DMF protecting group is particularly advantageous as it is more labile than the traditional isobutyryl (iBu) group, allowing for faster and milder deprotection conditions, which is crucial for the synthesis of sensitive or modified oligonucleotides.[2][3]

This phosphoramidite is an indispensable component for the synthesis of custom DNA sequences for a wide range of applications, including molecular diagnostics, gene sequencing, and as a fundamental tool in the development of nucleic acid-based therapeutics.[4]

Chemical and Physical Properties

The key properties of this compound-CE phosphoramidite are summarized in the table below, compiled from various suppliers and safety data sheets.

PropertyValue
CAS Number 330628-04-1
Molecular Formula C₄₃H₅₃N₈O₇P
Molecular Weight 824.9 g/mol
Appearance White to off-white powder
Purity Typically ≥98% (HPLC)
Solubility Soluble in anhydrous acetonitrile, DMSO
Storage Conditions -20°C under an inert atmosphere (e.g., Argon or Nitrogen)
Stability in Solution Stable in anhydrous acetonitrile for 2-3 days at 2-8°C

Role in Oligonucleotide Synthesis

The phosphoramidite method is a cyclical process involving four main steps for the addition of each nucleotide to the growing oligonucleotide chain, which is anchored to a solid support.

The Phosphoramidite Synthesis Cycle

The standard automated synthesis cycle is outlined below. The use of this compound-CE phosphoramidite follows this general protocol.

Oligo_Synthesis_Cycle cluster_0 Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (Removal of 5'-DMT group) Reagent: Trichloroacetic Acid (TCA) in Dichloromethane (DCM) Coupling 2. Coupling (Formation of phosphite triester) Reagents: Phosphoramidite + Activator (e.g., DCI, ETT) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH groups) Reagents: Acetic Anhydride + N-Methylimidazole Coupling->Capping Chain Elongation Oxidation 4. Oxidation (Conversion of phosphite to phosphate) Reagent: Iodine/Water/Pyridine Capping->Oxidation Prevents n-1 sequences Oxidation->Detritylation Stabilizes linkage, ready for next cycle

Caption: The four-step phosphoramidite cycle for solid-phase oligonucleotide synthesis.

Experimental Protocol: Incorporation of dG(DMF)

The following provides a generalized protocol for the use of this compound-CE phosphoramidite in an automated DNA synthesizer. Specific parameters may need to be optimized based on the synthesizer model and the specific oligonucleotide sequence.

Materials:

  • This compound-CE phosphoramidite

  • Anhydrous acetonitrile (synthesis grade)

  • Activator solution (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) or 0.25 M 4,5-dicyanoimidazole (DCI) in acetonitrile)

  • Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizer solution (0.02 M Iodine in THF/Pyridine/Water)

  • Deblocking solution (3% Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection reagents (e.g., concentrated ammonium hydroxide or a 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine (AMA))

Protocol:

  • Preparation: Dissolve this compound-CE phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M). Ensure the dissolution is performed under an inert, dry atmosphere.

  • Synthesis Cycle:

    • Detritylation: The 5'-DMT group of the support-bound nucleoside is removed by treatment with the deblocking solution.

    • Coupling: The dissolved dG(DMF) phosphoramidite is mixed with the activator solution and delivered to the synthesis column. A coupling time of 30 seconds is typical for standard DNA synthesis, though for G-rich sequences or modified oligonucleotides, this may be extended.[5] A 6-minute coupling time has been recommended for the related 2'-fluoro derivative.[6]

    • Capping: Any unreacted 5'-hydroxyl groups on the solid support are acetylated to prevent the formation of deletion mutants (n-1 sequences).

    • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the iodine solution. A lower concentration of iodine (0.02 M) is recommended when using dG(dmf) phosphoramidite.[2]

  • Chain Elongation: The cycle is repeated until the desired oligonucleotide sequence is synthesized.

  • Cleavage and Deprotection:

    • The completed oligonucleotide is cleaved from the solid support, and the cyanoethyl protecting groups are removed from the phosphate backbone.

    • The DMF protecting group on the guanine base is removed. The lability of the DMF group allows for faster deprotection compared to iBu-dG.

Deprotection Conditions:

ReagentTemperatureDurationNotes
Concentrated Ammonium Hydroxide55°C - 65°C1 - 2 hoursA traditional method; dmf-dG deprotects faster than iBu-dG.[2]
AMA (1:1 NH₄OH / 40% Methylamine)65°C5 - 10 minutes"UltraFAST" deprotection; compatible with dmf-dG.[3][7]
0.4 M NaOH in MeOH/water (4:1)Room Temperature> 72 hoursNot recommended for DMF deprotection due to its remarkable resistance.[8]
t-Butylamine/Methanol/Water (1:1:2)70°C2.5 hoursUsed for oligonucleotides containing sensitive modifications like TAMRA, requires Ac-dC and dmf-dG.[9]

Applications in Drug Development

Oligonucleotides synthesized using building blocks like this compound-CE phosphoramidite are at the forefront of therapeutic innovation. Antisense oligonucleotides (ASOs) are a prominent class of such drugs, designed to bind to specific mRNA sequences and modulate gene expression.

Mechanisms of Action of Antisense Oligonucleotides

ASOs primarily function through two distinct mechanisms: RNase H-mediated degradation of mRNA and steric-blocking modulation of pre-mRNA splicing.

4.1.1. RNase H-Mediated Degradation

This mechanism leads to the downregulation of a target protein. An ASO designed as a "gapmer" (a central DNA-like region flanked by modified nucleotides) hybridizes with its complementary mRNA sequence. The resulting DNA/RNA heteroduplex is recognized by the endogenous enzyme Ribonuclease H (RNase H), which selectively cleaves the RNA strand, leading to its degradation and preventing protein translation.

RNaseH_Pathway ASO Antisense Oligonucleotide (ASO) Hybrid ASO-mRNA Hybrid Duplex ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Enzyme Hybrid->RNaseH Recruitment Cleavage mRNA Cleavage RNaseH->Cleavage Catalysis Degradation mRNA Fragments (Degraded) Cleavage->Degradation NoProtein Inhibition of Translation (No Protein) Degradation->NoProtein

Caption: RNase H-mediated degradation of a target mRNA by an antisense oligonucleotide.

4.1.2. Splicing Modulation

ASOs can be designed to bind to specific sites on a pre-mRNA molecule within the nucleus, sterically hindering the binding of splicing factors. This can be used to correct aberrant splicing patterns that cause disease or to modulate the ratio of protein isoforms.[10] For example, an ASO can block a cryptic splice site or a splicing silencer, leading to the inclusion or exclusion of a specific exon in the mature mRNA.[11]

Splicing_Modulation_Pathway cluster_pre Pre-mRNA Splicing cluster_aso ASO Intervention Pre_mRNA Pre-mRNA with Aberrant Splice Site Aberrant_mRNA Aberrant mRNA (Non-functional Protein) Pre_mRNA->Aberrant_mRNA Splicing Corrected_mRNA Corrected mRNA (Functional Protein) Pre_mRNA->Corrected_mRNA Corrected Splicing Spliceosome Spliceosome Complex Spliceosome->Aberrant_mRNA ASO Splicing-Modulating ASO ASO->Pre_mRNA Binds to Splice Site

Caption: Modulation of pre-mRNA splicing by a steric-blocking antisense oligonucleotide.

Quality Control and Troubleshooting

High coupling efficiency at each step of oligonucleotide synthesis is paramount for obtaining a high yield of the full-length product. The purity of the this compound-CE phosphoramidite is critical, as are the anhydrous conditions of the reagents and solvents. Incomplete deprotection of the DMF group can lead to modified guanine bases in the final oligonucleotide, potentially affecting its hybridization properties and biological activity. Therefore, adherence to optimized deprotection protocols is essential. High-performance liquid chromatography (HPLC) and mass spectrometry are standard analytical techniques used to assess the purity and identity of the synthesized oligonucleotides.

Conclusion

This compound-CE phosphoramidite is a cornerstone reagent for the automated chemical synthesis of DNA. Its well-defined protecting group strategy, particularly the use of the labile DMF group, facilitates efficient and rapid synthesis and deprotection, which is vital for the production of high-purity oligonucleotides for both research and therapeutic applications. Understanding its chemical properties and the nuances of its use in the phosphoramidite cycle is essential for any professional engaged in the field of nucleic acid chemistry and drug development.

References

In-Depth Technical Guide: 5'-O-DMT-N2-DMF-dG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused analysis of the physicochemical properties of 5'-O-DMT-N2-DMF-dG, a critical reagent in oligonucleotide synthesis.

Chemical Identity and Molecular Weight

This compound is a chemically modified nucleoside, specifically a phosphoramidite of deoxyguanosine. It is widely used in the automated synthesis of DNA oligonucleotides. The full chemical name is often represented as 5'-O-Dimethoxytrityl-N2-dimethylformamidine-2'-deoxyguanosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite .[][2]

The molecular formula for this compound is C43H53N8O7P .[][2][3]

Based on this formula, the calculated molecular weight is approximately 824.9 g/mol .[2][3] Minor variations in the reported weight, such as 824.90 g/mol [2] or 824.93 g/mol [], are due to differences in the precision of atomic weights used in the calculation.

Quantitative Data: Molecular Weight Calculation

The molecular weight is derived from the sum of the atomic weights of each constituent atom in the molecule. The table below provides a detailed breakdown of this calculation.

ElementSymbolAtomic CountAtomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC4312.011516.473
HydrogenH531.00853.424
NitrogenN814.007112.056
OxygenO715.999111.993
PhosphorusP130.97430.974
Total 824.920

Logical Relationship of Components

The name "this compound" describes the key chemical modifications on the deoxyguanosine (dG) nucleoside, which are essential for its function in solid-phase DNA synthesis.

G dG Deoxyguanosine (dG) Core DMT 5'-O-DMT Group (Dimethoxytrityl) dG->DMT Protects 5' hydroxyl DMF N2-DMF Group (Dimethylformamidine) dG->DMF Protects exocyclic amine on guanine CE 3'-CE Phosphoramidite Group dG->CE Enables coupling to next nucleotide

References

The Advantage of Speed and Fidelity: A Technical Guide to DMF-dG in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of oligonucleotide synthesis, the choice of protecting groups is a critical determinant of yield, purity, and the integrity of the final product. Among the options for the protection of the exocyclic amine of deoxyguanosine (dG), N,N-dimethylformamidine (DMF) has emerged as a superior choice for a multitude of applications, particularly in the synthesis of complex and sensitive oligonucleotides. This technical guide provides an in-depth exploration of the advantages of using DMF-dG, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their oligonucleotide synthesis endeavors.

The Core Advantage: Accelerated and Milder Deprotection

The primary and most celebrated advantage of utilizing DMF-dG lies in its significantly faster deprotection kinetics compared to the traditional isobutyryl (ibu) protecting group.[1][2] This lability allows for the use of milder deprotection conditions, which is crucial for the synthesis of oligonucleotides containing sensitive modifications, such as fluorescent dyes or other base-labile moieties.[1]

The rate-determining step in the deprotection of standard oligonucleotides is often the removal of the ibu group from guanine bases, which is notably resistant to hydrolysis.[3] In contrast, the DMF group is cleaved much more rapidly, reducing the overall deprotection time and minimizing exposure of the oligonucleotide to harsh basic conditions that can lead to degradation.[3][4]

Quantitative Comparison of Deprotection Times

The following tables summarize the deprotection times for DMF-dG and ibu-dG under various standard conditions, highlighting the significant time savings and milder treatment afforded by the DMF protecting group.

Table 1: Deprotection with Concentrated Ammonium Hydroxide

Protecting GroupTemperatureTime for Complete DeprotectionReference
DMF-dG Room Temp.16 hours[1]
55 °C1 - 2 hours[2][3][5]
65 °C1 - 2 hours[1][2]
ibu-dG Room Temp.36 hours[1]
55 °C16 hours[1]
65 °C8 hours[1]

Table 2: Deprotection with AMA (Ammonium Hydroxide/Methylamine, 1:1 v/v)

Protecting GroupTemperatureTime for Complete DeprotectionReference
DMF-dG Room Temp.120 minutes[6][7]
55 °C10 minutes[6][7]
65 °C5 - 10 minutes[6][7][8][9]
ibu-dG Room Temp.120 minutes[6][7]
55 °C10 minutes[6][7]
65 °C5 minutes[6][7]

Enhanced Fidelity: Minimizing Depurination

High Coupling Efficiency and Purity

DMF-dG phosphoramidites consistently demonstrate high coupling efficiencies, comparable to standard phosphoramidites, ensuring reliable incorporation into the growing oligonucleotide chain.[11][] This high efficiency is a prerequisite for the synthesis of long and high-quality oligonucleotides. The use of DMF-dG contributes to the synthesis of oligonucleotides with excellent purity and predictable deprotection behavior.[11] This is particularly beneficial for demanding applications such as therapeutic oligonucleotides, diagnostic probes, and molecular biology tools.[11]

Experimental Protocols

Standard Solid-Phase Oligonucleotide Synthesis Cycle using DMF-dG

The synthesis cycle for incorporating a DMF-dG phosphoramidite is identical to that of other standard phosphoramidites and can be performed on any commercial DNA synthesizer.

Protocol:

  • Detritylation: Removal of the 5'-DMT group from the solid-support-bound nucleoside using a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM).

  • Coupling: Activation of the DMF-dG phosphoramidite with an activator (e.g., tetrazole or a derivative) and subsequent coupling to the free 5'-hydroxyl group of the support-bound oligonucleotide. No changes from the standard synthesizer-recommended method are needed.[13]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole to prevent the formation of deletion mutants.

  • Oxidation: Oxidation of the phosphite triester linkage to a more stable phosphate triester using an iodine solution.

This cycle is repeated for each nucleotide to be added to the sequence.

Deprotection Protocols for Oligonucleotides Containing DMF-dG

4.2.1. Deprotection with Concentrated Ammonium Hydroxide

This is a standard and widely used deprotection method.

Protocol:

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add concentrated ammonium hydroxide (e.g., 1-2 mL for a 1 µmol synthesis).

  • Seal the vial tightly.

  • Incubate the vial under one of the following conditions:

    • Room temperature for 16 hours.[1]

    • 55 °C for 1-2 hours.[2][3]

    • 65 °C for 1-2 hours.[1]

  • After incubation, cool the vial to room temperature.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the ammonium hydroxide to dryness using a vacuum concentrator.

4.2.2. Ultrafast Deprotection with AMA (Ammonium Hydroxide/Methylamine)

This method offers significantly reduced deprotection times. It is important to note that for this protocol, it is recommended to use acetyl-protected dC (Ac-dC) to avoid potential side reactions.[6][7][9]

Protocol:

  • Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.

  • Transfer the solid support to a screw-cap vial.

  • Add the AMA reagent (e.g., 1-2 mL for a 1 µmol synthesis).

  • Seal the vial tightly.

  • Incubate the vial under one of the following conditions:

    • Room temperature for 2 hours.[6][7]

    • 55 °C for 10 minutes.[6][7]

    • 65 °C for 5-10 minutes.[6][7][9]

  • After incubation, cool the vial to room temperature.

  • Transfer the supernatant to a new tube.

  • Evaporate the AMA reagent to dryness using a vacuum concentrator.

HPLC Purification of the Deprotected Oligonucleotide

High-Performance Liquid Chromatography (HPLC) is the method of choice for obtaining high-purity oligonucleotides. Ion-pair reversed-phase HPLC is a common and effective technique.

Protocol:

  • Sample Preparation: Dissolve the dried, crude oligonucleotide in water or a suitable buffer (e.g., 0.1 M triethylammonium acetate, TEAA).

  • Column: Use a C8 or C18 reversed-phase HPLC column.

  • Mobile Phases:

    • Buffer A: 0.1 M TEAA in water, pH 7.0.

    • Buffer B: Acetonitrile.

  • Gradient: Run a linear gradient of increasing Buffer B concentration (e.g., 5% to 50% acetonitrile over 30 minutes) at a flow rate of 1 mL/min. The specific gradient will need to be optimized based on the length and sequence of the oligonucleotide.

  • Detection: Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the peak corresponding to the full-length oligonucleotide product.

  • Desalting: Desalt the collected fraction using a suitable method (e.g., ethanol precipitation or a desalting column) to remove the ion-pairing reagent.

  • Lyophilization: Lyophilize the desalted oligonucleotide to obtain a pure, dry powder.

Visualizing the Process

Standard Oligonucleotide Synthesis Cycle

OligoSynthesisCycle cluster_workflow Solid-Phase Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Add DMF-dG Amidite) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Detritylation Repeat for next cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Comparison of dG Protecting Groups

ProtectingGroupComparison cluster_dG Deoxyguanosine Protection cluster_deprotection Deprotection Conditions dG_ibu ibu-dG Structure: Isobutyryl group Deprotection: Slow Ammonia Ammonium Hydroxide dG_ibu->Ammonia 16h @ 55C AMA AMA dG_ibu->AMA 10 min @ 55C dG_dmf DMF-dG Structure: Dimethylformamidine group Deprotection: Fast dG_dmf->Ammonia 1-2h @ 55C dG_dmf->AMA 10 min @ 55C OverallWorkflow cluster_synthesis Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification & QC AutomatedSynthesis Automated Solid-Phase Oligonucleotide Synthesis (incorporating DMF-dG) CleavageDeprotection Cleavage from Solid Support & Base Deprotection (e.g., with AMA) AutomatedSynthesis->CleavageDeprotection Evaporation Evaporation to Dryness CleavageDeprotection->Evaporation HPLC HPLC Purification Evaporation->HPLC Desalting Desalting HPLC->Desalting Lyophilization Lyophilization Desalting->Lyophilization FinalQC Final Quality Control (e.g., Mass Spec) Lyophilization->FinalQC

References

Stability and Storage of DMF-dG Phosphoramidite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for N2-dimethylformamidine-deoxyguanosine (DMF-dG) phosphoramidite, a critical building block in the chemical synthesis of oligonucleotides. Understanding the degradation pathways and kinetics of this reagent is paramount for ensuring the high fidelity and yield of synthetic DNA and RNA, particularly in therapeutic applications. This document outlines the key factors influencing its stability, recommended handling procedures, and the analytical methods for quality control.

Core Concepts of Phosphoramidite Stability

Phosphoramidites are sensitive chemical compounds susceptible to degradation, primarily through hydrolysis and oxidation. The stability of a given phosphoramidite in solution is influenced by several factors, including the nucleobase, the protecting groups, the solvent, and the presence of contaminants like water and acidic impurities.

Deoxyguanosine (dG) phosphoramidites are known to be the least stable of the four standard DNA phosphoramidites (dA, dC, dG, dT).[1] This inherent instability is attributed to an autocatalytic hydrolysis mechanism, where the dG phosphoramidite itself participates in its degradation.[2][3] The choice of the exocyclic amine protecting group on the guanine base significantly impacts this degradation rate.[2][4] The dimethylformamidine (DMF) group is favored for its rapid deprotection kinetics, allowing for milder final cleavage and deprotection conditions compared to the traditional isobutyryl (iBu) group.[5]

Storage and Handling Recommendations

To maximize the shelf-life and performance of DMF-dG phosphoramidite, stringent storage and handling protocols are necessary.

Solid Form:

  • Temperature: Solid DMF-dG phosphoramidite should be stored in a freezer at temperatures between -10°C and -30°C.[6]

  • Atmosphere: It must be kept in a dry, inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.[7] Containers should be tightly sealed.[4]

  • Light: Protect from direct sunlight.[8]

In Solution:

  • Solvent: Anhydrous acetonitrile is the recommended solvent for dissolving phosphoramidites for use on automated synthesizers.[9] The water content of the solvent should be minimal, preferably less than 30 ppm.[10]

  • Stability: Once dissolved in anhydrous acetonitrile, the stability of phosphoramidites is limited. While some sources suggest stability for up to 24 hours, others indicate it may be usable for 2-3 days.[6] However, for optimal performance, fresh solutions are always recommended.

  • Concentration: The rate of autocatalytic degradation can be reduced by lowering the phosphoramidite concentration in solution.[11][12]

Quantitative Stability Data

The stability of phosphoramidites in solution is a critical parameter for consistent oligonucleotide synthesis. The following tables summarize quantitative data on the degradation of dG phosphoramidites.

Table 1: Comparative Degradation of Phosphoramidites in Acetonitrile

PhosphoramiditeProtecting GroupPurity Reduction after 5 Weeks
dGIsobutyryl (iBu)39%
dABenzoyl (Bz)6%
dCBenzoyl (Bz)2%
TNone2%
Data sourced from Krotz, A.H. et al., 2004, indicating the significantly lower stability of dG phosphoramidites compared to other bases.[1][11][12]

Table 2: Impact of Exocyclic Amine Protecting Group on dG Phosphoramidite Degradation

Protecting Group on dGRelative Degradation Rate
Dimethylformamidine (dmf)High
Isobutyryl (iBu)Intermediate
tert-Butylphenoxyacetyl (tac)Low
Qualitative comparison derived from graphical data in Hargreaves, J. S. et al., 2015. The rate of degradation correlates with the ease of removal of the protecting group, with the faster-deprotecting DMF group showing higher rates of autocatalytic degradation in solution.[3]

Experimental Protocols for Stability Assessment

The purity and degradation of DMF-dG phosphoramidite are primarily monitored using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (31P-NMR) spectroscopy.

RP-HPLC Method for Purity Analysis

This method is used to separate the parent phosphoramidite from its impurities and degradation products. Due to the chiral phosphorus atom, phosphoramidites typically appear as a pair of diastereomers (double peak) in the chromatogram.[13][14]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase A: 0.1M Triethylammonium acetate (TEAA) in water (pH 7.0).[13]

  • Mobile Phase B: Acetonitrile.[13]

  • Gradient: A suitable gradient elution from Mobile Phase A to Mobile Phase B.

  • Flow Rate: 1.0 mL/min.[13]

  • Temperature: Ambient.[13]

  • Sample Preparation: Dissolve the phosphoramidite sample in acetonitrile to a concentration of approximately 1.0 mg/mL.[13]

  • Detection: UV, typically at 260 nm.

31P-NMR Method for Purity and Degradation Analysis

31P-NMR is a powerful tool for identifying and quantifying phosphorus-containing species. It can distinguish the desired phosphoramidite (P(III)) from its oxidized (P(V)) and hydrolyzed byproducts.[13][15]

  • Instrumentation: An NMR spectrometer with a phosphorus probe.

  • Sample Preparation: Dissolve the phosphoramidite sample in a suitable deuterated solvent, such as acetonitrile-d3 or chloroform-d.

  • Pulse Program: A proton-decoupled pulse sequence is typically used to obtain simple singlet peaks for each phosphorus environment.[13]

  • Spectral Regions:

    • Phosphoramidites (P(III)): ~140 to 155 ppm.[15]

    • Hydrolysis Products (e.g., H-phosphonates): ~0 to 20 ppm.

    • Oxidized Species (P(V)): ~-25 to 0 ppm.[13]

  • Quantification: The relative purity can be determined by integrating the signals corresponding to the phosphoramidite diastereomers and comparing this to the total integral of all phosphorus-containing species.

Degradation Pathway and Synthesis Workflow

Autocatalytic Hydrolysis of dG Phosphoramidite

The primary degradation pathway for dG phosphoramidites in the presence of water is an autocatalytic hydrolysis. The mechanism involves the dG phosphoramidite molecule itself facilitating the breakdown of another dG phosphoramidite molecule.

dG_amidite DMF-dG Phosphoramidite intermediate Protonated Intermediate dG_amidite->intermediate Reacts with water Water (H₂O) water->intermediate dG_amidite2 DMF-dG Phosphoramidite (as catalyst) dG_amidite2->intermediate Catalyzes h_phosphonate H-phosphonate byproduct intermediate->h_phosphonate Degrades to amine Diisopropylamine intermediate->amine

Caption: Autocatalytic hydrolysis of DMF-dG phosphoramidite.

Standard Oligonucleotide Synthesis Cycle

DMF-dG phosphoramidite is a key reagent in the standard four-step phosphoramidite cycle for automated solid-phase DNA synthesis.

cluster_cycle Oligonucleotide Synthesis Cycle cluster_reagents Key Reagents deblock 1. Deblocking (Detritylation) Removes 5'-DMT group coupling 2. Coupling Adds DMF-dG Phosphoramidite deblock->coupling Exposes 5'-OH capping 3. Capping Blocks unreacted 5'-OH groups coupling->capping Chain elongation oxidation 4. Oxidation Converts P(III) to stable P(V) capping->oxidation oxidation->deblock Ready for next cycle reagent_deblock Acid (e.g., TCA) reagent_deblock->deblock reagent_coupling Activator (e.g., Tetrazole) + DMF-dG Phosphoramidite reagent_coupling->coupling reagent_capping Acetic Anhydride reagent_capping->capping reagent_oxidation Iodine + Water reagent_oxidation->oxidation

Caption: The four-step phosphoramidite oligonucleotide synthesis cycle.

Conclusion

The stability of DMF-dG phosphoramidite is a critical factor for the successful synthesis of high-quality oligonucleotides. Its susceptibility to autocatalytic hydrolysis, particularly in the presence of moisture, necessitates strict anhydrous storage and handling conditions. By implementing the recommended protocols and utilizing robust analytical methods like RP-HPLC and 31P-NMR for quality control, researchers and drug development professionals can mitigate the risks associated with reagent degradation, thereby ensuring the integrity and yield of their synthetic oligonucleotide products.

References

In-Depth Technical Guide: Solubility Characteristics of 5'-O-DMT-N2-DMF-dG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 5'-O-DMT-N2-DMF-dG, a critical protected deoxynucleoside used in oligonucleotide synthesis. Understanding the solubility of this compound is paramount for optimizing reaction conditions, purification protocols, and overall yield in the synthesis of therapeutic and research-grade oligonucleotides.

Core Concepts in Protected Nucleoside Solubility

The solubility of protected nucleosides like this compound is governed by a complex interplay of factors inherent to the molecule's structure and the nature of the solvent. The bulky, hydrophobic 4,4'-dimethoxytrityl (DMT) group at the 5'-O position significantly influences its solubility profile, rendering it more soluble in organic solvents compared to its unprotected counterpart. Conversely, the polar guanine base and the deoxyribose sugar moiety contribute hydrophilic characteristics. The N2-dimethylformamidine (DMF) protecting group further modifies the polarity and hydrogen bonding capabilities of the molecule.

Key factors influencing solubility include:

  • Solvent Polarity: A solvent's polarity must be appropriately matched with the overall polarity of the protected nucleoside to achieve good solubility.

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can impact its interaction with the nucleoside's functional groups.

  • Temperature: Solubility generally increases with temperature, although this relationship can be complex and depends on the specific solute-solvent system.

  • Presence of Impurities: The purity of both the protected nucleoside and the solvent can affect solubility.

Quantitative Solubility Data

Precise, experimentally determined solubility data for this compound in a range of organic solvents is not extensively published. However, the following data point has been reported:

SolventSolubilityMethod
Dimethyl Sulfoxide (DMSO)100 mg/mL[1]Ultrasonic

This high solubility in DMSO, a polar aprotic solvent, is indicative of the compound's ability to dissolve in solvents that can effectively solvate both its polar and non-polar regions. Further empirical studies are required to establish a comprehensive solubility profile in other solvents commonly used in oligonucleotide synthesis, such as acetonitrile, dichloromethane, and ethyl acetate.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a given organic solvent using a High-Performance Liquid Chromatography (HPLC)-based method. This protocol is a representative example and may require optimization based on the specific solvent and available instrumentation.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., acetonitrile, dichloromethane, HPLC grade)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, compatible with the solvent)

  • HPLC system with a UV detector

  • Analytical HPLC column (e.g., C18 reversed-phase)

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • Add a precise volume of the chosen solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The vials should be continuously agitated during this time.

  • Sample Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent or a compatible solvent system.

    • Perform a series of serial dilutions of the stock solution to create a set of calibration standards with known concentrations.

  • HPLC Analysis:

    • Set up the HPLC system with an appropriate column and mobile phase. A reversed-phase C18 column with a gradient of acetonitrile and water is a common choice for nucleoside analysis.

    • Set the UV detector to a wavelength where this compound has strong absorbance (typically around 260 nm).

    • Inject the calibration standards into the HPLC system and record the peak areas.

    • Create a calibration curve by plotting the peak area versus the concentration of the standards. The curve should be linear with a high correlation coefficient (R² > 0.99).

    • Inject the filtered saturated samples into the HPLC system and record the peak areas.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the filtered saturated samples from their corresponding peak areas.

    • The calculated concentration represents the solubility of the compound in the chosen solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Visualization of Factors Affecting Solubility

The following diagram illustrates the key molecular and environmental factors that influence the solubility of protected nucleosides like this compound.

Caption: Key factors influencing protected nucleoside solubility.

References

Methodological & Application

Application Notes and Protocols for the Use of 5'-O-DMT-N2-DMF-dG in Automated DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 5'-O-DMT-N2-dimethylformamidine-2'-deoxyguanosine (5'-O-DMT-N2-DMF-dG) phosphoramidite in automated solid-phase DNA synthesis. This document outlines the advantages of using the DMF protecting group for guanosine, presents key quantitative data, details experimental protocols, and provides visual workflows to ensure successful synthesis of high-quality oligonucleotides.

Introduction

In automated DNA synthesis via the phosphoramidite method, the exocyclic amino groups of adenosine, guanosine, and cytosine must be protected to prevent unwanted side reactions during the coupling cycles. The choice of protecting group for the N2 position of deoxyguanosine is critical as it influences both the coupling efficiency and the conditions required for the final deprotection of the oligonucleotide.

The dimethylformamidine (DMF) group is a labile protecting group for guanine, offering distinct advantages in specific applications, particularly when milder deprotection conditions are required to preserve sensitive modifications on the oligonucleotide.[1] this compound is a key building block for these syntheses, providing high coupling efficiency and versatility.[2]

Advantages of N2-DMF Protection

  • Milder Deprotection Conditions: The DMF group can be removed under significantly milder basic conditions compared to the more traditional isobutyryl (iBu) group.[1] This is particularly advantageous for the synthesis of oligonucleotides containing base-labile modifications.

  • Reduced Depurination: The electron-donating nature of the DMF group offers protection against depurination at the guanosine residue, a common side reaction during the acidic detritylation step in the synthesis of long oligonucleotides.[3]

  • Fast Deprotection Options: The use of dmf-dG is compatible with "UltraFAST" deprotection protocols, which typically employ a mixture of ammonium hydroxide and methylamine (AMA) to achieve complete deprotection in as little as 5-10 minutes at elevated temperatures.[4][5]

Quantitative Data Summary

The selection of the appropriate guanosine phosphoramidite and corresponding deprotection strategy is crucial for obtaining high-purity oligonucleotides. The following table summarizes key quantitative parameters associated with the use of this compound in comparison to the commonly used N2-isobutyryl-dG (iBu-dG).

ParameterThis compound5'-O-DMT-N2-iBu-dGKey Considerations
Coupling Efficiency >99%>99%Both amidites generally provide excellent coupling efficiencies under standard automated synthesis conditions.
Deprotection Rate Deprotected at approximately twice the rate of iBu-dG in ammonium hydroxide.[5]Standard deprotection rate.Faster deprotection allows for shorter processing times.
Deprotection with Ammonium Hydroxide (NH4OH) 4 hours at 55°C.[4]8 hours at 55°C.DMF-dG allows for significantly shorter deprotection times with standard reagents.
Deprotection with AMA (1:1 NH4OH/Methylamine) 5-10 minutes at 65°C ("UltraFAST").[4][5]Compatible with UltraFAST deprotection.Both are suitable for rapid deprotection protocols.
Deprotection with Sodium Hydroxide (0.4M in MeOH/water) Requires over 72 hours at room temperature.[6]Cleanly deprotected in 17 hours at room temperature.[6]DMF is remarkably resistant to NaOH deprotection, making it unsuitable for this method.

Experimental Protocols

Automated Solid-Phase Oligonucleotide Synthesis

This protocol describes a standard synthesis cycle on an automated DNA synthesizer using this compound phosphoramidite.

Materials:

  • This compound phosphoramidite

  • Other required phosphoramidites (dA, dC, T)

  • Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM))

  • Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole in THF)

  • Oxidizer solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

  • Anhydrous Acetonitrile

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

Procedure (Single Synthesis Cycle):

  • Step 1: Detritylation (Deblocking)

    • The CPG solid support is treated with the deblocking solution to remove the acid-labile 5'-O-DMT protecting group from the immobilized nucleoside.

    • This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

    • The column is then washed extensively with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation.

  • Step 2: Coupling

    • The this compound phosphoramidite is activated by the activator solution and delivered to the synthesis column.

    • The activated phosphoramidite reacts with the free 5'-hydroxyl group on the growing oligonucleotide chain, forming a phosphite triester linkage.[]

    • This reaction is highly efficient, typically achieving over 99% coupling.[8]

  • Step 3: Capping

    • Any unreacted 5'-hydroxyl groups are "capped" by acetylation using the capping solutions.

    • This prevents the formation of failure sequences (n-1 mers) in subsequent cycles.

  • Step 4: Oxidation

    • The newly formed phosphite triester linkage is oxidized to the more stable phosphotriester linkage using the oxidizer solution.

    • The column is then washed with anhydrous acetonitrile to prepare for the next synthesis cycle.

These four steps are repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection Protocols

Protocol 2.1: Standard Deprotection with Concentrated Ammonium Hydroxide

  • Transfer the CPG support to a screw-cap vial.

  • Add 1-2 mL of concentrated ammonium hydroxide (28-30%).

  • Seal the vial tightly and incubate at 55°C for 4 hours.[4]

  • Cool the vial to room temperature.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Rinse the CPG with nuclease-free water and combine with the supernatant.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Protocol 2.2: UltraFAST Deprotection with AMA

Note: This protocol requires the use of acetyl (Ac) protected dC to avoid base modification.[4][5]

  • Transfer the CPG support to a screw-cap vial.

  • Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).

  • Add 1-2 mL of the freshly prepared AMA solution to the CPG.

  • Seal the vial tightly and incubate at 65°C for 10 minutes.[4][9]

  • Cool the vial to room temperature.

  • Transfer the supernatant to a new tube.

  • Rinse the CPG with nuclease-free water and combine with the supernatant.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the use of this compound.

Automated_DNA_Synthesis_Cycle start Start: CPG with 5'-DMT detritylation 1. Detritylation (Acidic Deblocking) start->detritylation coupling 2. Coupling (this compound + Activator) detritylation->coupling Exposed 5'-OH capping 3. Capping (Acetylation of Failures) coupling->capping oxidation 4. Oxidation (Iodine Treatment) capping->oxidation Stable Phosphite Triester next_cycle Repeat for next nucleotide oxidation->next_cycle next_cycle->detritylation Yes end_synthesis Synthesis Complete next_cycle->end_synthesis No

Caption: Automated DNA Synthesis Cycle Workflow.

Deprotection_Decision_Pathway start Oligonucleotide on CPG (DMF-dG) cleavage Cleavage from Support & Base Deprotection start->cleavage standard_deprotection Standard Deprotection (NH4OH, 55°C, 4h) cleavage->standard_deprotection Standard Conditions ultrafast_deprotection UltraFAST Deprotection (AMA, 65°C, 10min) cleavage->ultrafast_deprotection Rapid Protocol (Ac-dC required) purification Purification standard_deprotection->purification ultrafast_deprotection->purification

Caption: Cleavage and Deprotection Decision Pathway.

References

Application Notes and Protocols for the Incorporation of N²-dimethylformamidine-2'-deoxyguanosine (DMF-dG) into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling a wide range of applications from diagnostics to therapeutics. The phosphoramidite method is the gold standard for this process, relying on the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain on a solid support. The choice of protecting groups for the exocyclic amines of the nucleobases is critical to ensure high coupling efficiency and fidelity during synthesis, as well as efficient removal during deprotection to yield the final, unmodified oligonucleotide.

N²-dimethylformamidine-2'-deoxyguanosine (DMF-dG) is a commonly used protected deoxyguanosine phosphoramidite that offers significant advantages, particularly in the synthesis of modified oligonucleotides that are sensitive to standard deprotection conditions. The DMF group is more labile than the traditional isobutyryl (iBu) group, allowing for faster and milder deprotection protocols.[1][2] This is especially crucial for oligonucleotides containing base-labile modifications, such as certain fluorescent dyes or complex adducts, which would be degraded under harsh deprotection conditions.[1]

These application notes provide a comprehensive overview and detailed protocols for the efficient incorporation of DMF-dG into synthetic oligonucleotides.

Data Presentation

The use of DMF-dG primarily impacts the deprotection step of oligonucleotide synthesis. The following tables summarize the key quantitative data associated with this process, comparing it with the standard iBu-dG protecting group.

Table 1: Deprotection Times and Conditions

Protecting GroupDeprotection ReagentTemperatureTimeReference
DMF-dG Concentrated Ammonium Hydroxide55°C1 hour[1]
65°C1 hour[3]
AMA (Ammonium hydroxide/Methylamine)65°C10 minutes[3]
t-butylamine/water (1:3)60°C6 hours[4]
iBu-dG Concentrated Ammonium Hydroxide55°C16 hours[5]
65°C8 hours[5]
AMA (Ammonium hydroxide/Methylamine)65°C5 minutes[5]

Table 2: Coupling Efficiency

While specific coupling efficiency can vary slightly depending on the synthesizer, reagents, and protocol, the use of high-quality phosphoramidites, including DMF-dG, consistently yields high coupling efficiencies.

PhosphoramiditeTypical Coupling EfficiencyReference
Standard Phosphoramidites (including DMF-dG)98 - 99.5%[6]
High-Quality Phosphoramidites>99%[4]

Experimental Protocols

The incorporation of DMF-dG follows the standard phosphoramidite solid-phase oligonucleotide synthesis cycle. The key difference lies in the final deprotection and cleavage step, where milder conditions can be employed.

Materials and Reagents
  • DMF-dG CE Phosphoramidite

  • Standard DNA phosphoramidites (dA(bz), dC(bz or Ac), T)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane)

  • Capping solution A (Acetic Anhydride/Lutidine/THF) and Capping solution B (N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Water/Pyridine)

  • Anhydrous Acetonitrile

  • Deprotection/Cleavage Reagent (e.g., Concentrated Ammonium Hydroxide, AMA, or other mild base)

Protocol for Solid-Phase Synthesis (Per Cycle)

This protocol outlines the four main steps of a single coupling cycle on an automated DNA synthesizer.

  • Deblocking (Detritylation):

    • The 5'-dimethoxytrityl (DMT) protecting group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support.

    • Reagent: 3% TCA or DCA in Dichloromethane.

    • Procedure: The deblocking solution is passed through the synthesis column to remove the DMT group, followed by a wash with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Coupling:

    • The DMF-dG phosphoramidite (or other phosphoramidite) is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Reagents: DMF-dG phosphoramidite solution and activator solution.

    • Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column and allowed to react for a specified time (typically 2-5 minutes).

  • Capping:

    • Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, which would result in deletion mutations.

    • Reagents: Capping solutions A and B.

    • Procedure: The two capping solutions are mixed and delivered to the synthesis column.

  • Oxidation:

    • The unstable phosphite triester linkage is oxidized to a stable phosphate triester.

    • Reagent: Oxidizing solution.

    • Procedure: The oxidizing solution is passed through the synthesis column. This is followed by a wash with anhydrous acetonitrile.

These four steps are repeated for each nucleotide to be added to the sequence.

Protocol for Deprotection and Cleavage

The choice of deprotection method depends on the presence of other sensitive modifications on the oligonucleotide.

Standard Deprotection (for oligonucleotides with only standard protecting groups):

  • Transfer the solid support to a screw-cap vial.

  • Add concentrated ammonium hydroxide (e.g., 1-2 mL for a 1 µmol synthesis).

  • Incubate at 55°C for 1 hour.[1]

  • Cool the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Dry the oligonucleotide solution (e.g., using a vacuum concentrator).

Ultrafast Deprotection (for rapid deprotection):

  • Transfer the solid support to a screw-cap vial.

  • Add AMA reagent (1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine).

  • Incubate at 65°C for 10 minutes.[3]

  • Cool and process as described in the standard protocol. Note: The use of Acetyl-dC (Ac-dC) is recommended with AMA to prevent side reactions.[5]

Mild Deprotection (for base-sensitive modifications):

  • Transfer the solid support to a screw-cap vial.

  • Add a solution of t-butylamine/water (1:3 v/v).

  • Incubate at 60°C for 6 hours.[4]

  • Cool and process as described in the standard protocol.

Mandatory Visualizations

Experimental Workflow for DMF-dG Incorporation

The following diagram illustrates the overall workflow for synthesizing an oligonucleotide containing a DMF-dG modification, which then enables the incorporation of a sensitive functional group.

experimental_workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing start Start with Solid Support deblock 1. Deblocking (DMT Removal) start->deblock couple 2. Coupling (DMF-dG Amidite) deblock->couple cap 3. Capping (Unreacted Chains) couple->cap oxidize 4. Oxidation (Phosphite to Phosphate) cap->oxidize repeat Repeat Cycle for next base oxidize->repeat repeat->deblock Next Base cleave Cleavage & Deprotection (Mild Conditions) repeat->cleave Synthesis Complete purify Purification (e.g., HPLC) cleave->purify final_oligo Final Modified Oligonucleotide purify->final_oligo

Caption: Workflow for oligonucleotide synthesis incorporating DMF-dG.

Logical Relationship for Deprotection Choice

The decision to use DMF-dG is often dictated by the requirements of other modifications within the oligonucleotide sequence. This diagram illustrates the logical flow for choosing the appropriate deprotection strategy.

deprotection_logic start Oligonucleotide Sequence Design check_mods Contains Base-Labile Modifications? start->check_mods use_dmf_dg Use DMF-dG Protecting Group check_mods->use_dmf_dg Yes standard_deprotection Standard Deprotection (e.g., NH4OH) check_mods->standard_deprotection No mild_deprotection Mild Deprotection (e.g., t-butylamine/water) use_dmf_dg->mild_deprotection final_product Purified Oligonucleotide mild_deprotection->final_product standard_deprotection->final_product

Caption: Logic for choosing DMF-dG and mild deprotection.

Conclusion

The use of DMF-dG phosphoramidite is a valuable strategy in modern oligonucleotide synthesis, particularly for the preparation of complex and modified oligonucleotides. Its key advantage lies in the lability of the DMF protecting group, which permits the use of faster and milder deprotection conditions. This, in turn, expands the repertoire of chemical modifications that can be stably incorporated into synthetic DNA and RNA strands, thereby facilitating advanced research and development in diagnostics, therapeutics, and fundamental molecular biology. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably and efficiently synthesize high-quality oligonucleotides containing DMF-dG for a wide array of applications.

References

Application Notes and Protocols for 5'-O-DMT-N2-DMF-dG in Modified Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-O-DMT-N2-dimethylformamidine-2'-deoxyguanosine (5'-O-DMT-N2-DMF-dG) is a crucial building block in the synthesis of modified oligonucleotides. This phosphoramidite derivative of deoxyguanosine is engineered for efficient and reliable incorporation into synthetic DNA and RNA strands using automated solid-phase synthesis. The key feature of this molecule is the use of a dimethylformamidine (DMF) group to protect the exocyclic amine (N2) of guanine. The DMF group is significantly more labile than the traditional isobutyryl (iBu) group, permitting milder and faster deprotection conditions. This is particularly advantageous for the synthesis of oligonucleotides containing sensitive modifications, such as certain dyes, quenchers, or complex backbone alterations, which might be degraded under harsh deprotection conditions.

These application notes provide a comprehensive overview of the use of this compound, including detailed protocols for its incorporation, deprotection, and purification of the resulting modified oligonucleotides.

Chemical Information

Compound Name 5'-O-DMT-N2-DMF-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
Synonyms DMT-dG(dmf) Phosphoramidite, Dmf-dG-CE Phosphoramidite
CAS Number 330628-04-1[1][][3]
Molecular Formula C43H53N8O7P[1][]
Molecular Weight 824.90 g/mol [1]
Appearance White to off-white powder[][3]
Purity ≥98% by HPLC[1][]
Storage Store at -20°C under an inert atmosphere (e.g., Nitrogen)[4]

Advantages of N2-DMF Protection

The selection of the N2-protecting group for deoxyguanosine is a critical factor in oligonucleotide synthesis. The DMF group offers several advantages over the more conventional iBu group:

  • Rapid Deprotection: The DMF group is cleaved much more rapidly than the iBu group, significantly reducing the overall deprotection time.[5]

  • Milder Conditions: Deprotection can be achieved under milder basic conditions, which is essential for preserving the integrity of sensitive modifications within the oligonucleotide sequence.[6][7]

  • Compatibility: It is compatible with "UltraFAST" deprotection protocols, allowing for deprotection in as little as 5-10 minutes at elevated temperatures.[8][9][10]

  • High Coupling Efficiency: this compound phosphoramidite exhibits high coupling efficiencies, typically exceeding 99%, ensuring high-quality synthesis of long oligonucleotides.[1][5]

Experimental Protocols

Automated Solid-Phase Oligonucleotide Synthesis

The incorporation of this compound follows the standard phosphoramidite chemistry cycle on an automated DNA/RNA synthesizer.

Workflow Diagram:

Oligonucleotide_Synthesis_Cycle cluster_cycle Automated Synthesis Cycle Detritylation 1. Detritylation (Remove 5'-DMT) Coupling 2. Coupling (Add DMT-dG(dmf)) Detritylation->Coupling Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Detritylation Start Next Cycle End Repeat for Sequence Elongation Start Start with Solid Support

Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.

Protocol:

  • Phosphoramidite Preparation:

    • Allow the vial of this compound phosphoramidite to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.065 M to 0.1 M).[11]

  • Synthesis Parameters:

    • Solid Support: Use a solid support (e.g., CPG, polystyrene) appropriate for the desired scale and length of the oligonucleotide. For oligonucleotides longer than 100 bases, a 2000 Å CPG or polystyrene support is recommended.[12]

    • Coupling Time: A standard coupling time of 25-60 seconds is generally sufficient.[11]

    • Activator: Use a suitable activator, such as tetrazole or a derivative, as recommended for standard phosphoramidite chemistry.

    • Standard Cycles: Follow the synthesizer's pre-programmed cycles for detritylation (e.g., with trichloroacetic acid in dichloromethane), capping (e.g., with acetic anhydride), and oxidation (e.g., with iodine solution).[6]

Cleavage and Deprotection

The choice of deprotection method is critical and depends on the presence of other sensitive groups in the oligonucleotide sequence.

Deprotection Options Summary:

Deprotection MethodConditionsTimeNotes
Standard Ammonium Hydroxide Concentrated NH4OH2 hoursSufficient for deprotection of A, C, and dmf-dG.[13]
17 hoursSufficient for deprotection of A, C, and dmf-dG.[10][13]
UltraFAST (AMA) Ammonium Hydroxide / 40% Methylamine (1:1 v/v)5 - 10 minutesSignificantly reduces deprotection time. Requires the use of acetyl-protected dC (Ac-dC) to prevent cytosine modification.[8][9][10]
Alternative Mild Tert-Butylamine/water (1:3 v/v)6 hoursAn alternative for certain sensitive dyes.[10]
UltraMILD 0.05M Potassium Carbonate in Methanol4 hoursRecommended for oligonucleotides with extremely sensitive modifications. Requires the use of ultramild protecting groups on other bases (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).

Protocol for UltraFAST Deprotection (AMA):

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add a 1:1 (v/v) solution of concentrated ammonium hydroxide and 40% aqueous methylamine to completely cover the support (typically 1-2 mL for a 1 µmol synthesis).

  • Seal the vial tightly and incubate at 65°C for 10 minutes.[8][11]

  • Allow the vial to cool to room temperature before opening.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the AMA solution to dryness using a vacuum concentrator.

Purification

Purification of the final oligonucleotide product is typically performed using high-performance liquid chromatography (HPLC). The choice between DMT-ON and DMT-OFF purification depends on the synthesis quality and downstream application.

DMT-ON Purification Workflow:

DMT_ON_Purification Crude Crude Oligo (DMT-ON) RP_HPLC Reverse-Phase HPLC Crude->RP_HPLC Collect Collect Full-Length DMT-ON Fraction RP_HPLC->Collect DMT_Removal Chemical Detritylation (e.g., 80% Acetic Acid) Collect->DMT_Removal Desalting Desalting (e.g., Gel Filtration) DMT_Removal->Desalting Pure_Oligo Pure DMT-OFF Oligonucleotide Desalting->Pure_Oligo

Caption: DMT-ON Purification Workflow for Oligonucleotides.

Protocol for DMT-ON Purification:

  • After deprotection, resuspend the dried oligonucleotide pellet in a suitable buffer for HPLC injection (e.g., 0.1 M TEAA).

  • Perform reverse-phase HPLC. The hydrophobic DMT group on the full-length product will cause it to be retained longer on the column than the failure sequences (which lack the DMT group).[14]

  • Collect the peak corresponding to the DMT-ON oligonucleotide.

  • Evaporate the solvent.

  • To remove the DMT group, treat the collected fraction with 80% aqueous acetic acid for 15-30 minutes at room temperature.

  • Quench the acid with a buffer (e.g., triethylammonium bicarbonate) and evaporate to dryness.

  • Perform a final desalting step (e.g., using a desalting column or ethanol precipitation) to obtain the purified oligonucleotide.

Quality Control

The purity and identity of the final oligonucleotide product should be confirmed by analytical techniques such as:

  • Analytical HPLC: To assess the purity of the final product.

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the synthesized oligonucleotide.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Coupling Efficiency - Poor quality phosphoramidite- Inadequate drying of reagents/support- Inefficient activation- Use fresh, high-purity phosphoramidite- Ensure anhydrous conditions during synthesis- Check activator concentration and delivery
Incomplete Deprotection - Insufficient deprotection time or temperature- Degraded deprotection reagent- Extend deprotection time or increase temperature within recommended limits- Use fresh deprotection solution (e.g., AMA)
Degradation of Sensitive Dyes - Deprotection conditions are too harsh- Switch to a milder deprotection method (e.g., Tert-Butylamine/water or UltraMILD conditions)
Presence of n+1 Species - GG dimer formation during coupling- This can be caused by the activator removing the 5'-DMT from the dG phosphoramidite during coupling. While difficult to eliminate completely in long syntheses, ensuring high-quality reagents can minimize this.[12]

Conclusion

This compound is a superior phosphoramidite for the synthesis of modified oligonucleotides, particularly those containing sensitive functional groups. Its primary advantage lies in the lability of the DMF protecting group, which allows for rapid and mild deprotection, thereby preserving the integrity of the final product. By following the detailed protocols outlined in these application notes, researchers can achieve high-yield, high-purity synthesis of complex oligonucleotides for a wide range of applications in research, diagnostics, and therapeutic development.

References

Application Note: Deprotection Protocol for Oligonucleotides Containing dmf-dG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of oligonucleotides is a cornerstone of modern molecular biology and drug development. A critical step in this process is the removal of protecting groups from the nucleobases, phosphate backbone, and the solid support. The choice of protecting groups and the subsequent deprotection strategy are pivotal for obtaining high-purity, functional oligonucleotides. The N2-dimethylformamidine (dmf) group is a commonly used protecting group for 2'-deoxyguanosine (dG) due to its facile removal under relatively mild conditions, offering an advantage over the more traditional isobutyryl (iBu) group.[1][2] This application note provides a detailed protocol for the deprotection of oligonucleotides containing dmf-dG, along with comparative data on various deprotection methods.

Data Presentation

The selection of a deprotection strategy depends on the overall composition of the oligonucleotide, including the presence of other sensitive modifications or dyes. The following tables summarize quantitative data for common deprotection methods compatible with dmf-dG.

Table 1: Deprotection Conditions using Ammonium Hydroxide

Protecting GroupReagentTemperature (°C)TimeEfficacyReference
dmf-dG30% Ammonium Hydroxide552 hoursComplete deprotection[1]
dmf-dG30% Ammonium Hydroxide651 hourComplete deprotection[1]
dmf-dG30% Ammonium HydroxideRoom Temp.17 hoursSufficient to deprotect A, C, and dmf-dG[3]
iBu-dG30% Ammonium Hydroxide558-16 hoursComplete deprotection[4]

Table 2: Ultrafast Deprotection Conditions using AMA (Ammonium Hydroxide/Methylamine)

Protecting GroupReagentTemperature (°C)TimeEfficacyReference
dmf-dG30% NH4OH / 40% Methylamine (1:1 v/v)655-10 minutesComplete deprotection[5][6][7]
iBu-dG30% NH4OH / 40% Methylamine (1:1 v/v)6510 minutesComplete deprotection[6]
dmf-dG30% NH4OH / 40% Methylamine (1:1 v/v)5510 minutesComplete deprotection[8]
dmf-dG30% NH4OH / 40% Methylamine (1:1 v/v)3730 minutesComplete deprotection[8]
dmf-dG30% NH4OH / 40% Methylamine (1:1 v/v)Room Temp.120 minutesComplete deprotection[8]

Note: The use of AMA requires acetyl-protected dC (Ac-dC) to prevent transamination of benzoyl-protected dC (Bz-dC).[5][6]

Table 3: Mild Deprotection Conditions

Protecting GroupReagentTemperature (°C)TimeEfficacyReference
dmf-dGTert-Butylamine/water (1:3 v/v)606 hoursSufficient to deprotect A, C and dmf-dG[7]
dmf-dG0.4 M NaOH in MeOH/water (4:1 v/v)Room Temp.> 72 hoursRemarkably resistant[9][10]
iBu-dG0.4 M NaOH in MeOH/water (4:1 v/v)Room Temp.17 hoursCleanly deprotected[9][10]

Experimental Protocols

This section provides a detailed methodology for the standard deprotection of oligonucleotides containing dmf-dG using ammonium hydroxide and a faster protocol using AMA.

Protocol 1: Standard Deprotection using Ammonium Hydroxide

This protocol is suitable for routine deprotection of DNA oligonucleotides without sensitive modifications.

Materials:

  • Oligonucleotide synthesized on Controlled Pore Glass (CPG) support in a synthesis column.

  • Concentrated Ammonium Hydroxide (28-30%).

  • Screw-cap vials.

  • Heating block or water bath.

  • SpeedVac or lyophilizer.

Procedure:

  • Cleavage from Support:

    • Carefully push the CPG support from the synthesis column into a 2 mL screw-cap vial.

    • Add 1 mL of concentrated ammonium hydroxide to the vial.

    • Seal the vial tightly.

    • Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the CPG support.

  • Base Deprotection:

    • After cleavage, transfer the ammonium hydroxide solution containing the oligonucleotide to a new vial, leaving the CPG behind.

    • Alternatively, for complete recovery, the deprotection can be carried out in the same vial containing the CPG.

    • Incubate the vial at 65°C for 1 hour or at 55°C for 2 hours.[1]

  • Solvent Removal:

    • Cool the vial to room temperature.

    • Carefully uncap the vial in a fume hood.

    • Evaporate the ammonium hydroxide to dryness using a SpeedVac or by lyophilization.

  • Resuspension:

    • Resuspend the dried oligonucleotide pellet in an appropriate buffer or nuclease-free water.

    • Quantify the oligonucleotide using UV spectrophotometry at 260 nm.

Protocol 2: Ultrafast Deprotection using AMA

This protocol is recommended for high-throughput applications and when rapid deprotection is required. Note: This method requires the use of Ac-dC instead of Bz-dC during synthesis.[6]

Materials:

  • Oligonucleotide synthesized on CPG support.

  • AMA reagent: A 1:1 (v/v) mixture of concentrated Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine. Prepare fresh in a fume hood.

  • Screw-cap vials.

  • Heating block or water bath at 65°C.

  • SpeedVac or lyophilizer.

Procedure:

  • Cleavage and Deprotection:

    • Transfer the CPG support to a 2 mL screw-cap vial.

    • Add 1 mL of freshly prepared AMA reagent to the vial.

    • Seal the vial tightly.

    • Incubate at 65°C for 10 minutes.[6] For longer oligos or those with a high G content, the time can be extended to 15 minutes.

  • Solvent Removal:

    • Cool the vial to room temperature.

    • Carefully uncap the vial in a fume hood.

    • Evaporate the AMA solution to dryness using a SpeedVac.

  • Resuspension:

    • Resuspend the oligonucleotide pellet in a suitable buffer or nuclease-free water.

    • Proceed with quantification and downstream applications.

Mandatory Visualization

The following diagram illustrates the general workflow for oligonucleotide deprotection.

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection Steps cluster_purification Downstream Processing Oligo_on_Support Oligonucleotide on Solid Support Cleavage Cleavage from Support Oligo_on_Support->Cleavage Deprotection Reagent (e.g., NH4OH or AMA) Base_Deprotection Base Protecting Group Removal Cleavage->Base_Deprotection Phosphate_Deprotection Phosphate Protecting Group Removal Base_Deprotection->Phosphate_Deprotection Solvent_Removal Solvent Removal Phosphate_Deprotection->Solvent_Removal Purification Purification (Optional) Solvent_Removal->Purification Final_Product Purified Oligonucleotide Purification->Final_Product

Caption: General workflow for oligonucleotide deprotection.

This second diagram illustrates the chemical transformation during the removal of the dmf protecting group from deoxyguanosine.

Caption: Deprotection of dmf-dG to deoxyguanosine.

(Note: The DOT language does not directly support embedding chemical structures. The above script uses placeholders for images of the chemical structures. For a functional diagram, these placeholders would need to be replaced with actual image files or a more suitable visualization tool for chemical reactions would be used.)

Conclusion

The use of dmf-dG in oligonucleotide synthesis allows for significantly faster deprotection compared to traditional iBu-dG, particularly when using AMA.[1][5] This is a considerable advantage in high-throughput environments. The choice between standard ammonium hydroxide and AMA will depend on the specific requirements of the synthesis, including the presence of sensitive labels and the need for rapid processing. For oligonucleotides with base-labile modifications, milder deprotection strategies should be considered, although dmf-dG shows resistance to some mild reagents like sodium hydroxide in methanol/water.[9][10] Careful consideration of all components of the oligonucleotide is crucial for selecting the optimal deprotection protocol to ensure high yield and purity of the final product.

References

Application Note and Protocol: Rapid Deprotection of Oligonucleotides Synthesized with 5'-O-DMT-N²-DMF-dG

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The efficiency and fidelity of oligonucleotide deprotection are critical steps in chemical DNA/RNA synthesis, directly impacting the yield and purity of the final product. The use of base-labile protecting groups is a key strategy to accelerate this process. The dimethylformamidine (DMF) group for the protection of the N²-position of guanosine (dG) offers advantages in terms of rapid removal compared to standard protecting groups like isobutyryl (iBu). This application note provides a detailed protocol for the fast deprotection of oligonucleotides synthesized using 5'-O-DMT-N²-DMF-dG phosphoramidite, leveraging an Ammonium Hydroxide/40% aqueous MethylAmine (AMA) solution for rapid base and phosphate deprotection, followed by the removal of the 5'-O-Dimethoxytrityl (DMT) group.

Key Advantages of N²-DMF-dG for Fast Deprotection

The DMF protecting group is significantly more labile than the traditional iBu group, allowing for substantially shorter deprotection times.[1] This feature is particularly advantageous in high-throughput oligonucleotide synthesis environments where rapid turnaround is essential. The use of AMA reagent further accelerates the removal of the DMF group and the cyanoethyl phosphate protecting groups.[2][3][4][5][6]

Quantitative Data Summary

The following table summarizes the recommended conditions for the rapid deprotection of oligonucleotides containing the N²-DMF-dG modification.

Deprotection StepReagentTemperatureTimeNotes
Base & Phosphate Deprotection AMA (Ammonium Hydroxide / 40% MethylAmine, 1:1 v/v)65°C5 - 10 minutesThis "UltraFAST" protocol is highly effective for removing the DMF and cyanoethyl groups.[2][3][4][5][6] Requires the use of Acetyl-dC (Ac-dC) to prevent base modification.[3][4][5][6]
55°C10 minutesA slightly milder condition that is also effective.[4][6]
37°C30 minutesA room temperature option is available for more sensitive oligonucleotides, though it requires a longer incubation time.[4][6]
Room Temperature120 minutesA room temperature option is available for more sensitive oligonucleotides, though it requires a longer incubation time.[4][6]
5'-O-DMT Group Removal (Detritylation) 80% Acetic AcidRoom Temperature15 - 30 minutesStandard and widely used method.[7]
Dichloroacetic Acid (DCA) in Dichloromethane (DCM)Room Temperature2 - 5 minutesA faster but more acidic option.[7]
Trichloroacetic Acid (TCA) in Dichloromethane (DCM)Room Temperature2 - 3 minutesA stronger acid for very rapid detritylation.[7][8]

Experimental Workflow Diagram

DeprotectionWorkflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection Steps cluster_purification Purification & Analysis SynthesizedOligo Synthesized Oligo (on solid support) 5'-DMT-on, N-protected Cleavage Cleavage & Base/Phosphate Deprotection (AMA Treatment) SynthesizedOligo->Cleavage Step 1 Evaporation Evaporation Cleavage->Evaporation Step 2 Detritylation 5'-O-DMT Removal (Acid Treatment) Evaporation->Detritylation Step 3 Purification Purification (e.g., RP-HPLC) Detritylation->Purification Step 4 FinalProduct Final Deprotected Oligonucleotide Purification->FinalProduct Final Product

Caption: Experimental workflow for the fast deprotection of oligonucleotides.

Experimental Protocols

Materials:

  • Synthesized oligonucleotide on solid support (with 5'-O-DMT and N²-DMF-dG)

  • AMA solution: Ammonium Hydroxide (28-30%) and 40% aqueous MethylAmine (1:1, v/v). Prepare fresh.

  • 80% Acetic Acid (or other appropriate acid for detritylation)

  • Anhydrous Acetonitrile

  • Sterile, nuclease-free water

  • Microcentrifuge tubes

  • Heating block or water bath

  • Vacuum concentrator

Protocol 1: Fast Base and Phosphate Deprotection with AMA

  • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap microcentrifuge tube.

  • Add 1 mL of freshly prepared AMA solution to the tube.

  • Ensure the solid support is fully submerged in the solution.

  • Tightly cap the tube and vortex briefly.

  • Incubate the tube at 65°C for 10 minutes in a heating block or water bath.[3][4][5][6]

  • After incubation, allow the tube to cool to room temperature.

  • Carefully uncap the tube in a fume hood.

  • Transfer the supernatant containing the cleaved and partially deprotected oligonucleotide to a new microcentrifuge tube.

  • Evaporate the AMA solution to dryness using a vacuum concentrator.

Protocol 2: 5'-O-DMT Group Removal (Detritylation)

  • Resuspend the dried oligonucleotide pellet from Protocol 1 in 100 µL of sterile water.

  • Add 400 µL of 80% acetic acid to the tube.

  • Vortex the solution and incubate at room temperature for 20 minutes.

  • Immediately after incubation, freeze the sample using a dry ice/ethanol bath or a freezer at -80°C.

  • Lyophilize the sample to dryness in a vacuum concentrator.

  • Resuspend the final deprotected oligonucleotide pellet in an appropriate buffer or sterile water for quantification and downstream applications.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the chemical logic of the two-stage deprotection process.

DeprotectionLogic cluster_BaseDeprotection Base and Phosphate Deprotection cluster_DMTDeprotection 5'-O-DMT Deprotection Start Fully Protected Oligonucleotide (5'-DMT, N-DMF-dG, Cyanoethyl-Phosphate) AMA_Step AMA Treatment (NH4OH / MeNH2) Start->AMA_Step Intermediate 5'-DMT-on Oligonucleotide (Deprotected Bases and Phosphates) AMA_Step->Intermediate Removes DMF and Cyanoethyl Groups Acid_Step Acid Treatment (e.g., Acetic Acid) Intermediate->Acid_Step Final Fully Deprotected Oligonucleotide Acid_Step->Final Removes 5'-DMT Group

Caption: Logical flow of the two-stage oligonucleotide deprotection process.

The use of N²-DMF-dG in oligonucleotide synthesis, coupled with an AMA-based deprotection strategy, offers a rapid and efficient method for obtaining high-quality oligonucleotides. This approach significantly reduces the time required for deprotection compared to traditional methods, thereby increasing throughput and efficiency in research and development settings. The protocols provided herein are robust and have been widely adopted for their speed and reliability.

References

Application Notes and Protocols for 5'-O-DMT-N2-DMF-dG in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-O-DMT-N2-DMF-2'-deoxyguanosine 3'-CE Phosphoramidite is a crucial building block used in the chemical synthesis of oligonucleotides.[][2] As a deoxyribonucleoside, its primary application is in the automated solid-phase synthesis of DNA. However, it is also an indispensable reagent for the creation of DNA/RNA chimeric oligonucleotides. These hybrid molecules are vital in various research and therapeutic applications, including the development of antisense oligonucleotides, siRNAs, and aptamers, where the inclusion of deoxyribonucleotides can enhance stability or modulate biological activity.[3][4]

This document provides detailed application notes and protocols for the incorporation of this phosphoramidite into an RNA sequence. The key components of this molecule are:

  • 5'-O-Dimethoxytrityl (DMT): A bulky, acid-labile protecting group on the 5'-hydroxyl function that allows for the stepwise, controlled addition of nucleotides in the 3'-to-5' direction.[5] Its removal (detritylation) activates the 5'-hydroxyl for the next coupling cycle.[6]

  • N2-Dimethylformamidine (DMF): A protecting group for the exocyclic amine of the guanine base. The DMF group is particularly advantageous as it is highly labile and can be removed under milder or faster conditions compared to other protecting groups like isobutyryl (iBu).[7][8] This makes it compatible with "UltraFAST" deprotection protocols.[9]

  • 3'-CE Phosphoramidite: The reactive phosphoramidite moiety at the 3'-position, which, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain to form a phosphite triester linkage.[10][]

Quantitative Data

The efficiency of oligonucleotide synthesis is determined by the performance of each phosphoramidite in the synthesis cycle. While exact figures can vary based on the synthesizer, reagents, and the specific sequence, the following tables provide typical performance metrics.

Table 1: Typical Performance in Solid-Phase Synthesis

Parameter Typical Value Description
Coupling Efficiency >99% The percentage of available 5'-OH groups that successfully react with the incoming phosphoramidite in a single cycle. High coupling efficiency is critical for the yield of full-length product, especially for long oligonucleotides.[7]
Purity (Crude Product) Variable Depends on the length and sequence of the oligonucleotide. Shorter sequences (e.g., 20-mers) can have a higher percentage of full-length product.

| Overall Yield | Length-Dependent | The overall yield decreases exponentially with the length of the oligonucleotide. For a 20-mer with 99% stepwise yield, the theoretical maximum yield of the full-length product is (0.99)^19 ≈ 82.6%. |

Table 2: Comparison of Deprotection Conditions for Guanine Protecting Groups

Protecting Group Reagent Temperature (°C) Time Notes
N2-DMF AMA (1:1 NH4OH/MeNH2) 65 5 - 10 minutes Compatible with "UltraFAST" deprotection protocols.[9][12]
N2-DMF Conc. NH4OH 55 6 - 8 hours Slower than AMA but effective.[7]
N2-DMF Conc. NH4OH Room Temp. 2 hours The DMF group is the most labile among common dG protecting groups.[7]
N2-isobutyryl (iBu) AMA (1:1 NH4OH/MeNH2) 65 10 minutes Also compatible with fast deprotection.[9]
N2-isobutyryl (iBu) Conc. NH4OH Room Temp. 8 hours Slower removal at room temperature compared to DMF.[7]

| N2-benzoyl (Bz) | Conc. NH4OH | 55 | 1 - 2 days | The most stable group, requiring extended deprotection times.[7] |

Visualized Workflows and Structures

Chemical Structure of 5'-O-DMT-N2-DMF-dG 3'-CE Phosphoramidite cluster_structure cluster_labels Key Functional Groups structure_node DMT 5'-O-DMT Group DMF N2-DMF Group Phosphoramidite 3'-CE Phosphoramidite

Caption: Key functional groups of the phosphoramidite monomer.

Automated Solid-Phase Synthesis Cycle start_node Start Cycle: Oligo on Solid Support (5'-DMT on) detritylation 1. Detritylation start_node->detritylation Remove 5'-DMT end_node End Cycle: Oligo (n+1) on Support (5'-DMT on) step_node step_node reagent_node reagent_node coupling 2. Coupling detritylation->coupling Exposed 5'-OH tca Trichloroacetic Acid (TCA) in Dichloromethane capping 3. Capping coupling->capping Chain Elongated amidite Phosphoramidite (e.g., DMT-dG(dmf)-CEP) + Activator (ETT) oxidation 4. Oxidation capping->oxidation Cap Failures cap Capping Reagents (Acetic Anhydride) oxidation->end_node Stabilize Linkage oxidizer Oxidizer (Iodine in THF/Water)

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.[13][14]

Post-Synthesis Deprotection and Purification Workflow process_node process_node product_node product_node final_product final_product start Synthesized Oligo on CPG Support cleavage Step 1: Cleavage & Base Deprotection (AMA, 65°C, 10 min) start->cleavage crude_deprotected Crude Oligo with 2'-O-Silyl Groups cleavage->crude_deprotected evaporation1 Evaporate to Dryness desilylation Step 2: 2'-O-Silyl Deprotection (TEA·3HF in DMSO, 65°C, 2.5h) evaporation1->desilylation crude_desilylated Fully Deprotected Crude Oligo desilylation->crude_desilylated precipitation Precipitate & Wash purification Purification (HPLC or PAGE) precipitation->purification final Purified DNA/RNA Chimera purification->final crude_deprotected->evaporation1 crude_desilylated->precipitation

Caption: Workflow for processing the oligonucleotide after synthesis.[14][15][16]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a DNA/RNA Chimera

This protocol outlines the automated synthesis of a chimeric oligonucleotide on a standard DNA/RNA synthesizer using phosphoramidite chemistry.

1. Preparation and Synthesizer Setup: a. Dissolve this compound phosphoramidite and all other required RNA and DNA phosphoramidites in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).[14] b. Install the phosphoramidite vials, activator (e.g., 0.25 M ETT), capping, oxidation, and detritylation reagent bottles on the synthesizer.[17] c. Ensure all reagents are anhydrous to prevent hydrolysis of the phosphoramidites.[13] d. Pack a synthesis column with the appropriate solid support (e.g., CPG) functionalized with the first nucleoside of the sequence.[14]

2. Automated Synthesis Cycle: a. Program the desired DNA/RNA chimeric sequence into the synthesizer software. b. Initiate the synthesis run. The instrument will perform the following four steps in a cycle for each monomer addition:[6][18] i. Detritylation: The 5'-DMT group of the nucleotide bound to the solid support is removed using a solution of trichloroacetic acid (TCA) in dichloromethane, exposing the 5'-hydroxyl group.[6] ii. Coupling: The this compound phosphoramidite (or another amidite in the sequence) is activated and delivered to the column, where it reacts with the free 5'-hydroxyl group. A longer coupling time (e.g., 6 minutes) is often used for RNA monomers to overcome steric hindrance from the 2'-O-protecting group.[17] iii. Capping: Any unreacted 5'-hydroxyl groups are acetylated using capping reagents (e.g., acetic anhydride). This prevents the formation of deletion-mutant sequences. iv. Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using an iodine solution.

3. Completion: a. The cycles are repeated until the full-length sequence is assembled. b. A final detritylation step can be programmed ("DMT-off") or the terminal DMT group can be left on ("DMT-on") to aid in purification.[14] c. Once the synthesis is complete, the column containing the solid support with the bound oligonucleotide is removed from the synthesizer.

Protocol 2: Post-Synthesis Cleavage and Deprotection

This two-stage protocol is required for chimeric oligonucleotides containing RNA monomers with 2'-O-silyl (e.g., TBDMS) protecting groups.

Materials:

  • AMA solution (1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine).

  • Anhydrous DMSO.

  • Triethylamine (TEA).

  • Triethylamine trihydrofluoride (TEA·3HF).

  • RNase-free tubes and reagents.

Stage 1: Cleavage from Support and Base Deprotection a. Transfer the solid support (CPG resin) from the synthesis column to a sterile, screw-cap tube.[19] b. Add 1 mL of AMA solution to the resin. Ensure the resin is fully submerged.[19] c. Tightly seal the tube and heat at 65°C for 10-15 minutes. This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleotide bases (including the DMF group) and the cyanoethyl groups from the phosphate backbone.[12][19] d. Cool the tube to room temperature. e. Carefully transfer the supernatant, which contains the oligonucleotide, to a new sterile tube. Wash the resin with RNase-free water and combine the supernatants. f. Dry the combined solution to a pellet using a centrifugal evaporator (e.g., SpeedVac).[14]

Stage 2: 2'-Hydroxyl Silyl Group Removal a. To the dried oligonucleotide pellet, add 115 µL of anhydrous DMSO and dissolve completely. Gentle heating (65°C for 5 minutes) may be necessary.[15][19] b. Add 60 µL of TEA to the solution and mix gently.[15][19] c. Add 75 µL of TEA·3HF to the mixture. Seal the tube and heat at 65°C for 2.5 hours to remove the 2'-TBDMS groups from the RNA residues.[8][9][15] d. Cool the reaction mixture to room temperature.

Protocol 3: Purification

The crude, fully deprotected oligonucleotide must be purified to remove failure sequences and residual salts.

1. Precipitation/Desalting: a. To the deprotection mixture from Protocol 2, add a quenching buffer or precipitate the oligonucleotide by adding a salt solution (e.g., 3 M sodium acetate) followed by cold ethanol.[14][16] b. Centrifuge to pellet the oligonucleotide, discard the supernatant, and wash the pellet with cold ethanol. c. Dry the final pellet.

2. Final Purification: a. Re-dissolve the dried oligonucleotide in an appropriate buffer. b. Purify the full-length product using a method such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[13][14] c. After purification, desalt the oligonucleotide, quantify using UV-Vis spectrophotometry, and verify its mass by mass spectrometry.[14] d. Store the final product lyophilized at -20°C.[13]

References

The Advantage of Speed: Utilizing DMF-dG for the Synthesis of Fluorescently Tagged Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals engaged in the synthesis of fluorescently tagged oligonucleotides, the choice of protecting groups is paramount to achieving high yield and purity, especially when working with labile fluorescent dyes. The N,N-dimethylformamidine (DMF) protecting group for deoxyguanosine (dG), known as DMF-dG, offers a significant advantage over the traditional isobutyryl (ibu) group due to its rapid deprotection kinetics. This application note provides a detailed overview of the benefits of using DMF-dG, comprehensive protocols for the synthesis and deprotection of fluorescently tagged oligonucleotides, and quantitative data to support its application.

The Challenge of Synthesizing Fluorescently Tagged Oligonucleotides

Fluorescently labeled oligonucleotides are indispensable tools in a wide array of molecular biology applications, including real-time PCR, fluorescence in situ hybridization (FISH), Förster resonance energy transfer (FRET), and DNA sequencing. However, many fluorescent dyes are sensitive to the harsh alkaline conditions required for the removal of traditional protecting groups during solid-phase oligonucleotide synthesis. Prolonged exposure to these conditions can lead to the degradation of the fluorescent tag, resulting in reduced signal intensity and overall yield of the desired product.

DMF-dG: A Superior Choice for Sensitive Dyes

The use of DMF-dG phosphoramidite in automated oligonucleotide synthesis addresses this challenge directly. The DMF group is significantly more labile than the ibu group, allowing for dramatically shorter deprotection times. This rapid deprotection minimizes the exposure of the oligonucleotide and its fluorescent tag to harsh basic conditions, thereby preserving the integrity of the dye.

Key Advantages of DMF-dG:

  • Faster Deprotection: The DMF group is removed approximately four times faster than the ibu group, significantly reducing the overall deprotection time.[1]

  • Improved Yield of Fluorescent Oligonucleotides: By minimizing dye degradation, the use of DMF-dG leads to higher yields of functional, fluorescently labeled oligonucleotides.

  • Compatibility with a Wide Range of Dyes: DMF-dG is particularly well-suited for the synthesis of oligonucleotides containing base-labile dyes such as Cyanine (Cy) dyes and TAMRA.[2][3]

  • Versatile Deprotection Options: Oligonucleotides synthesized with DMF-dG can be deprotected using various reagents, from standard ammonium hydroxide to ultra-fast AMA (ammonium hydroxide/methylamine) and milder, non-nucleophilic bases, offering flexibility based on the sensitivity of the incorporated dye.

Quantitative Data Summary

The following tables summarize the key quantitative data supporting the use of DMF-dG in the synthesis of fluorescently tagged oligonucleotides.

Table 1: Comparison of Deprotection Times for dG Protecting Groups with Ammonium Hydroxide

Protecting GroupDeprotection TemperatureDeprotection Time
ibu-dGRoom Temperature36 hours
55°C16 hours
65°C8 hours
DMF-dG Room Temperature16 hours
55°C4 hours
65°C2 hours

Data sourced from Glen Research Deprotection Guide.

Table 2: Deprotection Times with AMA (Ammonium Hydroxide/Methylamine 1:1)

Protecting GroupDeprotection TemperatureDeprotection Time
ibu-dG65°C5 minutes
DMF-dG 65°C5 minutes
Ac-dG65°C5 minutes

Note: The use of acetyl-protected dC (Ac-dC) is recommended with AMA deprotection to prevent base modification.[4] Data sourced from Glen Research Deprotection Guide.[4]

Table 3: Recommended Deprotection Conditions for Common Fluorescent Dyes

Fluorescent DyeRecommended Deprotection Condition
FAM, TET, HEXAmmonium Hydroxide, AMA, or mild base
Cy3, Cy5Ammonium Hydroxide (Room Temp or brief heat), mild base
TAMRAt-butylamine/methanol/water (1:1:2) or 0.05M Potassium Carbonate in Methanol

Note: The use of DMF-dG is highly recommended for Cy dyes and TAMRA to allow for milder and shorter deprotection times, thus preserving the dye's integrity.[2][3][5]

Experimental Protocols

Protocol 1: Automated Synthesis of a 5'-Fluorescently Labeled Oligonucleotide using DMF-dG Phosphoramidite

This protocol outlines the general steps for synthesizing a fluorescently labeled oligonucleotide on an automated DNA synthesizer.

1. Materials and Reagents:

  • DMF-dG-CE Phosphoramidite
  • dA(bz)-CE Phosphoramidite
  • dC(Ac)-CE Phosphoramidite (Note: Ac-dC is recommended for compatibility with AMA deprotection)
  • dT-CE Phosphoramidite
  • Fluorescent Dye Phosphoramidite (e.g., 5'-FAM Phosphoramidite)
  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
  • Activator Solution (e.g., 5-(Ethylthio)-1H-tetrazole, ETT)
  • Capping Reagents (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
  • Oxidizing Solution (Iodine in THF/Water/Pyridine)
  • Deblocking Solution (Trichloroacetic acid in Dichloromethane)
  • Anhydrous Acetonitrile

2. Synthesis Cycle:

The synthesis proceeds in the 3' to 5' direction through a series of repeated cycles.

cluster_synthesis Automated Synthesis Cycle Start Start Deblocking 1. Deblocking (Removal of 5'-DMT) Start->Deblocking Coupling 2. Coupling (Addition of next phosphoramidite) Deblocking->Coupling Capping 3. Capping (Blocking of unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Stabilization of phosphite triester) Capping->Oxidation End_Cycle Repeat for next base Oxidation->End_Cycle End_Cycle->Deblocking Next Base Final_Deblocking Final Deblocking (Optional, for DMT-off product) End_Cycle->Final_Deblocking Final Base Cleavage_Deprotection Proceed to Cleavage & Deprotection Final_Deblocking->Cleavage_Deprotection

Caption: Automated Oligonucleotide Synthesis Workflow.

  • Step 1: Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with an acid (e.g., trichloroacetic acid).

  • Step 2: Coupling: The next phosphoramidite in the sequence (e.g., DMF-dG phosphoramidite) is activated by an activator (e.g., ETT) and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain. For the final coupling step, the fluorescent dye phosphoramidite is used.

  • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

  • Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphotriester linkage using an iodine solution.

This cycle is repeated until the desired sequence is synthesized.

Protocol 2: Cleavage and Deprotection of a TAMRA-labeled Oligonucleotide

This protocol is specifically designed for oligonucleotides containing the base-sensitive dye TAMRA.

1. Materials and Reagents:

  • Oligonucleotide synthesized on CPG support
  • Deprotection solution: t-butylamine/methanol/water (1:1:2, v/v/v)
  • Ammonium Acetate buffer
  • Ethanol
  • Nuclease-free water

2. Procedure:

  • Transfer the CPG support containing the synthesized oligonucleotide to a screw-cap vial.
  • Add 1 mL of the t-butylamine/methanol/water deprotection solution to the vial.
  • Seal the vial tightly and heat at 55°C for 6-8 hours.
  • Allow the vial to cool to room temperature.
  • Carefully transfer the supernatant to a new microcentrifuge tube.
  • Wash the CPG with 200 µL of nuclease-free water and combine the wash with the supernatant.
  • Evaporate the solution to dryness using a centrifugal vacuum concentrator.
  • Resuspend the oligonucleotide pellet in nuclease-free water or a suitable buffer.
  • Proceed with purification (e.g., by HPLC or gel electrophoresis).

Application Workflow: FRET-based Analysis of Nucleic Acid-Protein Interactions

Fluorescently tagged oligonucleotides synthesized using DMF-dG are ideal for FRET-based assays to study dynamic interactions, such as those between nucleic acids and proteins.

cluster_fret FRET Workflow for Nucleic Acid-Protein Interaction Oligo_Synth 1. Synthesize FRET Probe (Oligo with Donor & Acceptor dyes) using DMF-dG for sensitive dyes Binding_Assay 3. Binding Assay (Incubate FRET probe with protein) Oligo_Synth->Binding_Assay Protein_Prep 2. Prepare Protein of Interest Protein_Prep->Binding_Assay Excitation 4. Excite Donor Fluorophore (at its specific excitation wavelength) Binding_Assay->Excitation Emission_Detection 5. Detect Emission (at both Donor and Acceptor wavelengths) Excitation->Emission_Detection Data_Analysis 6. Data Analysis (Calculate FRET efficiency) Emission_Detection->Data_Analysis Conclusion 7. Conclusion (Determine binding and conformational changes) Data_Analysis->Conclusion

Caption: FRET-based interaction analysis workflow.

This workflow illustrates a typical FRET experiment where a dual-labeled oligonucleotide probe is used to detect binding to a protein of interest. A change in FRET efficiency upon protein binding indicates a conformational change or direct interaction. The use of DMF-dG in the synthesis of the FRET probe ensures the integrity of the donor and acceptor dyes, leading to more reliable and reproducible results.

Conclusion

The use of DMF-dG phosphoramidite offers a significant improvement in the synthesis of fluorescently tagged oligonucleotides, particularly those containing labile dyes. Its rapid deprotection kinetics minimizes dye degradation, leading to higher yields and purer products. By following the detailed protocols and understanding the principles outlined in this application note, researchers can confidently synthesize high-quality fluorescent probes for a wide range of applications in molecular biology and drug discovery.

References

Application Notes and Protocols for Site-Specific Modification of Guanine using 5'-O-DMT-N2-DMF-dG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. The ability to introduce specific chemical entities at defined positions within a DNA or RNA sequence allows for the fine-tuning of its properties, including stability, binding affinity, and functionality. 5'-O-DMT-N2-dimethylformamidine-2'-deoxyguanosine (5'-O-DMT-N2-DMF-dG) is a key phosphoramidite building block used in solid-phase oligonucleotide synthesis to incorporate a protected guanine residue. The N2-dimethylformamidine (DMF) protecting group is instrumental for achieving site-specific modifications, as it can be selectively removed to allow for subsequent chemical transformations at the N2 position of guanine.

These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into synthetic oligonucleotides, its subsequent deprotection, and methods for purification and characterization.

Applications

The site-specific modification of guanine at the N2 position enables a wide range of applications in research and drug development:

  • Antisense Oligonucleotides: Modifications can enhance nuclease resistance and binding affinity to target mRNA.

  • siRNA Development: Introduction of modified bases can improve the stability and efficacy of small interfering RNAs.

  • Aptamer Design: Chemical modifications can be used to improve the binding specificity and affinity of aptamers to their targets.[1]

  • Diagnostic Probes: Attachment of fluorophores or other labels at specific guanine residues is crucial for the development of diagnostic assays.[1]

  • DNA Nanotechnology: Site-specific modifications are used to construct and functionalize DNA-based nanostructures.[1]

  • Epigenetic Studies: Incorporation of modified guanines can be used to study DNA-protein interactions and gene expression.

Experimental Protocols

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard cycle for incorporating this compound-CE phosphoramidite into an oligonucleotide sequence using an automated DNA synthesizer.

Materials:

  • This compound-CE phosphoramidite

  • Standard DNA phosphoramidites (dA, dC, dT)

  • Solid support (e.g., Controlled Pore Glass - CPG) pre-loaded with the initial nucleoside

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.5 M 5-ethylthiotetrazole in acetonitrile)[2]

  • Capping solution (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF)

  • Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

Procedure:

The synthesis follows a cyclical four-step process for each nucleotide addition:

  • Detritylation (Deblocking): The 5'-O-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling reaction.[3][4]

  • Coupling: The this compound-CE phosphoramidite (or other desired phosphoramidite) is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[4] A typical coupling time for standard bases is around 30 seconds, while modified phosphoramidites may require longer coupling times (e.g., up to 16 minutes).[2][5]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution. This prevents the formation of deletion mutants (n-1 sequences) in subsequent cycles.[4]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.[5]

This cycle is repeated for each nucleotide in the desired sequence.

Oligonucleotide_Synthesis_Workflow cleavage Cleavage from Solid Support deprotection Deprotection of Nucleobases and Phosphate Groups cleavage->deprotection purification Purification (e.g., RP-HPLC) deprotection->purification characterization Characterization (e.g., Mass Spectrometry) purification->characterization final_product Final Modified Oligonucleotide characterization->final_product repeat repeat repeat->cleavage After final nucleotide detritylation detritylation repeat->detritylation For subsequent additions

Protocol 2: Cleavage and Deprotection

Following synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed. The N2-DMF group on guanine requires specific deprotection conditions.

Standard Deprotection (Ammonium Hydroxide):

  • Reagent: Concentrated ammonium hydroxide.

  • Procedure:

    • Transfer the solid support to a screw-cap vial.

    • Add concentrated ammonium hydroxide to completely cover the support.

    • Incubate at 55°C for a minimum of 6 hours. The DMF group is typically removed within 2 hours at room temperature or faster at elevated temperatures.[6]

    • Cool the vial, transfer the supernatant containing the oligonucleotide to a new tube, and evaporate to dryness.

UltraFast Deprotection (AMA):

  • Reagent: A mixture of aqueous Ammonium hydroxide and aqueous MethylAmine (AMA).

  • Procedure:

    • Treat the solid support with AMA solution.

    • Incubate at 65°C for 10 minutes.[7]

    • This method is significantly faster but requires that acetyl-protected dC (Ac-dC) was used during synthesis to prevent side reactions.[5]

Mild Deprotection (for sensitive modifications):

  • Reagent: 0.4 M Sodium Hydroxide in Methanol/Water (4:1 v/v).

  • Procedure:

    • Incubate the solid support in the NaOH solution at room temperature.

    • Note: The DMF protecting group is remarkably resistant to this condition and may require over 72 hours for complete removal.[8] This method is generally not recommended when DMF-protected guanine is present.

Protocol 3: Purification by Reverse-Phase HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common method for purifying synthetic oligonucleotides, separating the full-length product from shorter failure sequences.

Materials:

  • C18 reverse-phase HPLC column.[9]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.[9]

  • Mobile Phase B: 100% Acetonitrile.[9]

Procedure:

  • Re-dissolve the dried, crude oligonucleotide in Mobile Phase A or water.

  • Inject the sample onto the equilibrated C18 column.

  • Elute the oligonucleotide using a gradient of Mobile Phase B. A typical gradient might be from 5% to 50% B over 20-30 minutes.[6][10]

  • Monitor the elution profile at 260 nm.

  • Collect the fractions corresponding to the major peak, which represents the full-length oligonucleotide.

  • Evaporate the collected fractions to dryness.

HPLC_Purification_Workflow crude_oligo Crude Deprotected Oligonucleotide dissolve Dissolve in Mobile Phase A crude_oligo->dissolve inject Inject onto RP-HPLC Column (e.g., C18) dissolve->inject elute Elute with Acetonitrile Gradient inject->elute detect Monitor at 260 nm elute->detect collect Collect Fractions of Full-Length Product detect->collect evaporate Evaporate to Dryness collect->evaporate pure_oligo Purified Modified Oligonucleotide evaporate->pure_oligo

Protocol 4: Characterization by Mass Spectrometry

Mass spectrometry (MS) is an essential technique to confirm the identity and purity of the synthesized oligonucleotide by verifying its molecular weight.

Methods:

  • Electrospray Ionization (ESI): Well-suited for analyzing a wide range of oligonucleotide sizes, including longer sequences.[11]

  • Matrix-Assisted Laser Desorption/Ionization - Time of Flight (MALDI-TOF): A high-throughput method, particularly effective for oligonucleotides up to 50 bases.[11]

Sample Preparation:

  • The purified oligonucleotide is desalted and dissolved in an appropriate solvent for the chosen MS technique.

Data Analysis:

  • The measured molecular weight is compared to the calculated theoretical molecular weight of the desired modified oligonucleotide. The presence of the N2-DMF group would add 55 daltons to the mass of a standard guanine residue.[11] Incomplete removal of other protecting groups (e.g., 5'-DMT, which adds 302 daltons) can also be detected.[11]

Data Presentation

Table 1: Deprotection Conditions for N2-DMF-Guanine

Deprotection ReagentTemperature (°C)TimeNotes
Concentrated Ammonium HydroxideRoom Temperature8 hoursStandard condition for complete removal.[12]
Concentrated Ammonium Hydroxide551 hourFaster deprotection at elevated temperature.[12]
AMA (Ammonium Hydroxide/Methylamine)6510 minutesUltraFast deprotection; requires Ac-dC in synthesis.[5][7]
0.4 M NaOH in MeOH/WaterRoom Temperature> 72 hoursDMF group is highly resistant; not recommended.[8]

Table 2: Typical HPLC Purification Parameters for Oligonucleotides

ParameterValue
ColumnC18 Reverse-Phase
Mobile Phase A0.1 M Triethylammonium acetate (TEAA), pH 7.0
Mobile Phase BAcetonitrile
Gradient5-50% Acetonitrile over 20-30 minutes
Flow Rate1-4 mL/min
Detection Wavelength260 nm

Table 3: Mass Increments for Common Protecting Groups in Mass Spectrometry Analysis

Protecting GroupAdded Mass (Daltons)
N2-Dimethylformamidine (DMF) on dG55
5'-Dimethoxytrityl (DMT)302

References

Synthesis of G-Rich Oligonucleotides Utilizing DMF-dG Phosphoramidite: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanine (G)-rich oligonucleotide sequences, known for their propensity to form secondary structures like G-quadruplexes, are of significant interest in drug development and nanotechnology. The chemical synthesis of these sequences can be challenging due to the potential for side reactions and incomplete deprotection of the guanine bases. The use of N2-dimethylformamidine (DMF) as a protecting group for deoxyguanosine (dG) phosphoramidite offers a significant advantage by facilitating rapid and efficient deprotection, thereby minimizing the formation of impurities and improving the overall yield and purity of the final oligonucleotide. This document provides detailed application notes and experimental protocols for the synthesis of G-rich sequences using DMF-dG phosphoramidite.

Introduction

The solid-phase phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides. The synthesis cycle involves a series of four key chemical reactions: detritylation, coupling, capping, and oxidation. The choice of protecting groups for the exocyclic amines of the nucleobases is critical for the success of the synthesis, particularly for sequences rich in guanine. The traditional isobutyryl (iBu) protecting group for dG requires prolonged exposure to harsh deprotection conditions, which can be detrimental to sensitive modifications on the oligonucleotide and can lead to incomplete deprotection in G-rich sequences.

The DMF protecting group on the dG phosphoramidite is significantly more labile than the iBu group, allowing for faster and milder deprotection conditions. This is especially beneficial for the synthesis of G-rich oligonucleotides, reducing the likelihood of incomplete deprotection and side reactions.[1] This application note details the protocol for the synthesis of G-rich sequences using DMF-dG phosphoramidite and provides data on deprotection conditions.

Key Advantages of DMF-dG Phosphoramidite

  • Rapid Deprotection: The DMF group is removed approximately four times faster than the iBu group, significantly reducing the overall deprotection time.[1]

  • Suitability for G-Rich Sequences: Greatly reduces incomplete deprotection issues commonly observed with the conventional dG(iBu)-monomer in G-rich sequences.

  • Compatibility: DMF-dG phosphoramidite is compatible with standard DNA synthesis reagents and protocols, allowing for direct substitution of dG(iBu) phosphoramidite.

  • Milder Conditions: Enables the use of milder deprotection reagents and conditions, which is crucial for the synthesis of oligonucleotides containing labile modifications.[2]

Experimental Protocols

Reagent Preparation

Proper preparation of reagents is critical for successful oligonucleotide synthesis. All anhydrous solvents should be dried over activated molecular sieves (3 Å) for a minimum of 24 hours before use.

  • Phosphoramidite Solution: To prepare a 0.1 M solution of DMF-dG phosphoramidite, dissolve the appropriate amount of the solid phosphoramidite in anhydrous acetonitrile. For example, to prepare a 5.6 mL solution, use 0.50 g of phosphoramidite.[3] Protect the solution from moisture and use it within the recommended timeframe.

  • Activator Solution: Prepare a 0.25 M to 0.5 M solution of an activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) in anhydrous acetonitrile.

  • Deblocking Solution: A solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM) is typically used for detritylation.[4]

  • Capping Solutions:

    • Cap A: Acetic anhydride/Pyridine/THF.

    • Cap B: 16% N-Methylimidazole in THF.

  • Oxidizing Solution: A solution of 0.02 M iodine in THF/Pyridine/Water. A lower concentration of iodine is recommended when using DMF-dG phosphoramidite.

Automated Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis is performed on an automated DNA synthesizer using a solid support, typically controlled pore glass (CPG), with the initial nucleoside attached. The synthesis proceeds in the 3' to 5' direction.[5][6]

Oligo_Synthesis_Workflow cluster_cycle Automated Synthesis Cycle (Repeated for each nucleotide) Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of DMF-dG Phosphoramidite) Deblocking->Coupling Exposes 5'-OH for reaction Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Forms new phosphite triester linkage Oxidation 4. Oxidation (Stabilization of phosphite triester) Capping->Oxidation Prevents formation of deletion mutants Oxidation->Deblocking Next cycle begins Cleavage Cleavage from Solid Support Oxidation->Cleavage After final cycle Start Start: Solid Support with first Nucleoside Start->Deblocking Deprotection Base Deprotection Cleavage->Deprotection Purification Purification and Desalting Deprotection->Purification QC Quality Control (e.g., HPLC, Mass Spec) Purification->QC Final_Product Final G-Rich Oligonucleotide QC->Final_Product

Caption: Automated solid-phase synthesis workflow for G-rich oligonucleotides.

Detailed Steps of the Synthesis Cycle:

  • Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with the deblocking solution (e.g., 3% TCA in DCM).[4] This exposes a free 5'-hydroxyl group for the subsequent coupling reaction. The orange color of the cleaved DMT cation can be monitored to determine coupling efficiency.[7]

  • Coupling: The DMF-dG phosphoramidite is activated by the activator solution (e.g., ETT) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[4][5] A typical coupling time for standard bases is around 30 seconds.[4]

  • Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are irreversibly blocked by acetylation using the capping solutions.[2][5]

  • Oxidation: The unstable phosphite triester linkage formed during coupling is oxidized to a stable pentavalent phosphate triester using the oxidizing solution (e.g., 0.02 M iodine).[4][5]

These four steps are repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups from the nucleobases and phosphate backbone are removed. The use of DMF-dG allows for significantly faster deprotection schedules.

Protocol Options:

  • Ammonium Hydroxide:

    • Fast Deprotection: Incubate the solid support with concentrated ammonium hydroxide for 1 hour at 65°C or 2 hours at 55°C.

    • Standard Deprotection: For sensitive modifications, deprotection can be carried out at room temperature for 17 hours.[8]

  • Ammonium Hydroxide/Methylamine (AMA):

    • UltraFAST Deprotection: A 1:1 (v/v) mixture of 30% ammonium hydroxide and 40% methylamine can be used.[8][9] This allows for deprotection in as little as 10 minutes at 65°C.[4] It is important to use acetyl (Ac) protected dC with AMA to prevent base modification.[8][9]

The choice of deprotection method depends on the presence of other modifications in the oligonucleotide sequence.

Deprotection_Workflow cluster_options Deprotection Options Start Synthesized Oligo on Solid Support Cleavage_Deprotection Cleavage and Deprotection Reagent Start->Cleavage_Deprotection Ammonia Concentrated Ammonium Hydroxide Cleavage_Deprotection->Ammonia Standard/Fast AMA AMA (Ammonium Hydroxide/ Methylamine) Cleavage_Deprotection->AMA UltraFast tBuAmine tert-Butylamine/Water Cleavage_Deprotection->tBuAmine For sensitive modifications Purification Purification (e.g., HPLC, PAGE) Ammonia->Purification AMA->Purification tBuAmine->Purification Final_Product Purified G-Rich Oligonucleotide Purification->Final_Product

Caption: Cleavage and deprotection workflow options for G-rich oligonucleotides.

Purification

After cleavage and deprotection, the crude oligonucleotide solution is typically dried down and then reconstituted in an appropriate buffer for purification. Depending on the purity requirements and the length of the oligonucleotide, several methods can be employed, including:

  • High-Performance Liquid Chromatography (HPLC) (Reversed-phase or Ion-exchange)

  • Polyacrylamide Gel Electrophoresis (PAGE)

  • Cartridge-based purification

For many applications such as PCR, desalting may be sufficient.[6]

Quantitative Data Summary

The following tables summarize the deprotection conditions for oligonucleotides synthesized with DMF-dG phosphoramidite.

Table 1: Ammonium Hydroxide Deprotection Conditions

TemperatureTimeNotes
65 °C1 hourFast deprotection
55 °C2 hoursFast deprotection
Room Temp.17 hoursFor sensitive modifications[8]

Table 2: Alternative Deprotection Reagents and Conditions

ReagentTemperatureTimeNotes
AMA (1:1 NH₄OH/MeNH₂)65 °C10 minutesUltraFAST deprotection. Requires Ac-dC.[4][8]
tert-Butylamine/Water (1:3 v/v)60 °C6 hoursSuitable for A, C, and dmf-dG deprotection.[8][9]
50 mM K₂CO₃ in MethanolRoom Temp.4 hoursUltraMild conditions, for use with Pac-dA, Ac-dC, iPr-Pac-dG.[8]

Conclusion

The use of DMF-dG phosphoramidite is a highly effective strategy for the synthesis of G-rich oligonucleotides. The enhanced lability of the DMF protecting group facilitates rapid and complete deprotection under milder conditions compared to the traditional iBu-dG phosphoramidite. This leads to higher purity and yield of the final product, which is particularly crucial for the development of oligonucleotide-based therapeutics and diagnostics where sequence integrity is paramount. By following the detailed protocols and considering the deprotection options outlined in this application note, researchers can successfully synthesize challenging G-rich sequences with high fidelity.

References

Application Notes and Protocols for the Use of 5'-O-DMT-N2-DMF-dG in Aptamer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 5'-O-dimethoxytrityl-N2-dimethylformamidine-deoxyguanosine (5'-O-DMT-N2-DMF-dG) in the synthesis of DNA aptamers. This document outlines the protocols for solid-phase synthesis, deprotection, and the subsequent selection of aptamers using the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process.

Introduction

This compound is a crucial building block in the automated chemical synthesis of oligonucleotides, including aptamer libraries.[1] The dimethoxytrityl (DMT) group at the 5'-hydroxyl position protects it during the synthesis cycles, while the dimethylformamidine (DMF) group protects the exocyclic amine of the guanine base.[1] The 3'-cyanoethyl phosphoramidite moiety enables the efficient formation of phosphodiester bonds during chain elongation. The DMF protecting group is particularly advantageous due to its rapid removal under specific deprotection conditions, which is beneficial for synthesizing G-rich sequences often found in aptamers.[2]

Solid-Phase Aptamer Library Synthesis

The synthesis of an aptamer library is performed on an automated DNA synthesizer using the phosphoramidite method. This process involves a four-step cycle for each nucleotide addition: detritylation, coupling, capping, and oxidation.[][4]

Synthesis Cycle

Oligo_Synthesis_Cycle

Experimental Protocol: Automated Synthesis of an Aptamer Library

  • Support Preparation: Start with a solid support, typically controlled pore glass (CPG), functionalized with the first nucleoside of the desired aptamer sequence.

  • Reagent Preparation:

    • Dissolve this compound phosphoramidite and other required phosphoramidites (dA, dC, dT) in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer.

    • Prepare solutions for detritylation (e.g., trichloroacetic acid in dichloromethane), coupling activation (e.g., 5-(ethylthio)-1H-tetrazole), capping (e.g., acetic anhydride and N-methylimidazole), and oxidation (e.g., iodine in THF/water/pyridine).[5]

  • Automated Synthesis Program:

    • Step 1: Detritylation: Remove the 5'-DMT group from the support-bound nucleoside by treating it with the acidic detritylation solution. This exposes a free 5'-hydroxyl group.

    • Step 2: Coupling: Activate the incoming this compound phosphoramidite with the activator solution and deliver it to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A high coupling efficiency, typically >99%, is crucial for the synthesis of full-length aptamers.[4][6]

    • Step 3: Capping: Acetylate any unreacted 5'-hydroxyl groups using the capping solution. This prevents the formation of deletion mutants in the final library.[4]

    • Step 4: Oxidation: Oxidize the unstable phosphite triester linkage to a stable phosphate triester using the oxidizing solution.[4]

  • Cycle Repetition: Repeat the four-step cycle for each subsequent nucleotide in the aptamer sequence until the full-length library is synthesized.

Deprotection of the Synthesized Aptamer Library

After synthesis, the aptamer library must be cleaved from the solid support, and all protecting groups (including the N2-DMF on guanine) must be removed. The choice of deprotection conditions is critical to ensure the integrity of the aptamers.

Table 1: Deprotection Conditions for N2-DMF-dG

Deprotection ReagentTemperatureTimeNotes
Concentrated Ammonium Hydroxide55°C2 hoursA standard method for DMF group removal.[2]
Concentrated Ammonium Hydroxide65°C1 hourFaster deprotection at a higher temperature.[2]
Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v)65°C10 minutesAn ultra-fast deprotection method. Requires the use of acetyl-protected dC (Ac-dC) to prevent base modification.[7]
Tert-Butylamine/Water (1:3 v/v)60°C6 hoursA milder, amine-free deprotection option.[7]
0.4 M Sodium Hydroxide in Methanol/Water (4:1 v/v)Room Temp.>72 hoursThe DMF group is remarkably resistant to this condition, making it unsuitable for efficient deprotection.[8]

Experimental Protocol: Cleavage and Deprotection using AMA

  • Cleavage from Support: Transfer the solid support containing the synthesized aptamer library to a screw-cap vial. Add the AMA solution (1:1 mixture of 30% ammonium hydroxide and 40% methylamine) to the vial, ensuring the support is fully submerged.

  • Incubation: Tightly seal the vial and incubate at 65°C for 10 minutes.

  • Cooling and Evaporation: After incubation, cool the vial to room temperature. Transfer the supernatant containing the cleaved and deprotected aptamer library to a new tube. Evaporate the AMA solution to dryness using a centrifugal evaporator.

  • Reconstitution: Resuspend the dried aptamer library pellet in a suitable buffer (e.g., sterile water or TE buffer).

Aptamer Selection by SELEX

The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process is used to isolate specific aptamers that bind to a target molecule from the synthesized library.

SELEX_Workflow

Experimental Protocol: General DNA Aptamer SELEX

  • Initial Library Preparation: The deprotected and purified ssDNA aptamer library (typically 1013 to 1015 different sequences) is prepared in a binding buffer suitable for the target molecule.[9]

  • Incubation with Target: The ssDNA library is incubated with the target molecule (e.g., protein, small molecule) to allow for binding.[9]

  • Partitioning: The aptamer-target complexes are separated from the unbound ssDNA sequences. This can be achieved by various methods such as nitrocellulose filter binding, affinity chromatography, or magnetic bead-based separation.[9]

  • Washing: The bound complexes are washed to remove non-specifically bound sequences. The stringency of the washes can be increased in subsequent rounds of SELEX.

  • Elution: The bound aptamers are eluted from the target.

  • PCR Amplification: The eluted aptamers are amplified by PCR using primers that are complementary to the constant regions flanking the randomized sequence of the library.[9]

  • ssDNA Generation: The double-stranded PCR product is converted to single-stranded DNA for the next round of selection. This can be done by methods such as asymmetric PCR or enzymatic digestion of one strand.

  • Iterative Rounds: Steps 2-7 are repeated for several rounds (typically 8-20), with increasing selection pressure (e.g., lower target concentration, more stringent washing) to enrich the pool with high-affinity aptamers.[10]

  • Cloning and Sequencing: After the final round, the enriched aptamer pool is cloned and sequenced to identify individual aptamer candidates.[11]

  • Characterization: The binding affinity and specificity of the selected aptamers are characterized using techniques such as electrophoretic mobility shift assays (EMSA) or surface plasmon resonance (SPR).[9]

Conclusion

This compound is a reliable and efficient phosphoramidite for the incorporation of deoxyguanosine during the synthesis of DNA aptamer libraries. Its key advantage lies in the lability of the DMF protecting group, which allows for rapid deprotection protocols, thereby streamlining the overall workflow from synthesis to aptamer selection. The protocols outlined in these application notes provide a solid foundation for researchers and drug development professionals to successfully synthesize and identify novel DNA aptamers for various therapeutic and diagnostic applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5'-O-DMT-N2-DMF-dG Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 5'-O-DMT-N2-DMF-dG phosphoramidite coupling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is coupling efficiency and why is it critical for oligonucleotide synthesis?

A1: Coupling efficiency refers to the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle.[1] Achieving a high coupling efficiency, ideally above 99%, is crucial because any unreacted sites result in truncated sequences. The accumulation of these truncated products significantly reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.[1]

Q2: What are the most common causes of low coupling efficiency with this compound?

A2: Low coupling efficiency with dG phosphoramidites often stems from several factors. The most common culprit is the presence of moisture, which can hydrolyze the phosphoramidite or react with the activated monomer, preventing it from coupling to the growing oligonucleotide chain.[2][3] Other significant causes include the degradation of the phosphoramidite itself, suboptimal activator performance, and the potential for side reactions.[3][4] Guanosine phosphoramidites are particularly susceptible to degradation and side reactions.[4]

Q3: How does the N2-DMF protecting group on dG affect coupling?

A3: The N,N-dimethylformamidine (DMF) protecting group on the N2 position of guanine is designed to be labile for easy removal during deprotection. However, its stability can be a factor. While it effectively protects the guanosine from depurination, premature cleavage can occur under certain conditions.[2][4][5] The DMF group is generally considered to be compatible with standard coupling protocols.

Q4: Can the choice of activator significantly impact the coupling efficiency of dG phosphoramidites?

A4: Absolutely. The activator plays a crucial role in protonating the phosphoramidite to form a highly reactive intermediate.[2][] While standard activators like 1H-Tetrazole can be effective, more potent activators such as 5-Ethylthio-1H-tetrazole (ETT), 4,5-Dicyanoimidazole (DCI), or 5-Benzylthio-1H-tetrazole (BTT) may be necessary to achieve optimal coupling efficiency, especially if steric hindrance is a factor.[7][8][9] The choice and concentration of the activator must be carefully optimized to balance reaction speed with the avoidance of side reactions.[]

Q5: What is depurination and how can it be minimized when using dG phosphoramidites?

A5: Depurination is the cleavage of the N-glycosidic bond that connects the purine base (guanine in this case) to the sugar backbone.[10] This can occur during the acidic deblocking (detritylation) step. The resulting abasic site is unstable and will be cleaved during the final basic deprotection, leading to truncated oligonucleotide fragments.[10] To minimize depurination, one can use a milder deblocking agent like 3% dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA) and keep the deblocking time to a minimum.[2][4][11] The DMF protecting group on dG also helps to reduce the likelihood of depurination compared to other protecting groups.[2][4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Consistently Low Coupling Efficiency for All Bases

If you are observing low coupling efficiency across all phosphoramidites, the problem is likely systemic rather than specific to the dG monomer.

Potential Cause Recommended Solution Supporting Data/Rationale
Moisture Contamination Ensure all reagents, especially acetonitrile (ACN), are anhydrous (<30 ppm, preferably <10 ppm water).[12][13] Use fresh, sealed bottles of ACN and consider drying it further over activated molecular sieves.[3] Handle all reagents under an inert atmosphere (e.g., argon).[3]Water reacts with the activated phosphoramidite, preventing its reaction with the 5'-hydroxyl group of the growing oligonucleotide chain.[2][3]
Degraded Reagents Use fresh, high-quality phosphoramidites and activator.[3] Store phosphoramidites as a dry powder at -20°C and prepare solutions fresh for each synthesis.[3]Phosphoramidites have limited stability in solution.[12] Degraded activator will lead to poor activation and low coupling efficiency.[1]
Synthesizer Fluidics Issue Inspect the synthesizer for leaks, blocked lines, or incorrect reagent delivery volumes.[1] Calibrate the reagent delivery system to ensure accuracy.[1]Leaks or blockages can prevent the correct amount of reagents from reaching the synthesis column.[1]
Issue 2: Low Coupling Efficiency Specific to dG Incorporation

If you observe a significant drop in coupling efficiency only when adding this compound, consider the following:

Potential Cause Recommended Solution Supporting Data/Rationale
Suboptimal Activation Switch to a more potent activator like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[7][9] Optimize the activator concentration.Guanosine phosphoramidites can be more sterically hindered, requiring a stronger activator for efficient reaction.[12]
Insufficient Coupling Time Increase the coupling time for the dG phosphoramidite. A standard coupling time is around 30 seconds, but for problematic bases, this can be extended to 5-10 minutes.[13][14]Longer reaction times can help overcome steric hindrance and drive the coupling reaction to completion.[13]
Phosphoramidite Quality Assess the quality of your this compound phosphoramidite. It should be a white, free-flowing powder.[3] If in doubt, use a fresh vial from a reputable supplier.Impurities or degradation products in the phosphoramidite can inhibit the coupling reaction.[1]
GG Dimer Formation This side reaction can occur when the activator prematurely removes the 5'-DMT group of the incoming dG phosphoramidite, leading to the formation of a G-G dimer that gets incorporated. Using a less acidic activator or optimizing the activator concentration can help minimize this.Acidic activators can cause a small percentage of detritylation during the coupling step.[2]

Experimental Protocols

Protocol 1: Preparation of Anhydrous Acetonitrile

Maintaining anhydrous conditions is critical for high coupling efficiency.[3]

Methodology:

  • Start with high-quality, DNA synthesis grade acetonitrile (ACN) with a specified low water content.

  • To further dry the ACN, it can be passed through a column of activated molecular sieves (3 Å) just before use on the synthesizer.[3]

  • Alternatively, add activated molecular sieves to the ACN bottle on the synthesizer and allow it to stand for at least 24 hours before use.[3]

  • Always handle ACN under an inert atmosphere (e.g., argon or nitrogen) to prevent the re-absorption of moisture.[3]

Protocol 2: Trityl Cation Monitoring for Real-Time Coupling Efficiency Assessment

This protocol allows for the quantitative assessment of stepwise coupling efficiency.[1]

Methodology:

  • Synthesizer Setup: The DNA synthesizer should be equipped with a UV-Vis detector in the fluid path after the synthesis column.

  • Wavelength Setting: Set the detector to measure the absorbance of the trityl cation at approximately 495 nm.[1]

  • Synthesis Initiation: Begin the automated oligonucleotide synthesis protocol.

  • Deblocking Step: During each deblocking step, an acidic reagent (e.g., trichloroacetic acid) cleaves the DMT group from the 5'-end of the newly added nucleotide.[1]

  • Data Collection: The colored trityl cation is washed through the detector, and the absorbance is measured.

  • Efficiency Calculation: The coupling efficiency of each step can be calculated by comparing the absorbance of the trityl cation released at each cycle. A consistent absorbance indicates high coupling efficiency, while a drop in absorbance suggests a problem with the previous coupling step.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Automated Synthesis Cycle Deblocking Step 1: Deblocking (Detritylation) Removes 5'-DMT group Washing1 ACN Wash Deblocking->Washing1 TCA or DCA Coupling Step 2: Coupling This compound + Activator Washing1->Coupling Capping Step 3: Capping Acetylation of unreacted 5'-OH Coupling->Capping Forms new phosphite triester linkage Oxidation Step 4: Oxidation Phosphite to Phosphate Capping->Oxidation Washing2 ACN Wash Oxidation->Washing2 Washing2->Deblocking Ready for next cycle

Caption: The automated solid-phase oligonucleotide synthesis cycle.

Troubleshooting_Workflow Start Low Coupling Efficiency Observed Check_All_Bases Is efficiency low for all bases? Start->Check_All_Bases Systemic_Issue Systemic Issue Likely Check_All_Bases->Systemic_Issue Yes dG_Specific_Issue dG Specific Issue Check_All_Bases->dG_Specific_Issue No Check_Moisture Verify Anhydrous Conditions (ACN, Reagents) Systemic_Issue->Check_Moisture Check_Reagents Check Reagent Quality (Amidites, Activator) Systemic_Issue->Check_Reagents Check_Synthesizer Inspect Synthesizer (Fluidics, Calibration) Systemic_Issue->Check_Synthesizer Resolved Issue Resolved Check_Moisture->Resolved Check_Reagents->Resolved Check_Synthesizer->Resolved Optimize_Coupling Optimize dG Coupling - Increase coupling time - Use stronger activator dG_Specific_Issue->Optimize_Coupling Check_dG_Quality Evaluate dG Amidite Quality dG_Specific_Issue->Check_dG_Quality Check_Depurination Evaluate for Depurination - Use milder deblock - Minimize deblock time dG_Specific_Issue->Check_Depurination Optimize_Coupling->Resolved Check_dG_Quality->Resolved Check_Depurination->Resolved

Caption: Troubleshooting workflow for low coupling efficiency.

References

Technical Support Center: Troubleshooting Incomplete Deprotection of DMF-dG

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oligonucleotide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the incomplete deprotection of the N2-dimethylformamidine (DMF) protecting group on 2'-deoxyguanosine (dG).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the DMF protecting group on dG?

A1: During oligonucleotide synthesis, the exocyclic amino groups of nucleobases must be protected to prevent unwanted side reactions during the phosphoramidite coupling steps.[1][2] The dimethylformamidine (DMF) group is a base-labile protecting group used for the N2 position of guanosine. It is designed to be removed during the final deprotection step.[3][4]

Q2: What are the signs of incomplete DMF-dG deprotection?

A2: Incomplete deprotection of DMF-dG can lead to the final oligonucleotide product containing a mixed population of fully deprotected and partially protected strands. This can be observed through analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC), where additional peaks eluting later than the main product peak may be present.[3][5][6] Mass spectrometry is also a definitive method to identify the presence of residual protecting groups.[7] Functionally, incomplete deprotection can negatively impact the hybridization properties and biological activity of the oligonucleotide.[1]

Q3: What are the common causes of incomplete DMF-dG deprotection?

A3: Several factors can contribute to incomplete deprotection:

  • Deprotection Reagent Quality: The use of old or degraded deprotection reagents, such as ammonium hydroxide that has lost ammonia gas, is a primary cause.[7]

  • Insufficient Deprotection Time or Temperature: The time and temperature of the deprotection reaction are critical. Inadequate duration or lower temperatures than recommended for a specific protocol can result in incomplete removal of the DMF group.[3][5]

  • Inappropriate Deprotection Method for the Oligonucleotide: Certain modified oligonucleotides or those containing sensitive dyes may not be compatible with standard aggressive deprotection conditions, necessitating milder alternatives.[8][9]

  • Reaction Scale: Larger synthesis scales may require adjustments to deprotection conditions, such as increased reagent volume or longer incubation times, to ensure complete reaction.[10]

Q4: Can I use sodium hydroxide (NaOH) for DMF-dG deprotection?

A4: No, sodium hydroxide is generally not recommended for the deprotection of oligonucleotides containing DMF-protected dG. The DMF group is surprisingly resistant to sodium hydroxide solutions under conditions that deprotect other standard protecting groups like isobutyryl-dG. Complete removal of DMF with NaOH can take over 72 hours at room temperature, making it an impractical and inefficient method.[10]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues of incomplete DMF-dG deprotection.

Problem: Suspected incomplete deprotection of DMF-dG based on analytical data (e.g., extra peaks in HPLC).

G cluster_0 Diagnosis cluster_1 Corrective Actions cluster_2 Resolution start Start: Suspected Incomplete Deprotection check_reagents 1. Verify Deprotection Reagent Quality start->check_reagents check_conditions 2. Review Deprotection Protocol check_reagents->check_conditions Reagent is fresh replace_reagents Use Fresh Deprotection Reagents check_reagents->replace_reagents Reagent is old or expired check_analysis 3. Confirm with Mass Spectrometry check_conditions->check_analysis Conditions are optimal optimize_protocol Optimize Time and Temperature check_conditions->optimize_protocol Conditions are sub-optimal re_deprotect Re-treat Oligonucleotide with Deprotection Solution check_analysis->re_deprotect Incomplete deprotection confirmed end_fail Issue Persists: Consult Further Technical Support check_analysis->end_fail Other issue identified replace_reagents->re_deprotect optimize_protocol->re_deprotect alternative_method Consider Alternative Deprotection Method (e.g., AMA) re_deprotect->alternative_method Incomplete deprotection persists end_success Successful Deprotection: Clean Analytical Profile re_deprotect->end_success Analysis shows complete deprotection alternative_method->end_success

Caption: Troubleshooting workflow for incomplete DMF-dG deprotection.

Step 1: Verify Deprotection Reagent Quality

  • Question: Is your deprotection reagent fresh?

  • Action: Concentrated ammonium hydroxide should be fresh. It is recommended to use aliquots stored in a refrigerator for no longer than one week.[7] Old ammonium hydroxide can have a reduced concentration of ammonia gas, leading to inefficient deprotection.

  • Solution: If the reagent is old, replace it with a fresh stock.

Step 2: Review Deprotection Protocol

  • Question: Were the recommended deprotection time and temperature followed?

  • Action: Refer to the standard deprotection protocols for DMF-dG. Compare your experimental parameters with the recommended conditions.

  • Solution: If the time was too short or the temperature was too low, re-treat the oligonucleotide with the deprotection solution under the correct conditions.

Step 3: Consider an Alternative Deprotection Method

  • Question: Are you using a standard ammonium hydroxide deprotection?

  • Action: For faster and more efficient deprotection, consider using a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).[6][8][11]

  • Solution: Switch to an AMA deprotection protocol. This is often more effective, especially for high-throughput synthesis. Note that when using AMA, it is recommended to use Acetyl-dC (Ac-dC) to avoid transamination of N4-benzoyl cytidine.[3][5][6][8]

Step 4: Analyze the Oligonucleotide with Mass Spectrometry

  • Question: Is the identity of the impurity confirmed?

  • Action: While HPLC can suggest incomplete deprotection, mass spectrometry provides definitive evidence by showing the mass of the oligonucleotide with the DMF group still attached.

  • Solution: Perform mass spectrometry on your sample to confirm the presence of the incompletely deprotected species.

Data Presentation

Table 1: Common Deprotection Conditions for DMF-dG
Deprotection MethodReagent CompositionTemperature (°C)TimeNotes
Standard Ammonium Hydroxide30% Ammonium Hydroxide (NH₄OH)5517 hoursA traditional and widely used method.[3]
Standard Ammonium Hydroxide30% Ammonium Hydroxide (NH₄OH)652 hoursFaster than overnight incubation at a lower temperature.[3]
AMA (UltraFast)1:1 mixture of 30% NH₄OH and 40% Methylamine (CH₃NH₂)6510 minutesSignificantly faster deprotection. Requires Ac-dC.[3][6][8][11]
Tert-Butylamine/Water1:3 (v/v) Tert-Butylamine/Water606 hoursAn alternative for certain sensitive oligonucleotides.[3][6]

Experimental Protocols

Protocol 1: Standard Deprotection using Ammonium Hydroxide
  • Cleavage from Solid Support: After synthesis, treat the solid support-bound oligonucleotide with concentrated ammonium hydroxide (28-33%) at room temperature for 1 hour to cleave the oligonucleotide from the support.[4][11]

  • Transfer: Carefully transfer the ammonium hydroxide solution containing the cleaved oligonucleotide to a screw-cap vial.

  • Deprotection: Seal the vial tightly and heat at 55°C for 17 hours or 65°C for 2 hours.

  • Evaporation: After cooling to room temperature, remove the vial cap and evaporate the ammonium hydroxide to dryness in a vacuum concentrator.

  • Reconstitution: Resuspend the deprotected oligonucleotide pellet in an appropriate buffer or water for analysis and downstream applications.

Protocol 2: UltraFast Deprotection using AMA
  • Prepare AMA Solution: In a fume hood, prepare a 1:1 (v/v) mixture of fresh concentrated ammonium hydroxide (28-33%) and 40% aqueous methylamine. This solution should be prepared fresh before each use.

  • Cleavage and Deprotection: Add the AMA solution to the solid support-bound oligonucleotide. Incubate at 65°C for 10 minutes. This single step accomplishes both cleavage and deprotection.[6][8][11]

  • Evaporation: After cooling, evaporate the AMA solution to dryness in a vacuum concentrator.

  • Reconstitution: Resuspend the deprotected oligonucleotide in a suitable solvent.

Protocol 3: Analysis of Deprotection by RP-HPLC
  • Sample Preparation: Dilute a small aliquot of the deprotected oligonucleotide in the HPLC mobile phase A.

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phases:

    • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

    • Mobile Phase B: Acetonitrile

  • Gradient: Run a linear gradient from a low percentage of B to a higher percentage over a set time (e.g., 5% to 50% B over 30 minutes).

  • Detection: Monitor the elution profile at 260 nm.

  • Analysis: The fully deprotected oligonucleotide will elute as the main peak. Incompletely deprotected species, being more hydrophobic due to the residual DMF group, will typically elute as one or more later peaks.[3][5][6]

Signaling Pathways and Workflows

Logical Flow for Selecting a Deprotection Strategy

G start Start: Plan Oligonucleotide Synthesis check_modifications Does the oligonucleotide contain sensitive modifications or dyes? start->check_modifications check_speed Is rapid deprotection required? check_modifications->check_speed No mild_deprotection Select UltraMILD Protecting Groups and Mild Deprotection (e.g., K₂CO₃ in Methanol) check_modifications->mild_deprotection Yes standard_deprotection Use Standard Ammonium Hydroxide Deprotection check_speed->standard_deprotection No ama_deprotection Use AMA (UltraFast) Deprotection (with Ac-dC) check_speed->ama_deprotection Yes end_synthesis Proceed with Synthesis and Deprotection mild_deprotection->end_synthesis standard_deprotection->end_synthesis ama_deprotection->end_synthesis

References

Side reactions with 5'-O-DMT-N2-DMF-dG during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5'-O-DMT-N2-DMF-dG in solid-phase oligonucleotide synthesis.

Troubleshooting Guide

This guide addresses common side reactions and issues encountered during the synthesis, deprotection, and purification of oligonucleotides containing N2-DMF-dG.

Problem 1: Low Yield of Full-Length Oligonucleotide and Presence of Shorter Fragments

Question: My final product purity is low, and I observe a significant number of shorter sequences (n-1, n-2, etc.) by HPLC or gel electrophoresis. What is the likely cause?

Answer: The most probable cause of this issue is depurination , the acid-catalyzed cleavage of the N-glycosidic bond between the guanine base and the deoxyribose sugar. This occurs during the repeated 5'-DMT deprotection steps using trichloroacetic acid (TCA) or dichloroacetic acid (DCA). The resulting apurinic site is labile to the basic conditions of the final deprotection step, leading to chain cleavage.

Troubleshooting Steps:

  • Evaluate Your Deblocking Reagent: Trichloroacetic acid (TCA) is a strong acid that can lead to significant depurination, especially in G-rich sequences.[1] Dichloroacetic acid (DCA) is a milder alternative that can significantly reduce the extent of depurination.[1]

  • Minimize Deblocking Time: Reduce the exposure time of the solid support to the deblocking acid to the minimum required for complete detritylation. Prolonged acid treatment increases the risk of depurination.

  • Use a Depurination-Resistant Protecting Group: The dimethylformamidine (DMF) protecting group on dG is electron-donating, which helps to stabilize the N-glycosidic bond against acid-catalyzed cleavage compared to acyl protecting groups like isobutyryl (ibu).[1][2] If you are not already using DMF-dG, switching from ibu-dG can reduce depurination.

  • Analytical Verification: To confirm depurination, the apurinic sites can be quantified. This often involves labeling the aldehyde group of the open-ring abasic site, followed by enzymatic digestion of the oligonucleotide and analysis by HPLC or LC-MS/MS.[3][4][5][6]

Problem 2: Incomplete Deprotection of the N2-DMF Group

Question: After deprotection, I am seeing a persistent impurity with a mass corresponding to the full-length oligonucleotide with the DMF group still attached, particularly in G-rich sequences. How can I ensure complete deprotection?

Answer: While the DMF group is more labile than the traditional isobutyryl (ibu) group, incomplete removal can still occur, especially in sequences with a high guanine content.[7] Standard deprotection with ammonium hydroxide may not be sufficient in these cases.

Troubleshooting Steps:

  • Switch to a Stronger Deprotection Reagent: Ammonium hydroxide/methylamine (AMA) is a highly effective reagent for the rapid and complete removal of the DMF group.[8] A typical AMA treatment is 10 minutes at 65°C.[8]

  • Optimize Deprotection Conditions: If using ammonium hydroxide, ensure it is fresh and of high quality. Increase the deprotection time or temperature according to the recommendations in the table below. For G-rich sequences, longer deprotection times are often necessary.

  • Analytical Monitoring: Use reverse-phase HPLC (RP-HPLC) to monitor the deprotection. The DMF-protected oligonucleotide will be more hydrophobic and have a longer retention time than the fully deprotected product.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound over 5'-O-DMT-N2-ibu-dG?

A1: The two primary advantages are:

  • Faster Deprotection: The DMF group is significantly more labile than the ibu group, allowing for much shorter deprotection times. This is particularly beneficial for high-throughput synthesis and for oligonucleotides containing base-labile modifications.

  • Increased Resistance to Depurination: The electron-donating nature of the formamidine group stabilizes the N-glycosidic bond, making DMF-dG more resistant to acid-catalyzed depurination during the detritylation steps compared to the electron-withdrawing ibu group.[1][2]

Q2: Are there any known side reactions of the N2-DMF group during the capping or oxidation steps?

A2: The N2-DMF group is generally stable to the standard capping conditions (acetic anhydride and N-methylimidazole) and oxidation conditions (iodine in THF/pyridine/water).[9] Side reactions during these steps are more commonly associated with the phosphite triester chemistry itself or other functionalities on the nucleobases, rather than the DMF protecting group on guanine. However, ensuring anhydrous conditions during coupling and capping is crucial to prevent unwanted side reactions.

Q3: Can I use AMA for deprotection if my oligonucleotide contains other sensitive modifications?

A3: While AMA is very effective, it is also a strong nucleophile. For oligonucleotides with extremely base-labile modifications, alternative "ultramild" deprotection strategies may be necessary. These typically involve using a different set of base-protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) and a milder deprotection reagent like potassium carbonate in methanol.[7] It is essential to check the compatibility of all modifications in your sequence with the chosen deprotection method.

Q4: How can I analyze my final product for purity and identify potential side products?

A4: The most common methods for analyzing the purity of synthetic oligonucleotides are:

  • High-Performance Liquid Chromatography (HPLC): Both anion-exchange (AEX) and reverse-phase (RP) HPLC are used. RP-HPLC is particularly useful for separating "DMT-on" full-length products from "DMT-off" failure sequences.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both separation and mass information, allowing for the definitive identification of the full-length product and any side products (e.g., incompletely deprotected species, depurinated fragments).[10]

  • Capillary Gel Electrophoresis (CGE): CGE offers high-resolution separation of oligonucleotides based on size and is excellent for assessing the purity of the final product.

Data Presentation

Table 1: Comparison of Deprotection Conditions for DMF-dG

Deprotection ReagentTemperatureTime for Complete DeprotectionNotes
Concentrated Ammonium HydroxideRoom Temperature8 hoursSlower, but milder for some sensitive modifications.
Concentrated Ammonium Hydroxide55°C2 hoursStandard condition.
Concentrated Ammonium Hydroxide65°C1 hourFaster deprotection.
AMA (Ammonium Hydroxide/Methylamine 1:1)65°C10 minutesHighly efficient, recommended for G-rich sequences.[8]
Sodium Hydroxide (0.4M in MeOH/Water)Room Temperature> 72 hoursNot recommended for DMF-dG due to slow kinetics.

Table 2: Qualitative Comparison of dG Protecting Groups and Deblocking Agents

dG Protecting GroupDeblocking AgentRelative Rate of DepurinationNotes
N2-isobutyryl (ibu)3% TCA in DCMHigherThe electron-withdrawing nature of the ibu group destabilizes the N-glycosidic bond.
N2-dimethylformamidine (DMF)3% TCA in DCMLowerThe electron-donating DMF group stabilizes the N-glycosidic bond.[1][2]
N2-isobutyryl (ibu)3% DCA in DCMModerateDCA is a milder acid than TCA, reducing depurination.[1]
N2-dimethylformamidine (DMF)3% DCA in DCMLowestThe combination of a stabilizing protecting group and a milder deblocking acid provides the best protection against depurination.[1]

Experimental Protocols

Protocol 1: HPLC Analysis of Depurination

This protocol provides a general method for detecting depurinated fragments by RP-HPLC.

  • Sample Preparation: After synthesis and deprotection, dissolve the crude oligonucleotide in an appropriate aqueous buffer (e.g., 0.1 M TEAA, pH 7.0).

  • HPLC System: A standard reverse-phase HPLC system with a UV detector is required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

    • B: Acetonitrile

  • Gradient: A linear gradient from 5% to 50% B over 30 minutes is a good starting point.

  • Detection: Monitor absorbance at 260 nm.

  • Analysis: Depurinated fragments, being shorter, will typically elute earlier than the full-length product. The presence of a distribution of peaks eluting before the main product peak is indicative of depurination. For confirmation, collected fractions can be analyzed by mass spectrometry.

Protocol 2: Optimized AMA Deprotection for G-Rich Sequences

This protocol is recommended for oligonucleotides with high guanine content to ensure complete removal of the N2-DMF protecting groups.

  • Prepare AMA Reagent: In a fume hood, mix equal volumes of chilled concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine. This mixture is highly volatile and should be used fresh.

  • Cleavage and Deprotection: a. After synthesis, transfer the solid support to a screw-cap vial. b. Add the freshly prepared AMA solution to the vial (typically 1 mL for a 1 µmol synthesis). c. Tightly seal the vial and place it in a heating block at 65°C for 10-15 minutes.[8] d. After heating, cool the vial to room temperature.

  • Product Recovery: a. Transfer the supernatant containing the deprotected oligonucleotide to a new tube. b. Wash the solid support with water or a dilute buffer and combine the wash with the supernatant. c. Dry the combined solution in a vacuum concentrator.

  • Downstream Processing: The dried oligonucleotide is now ready for purification by HPLC or other methods.

Visualizations

Depurination_Troubleshooting start Low yield of full-length product and presence of shorter fragments check_depurination Suspect Depurination start->check_depurination check_deblocking Review Deblocking Step check_depurination->check_deblocking Yes use_dca Switch from TCA to DCA check_deblocking->use_dca reduce_time Minimize deblocking time check_deblocking->reduce_time use_dmf Use DMF-dG instead of ibu-dG check_deblocking->use_dmf analyze_hplc Analyze by HPLC/LC-MS use_dca->analyze_hplc reduce_time->analyze_hplc use_dmf->analyze_hplc end_resolved Issue Resolved analyze_hplc->end_resolved

Caption: Troubleshooting workflow for depurination.

Deprotection_Comparison cluster_0 N2-isobutyryl-dG (ibu-dG) cluster_1 N2-DMF-dG ibu ibu-dG nh4oh_ibu Conc. NH4OH 55°C, 8-16h ibu->nh4oh_ibu deprotected_ibu Deprotected dG nh4oh_ibu->deprotected_ibu dmf DMF-dG nh4oh_dmf Conc. NH4OH 55°C, 2h dmf->nh4oh_dmf ama_dmf AMA 65°C, 10 min dmf->ama_dmf deprotected_dmf Deprotected dG nh4oh_dmf->deprotected_dmf ama_dmf->deprotected_dmf

Caption: Comparison of deprotection pathways for ibu-dG and DMF-dG.

Deprotection_Decision_Tree start Choose Deprotection Strategy g_rich Is the sequence G-rich? start->g_rich sensitive_mods Are there base-labile modifications? g_rich->sensitive_mods No use_ama Use AMA (65°C, 10 min) g_rich->use_ama Yes ultramild Use Ultramild Conditions (e.g., K2CO3 in MeOH) sensitive_mods->ultramild Yes use_nh4oh_standard Use Conc. NH4OH (55°C, 2h) sensitive_mods->use_nh4oh_standard No use_ama->sensitive_mods Check for sensitive mods use_nh4oh_extended Use Conc. NH4OH (55°C, extended time)

Caption: Decision tree for selecting a deprotection strategy.

References

Preventing degradation of DMF-dG phosphoramidite in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of N2-dimethylformamidine-2'-deoxyguanosine-cyanoethyl-phosphoramidite (DMF-dG phosphoramidite) in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of DMF-dG phosphoramidite degradation in solution?

A1: The primary causes of DMF-dG phosphoramidite degradation in solution are hydrolysis and oxidation.[1][2] 2'-deoxyguanosine (dG) phosphoramidites are particularly more susceptible to degradation compared to other nucleoside phosphoramidites (dA, dC, and T).[2][3][4][5]

  • Hydrolysis: Reaction with trace amounts of water in the solvent (typically anhydrous acetonitrile) leads to the formation of the corresponding H-phosphonate, which is inactive in the coupling reaction during oligonucleotide synthesis.[2][3][5][6] The degradation of dG phosphoramidites can be an autocatalytic process, meaning the degradation products can catalyze further degradation.[2][7][8]

  • Oxidation: The phosphorus (III) center of the phosphoramidite is susceptible to oxidation to a phosphorus (V) species, which is also inactive in the coupling reaction.[1]

Q2: How can I minimize the degradation of my DMF-dG phosphoramidite solution?

A2: To minimize degradation, it is crucial to maintain strictly anhydrous conditions and proper storage.

  • Use Anhydrous Solvents: Always use high-quality, anhydrous acetonitrile with very low water content (e.g., < 30 ppm) for dissolving the phosphoramidite.[9]

  • Proper Storage:

    • Solid Form: Store the solid DMF-dG phosphoramidite at -20°C in a dry, inert atmosphere (e.g., under argon or nitrogen).[10][11][12]

    • In Solution: Prepare solutions fresh whenever possible.[1] If a solution must be stored, it should be for a limited time (e.g., up to 24-48 hours on an automated synthesizer) in a well-sealed container, under an inert atmosphere, and away from light.[13][14] For longer-term storage in solution, temperatures of -20°C can extend stability for up to a month.[12]

  • Inert Atmosphere: Handle the solid phosphoramidite and its solutions under an inert gas like argon or nitrogen to prevent exposure to moisture and oxygen.

  • Add Stabilizers: The addition of a small amount of a non-nucleophilic base, such as triethylamine (TEA) at a concentration of 0.01% (v/v), to the anhydrous acetonitrile can help neutralize acidic impurities that may catalyze hydrolysis.[1]

Q3: What is the recommended concentration for DMF-dG phosphoramidite solutions?

A3: The concentration of the phosphoramidite solution can influence its stability. Studies have shown that lower concentrations can be more susceptible to oxidation. For oligonucleotide synthesis, concentrations typically range from 0.02 M to 0.2 M. It is important to note that for dG phosphoramidites, degradation can be second order with respect to the phosphoramidite concentration, indicating that higher concentrations can lead to an increased rate of autocatalytic hydrolysis.[2][7][8] Therefore, it is recommended to use the concentration specified by your synthesizer's protocols and to prepare only the amount needed for the synthesis run.

Q4: How can I detect if my DMF-dG phosphoramidite has degraded?

A4: Several analytical techniques can be used to assess the purity and degradation of DMF-dG phosphoramidite:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method to check the purity of phosphoramidites.[1][15] Degradation products will appear as separate peaks from the two diastereomers of the intact phosphoramidite.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) allows for the identification of degradation products by their mass-to-charge ratio.[16]

  • ³¹P Nuclear Magnetic Resonance (³¹P NMR): This is a powerful technique to directly observe the phosphorus center.[17][18] The intact phosphoramidite (P(III)) will have a characteristic chemical shift around 140-155 ppm, while oxidized species (P(V)) and H-phosphonates will appear in different regions of the spectrum.[17][18]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Low coupling efficiency during oligonucleotide synthesis Degraded DMF-dG phosphoramidite (hydrolyzed or oxidized).1. Prepare a fresh solution of DMF-dG phosphoramidite in high-quality anhydrous acetonitrile. 2. Verify the water content of the acetonitrile. 3. Check the age and storage conditions of the solid phosphoramidite. 4. Analyze the phosphoramidite solution by HPLC or ³¹P NMR to confirm its purity.
Appearance of extra peaks in HPLC analysis of the phosphoramidite solution Presence of degradation products such as the H-phosphonate or oxidized phosphoramidite.1. Discard the degraded solution. 2. Review handling and storage procedures to ensure anhydrous and inert conditions are maintained. 3. Consider adding a stabilizer like 0.01% TEA to the acetonitrile.[1]
Phosphoramidite solution appears cloudy or contains particulates The phosphoramidite may not be fully dissolved or may have precipitated out of solution. This can also indicate significant degradation.1. Ensure the correct solvent (anhydrous acetonitrile) is being used. 2. Gently warm the solution and vortex to aid dissolution. 3. If cloudiness persists, it is best to discard the solution and prepare a fresh one.

Data Summary

Table 1: Factors Affecting DMF-dG Phosphoramidite Stability in Solution

Factor Effect on Stability Recommendation
Water Promotes hydrolysis to H-phosphonate.[2][3][6]Use anhydrous acetonitrile (<30 ppm water).[9]
Oxygen Causes oxidation of P(III) to P(V).[1]Handle under an inert atmosphere (Argon or Nitrogen).
Acidic Impurities Catalyze hydrolysis.[4]Add a non-nucleophilic base (e.g., 0.01% TEA).[1]
Temperature Higher temperatures accelerate degradation.Store solid at -20°C.[10][11] Prepare solutions fresh.
Light Can potentially contribute to degradation.Store in amber vials or protect from light.[13]
Concentration Can influence rates of autocatalytic hydrolysis and oxidation.[2]Use concentrations appropriate for the synthesizer and prepare fresh.

Experimental Protocols

Protocol 1: Preparation of DMF-dG Phosphoramidite Solution for Synthesis

  • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (argon or nitrogen).

  • Use a new, sealed bottle of anhydrous acetonitrile (<30 ppm water).

  • Allow the vial of solid DMF-dG phosphoramidite to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Under an inert atmosphere, add the required volume of anhydrous acetonitrile to the vial of solid phosphoramidite to achieve the desired concentration (e.g., 0.1 M).

  • Gently swirl or vortex the vial until the solid is completely dissolved.

  • Install the vial on the DNA/RNA synthesizer.

Protocol 2: Purity Assessment by Reversed-Phase HPLC

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Sample Preparation: Dilute a small aliquot of the DMF-dG phosphoramidite solution in anhydrous acetonitrile.

Expected Result: A pure sample will show two major peaks corresponding to the two diastereomers of the DMF-dG phosphoramidite. The appearance of earlier eluting peaks may indicate the presence of the more polar H-phosphonate hydrolysis product.

Visualizations

dmf_dG DMF-dG Phosphoramidite (P(III)) hydrolysis_product H-Phosphonate (Inactive) dmf_dG->hydrolysis_product Hydrolysis oxidation_product Oxidized Phosphoramidite (P(V) - Inactive) dmf_dG->oxidation_product Oxidation autocatalysis Autocatalysis hydrolysis_product->autocatalysis water H₂O water->hydrolysis_product oxygen O₂ oxygen->oxidation_product acid Acid (H⁺) acid->hydrolysis_product catalyzes autocatalysis->dmf_dG accelerates hydrolysis

Caption: Degradation pathways of DMF-dG phosphoramidite in solution.

start Start: Low Coupling Efficiency check_amidite Is the DMF-dG phosphoramidite solution fresh? start->check_amidite prepare_fresh Prepare fresh solution using anhydrous acetonitrile. check_amidite->prepare_fresh No check_solvent Is the acetonitrile anhydrous grade (<30 ppm H₂O)? check_amidite->check_solvent Yes prepare_fresh->check_solvent new_solvent Use a new, sealed bottle of anhydrous acetonitrile. check_solvent->new_solvent No check_storage Was the solid amidite stored correctly at -20°C? check_solvent->check_storage Yes new_solvent->check_storage new_amidite Use a new lot of DMF-dG phosphoramidite. check_storage->new_amidite No analytical_check Analyze solution by HPLC or ³¹P NMR. check_storage->analytical_check Yes new_amidite->analytical_check end_good Purity OK: Check other synthesis parameters. analytical_check->end_good Purity >98% end_bad Degradation confirmed: Review handling procedures. analytical_check->end_bad Purity <98%

Caption: Troubleshooting workflow for low coupling efficiency.

References

Technical Support Center: Optimizing Oligonucleotide Purity with DMF-dG

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the purity of oligonucleotides synthesized using N,N-dimethylformamidine-deoxyguanosine (DMF-dG).

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using DMF-dG in oligonucleotide synthesis?

A1: The DMF protecting group on deoxyguanosine is electron-donating, which effectively protects the guanosine from depurination during the acidic detritylation steps of synthesis.[1] This is particularly crucial for the synthesis of long oligonucleotides where repeated exposure to acid can lead to significant chain cleavage at unprotected guanosine residues.

Q2: What are the common impurities encountered when synthesizing oligos with DMF-dG?

A2: Common impurities include:

  • Truncated sequences (n-1, n-2, etc.): Resulting from incomplete coupling reactions at each cycle.

  • Depurination products: Although DMF-dG minimizes this, some level of depurination can still occur, leading to chain cleavage.[1]

  • N+1 products: Arising from the addition of a GG dimer, which can happen when the activator prematurely removes the DMT group from a dG phosphoramidite during coupling.[1]

  • Products with base modifications: Incomplete removal of the DMF group or modifications caused by deprotection reagents can lead to adducts. For instance, using AMA deprotection with Bz-dC instead of Ac-dC can cause base modification.[2]

  • Cyanoethyl adducts: Acrylonitrile, a byproduct of phosphate deprotection, can react with heterocyclic bases under basic conditions.[3]

Q3: How does the choice of deprotection strategy impact the purity of my DMF-dG synthesized oligo?

A3: The deprotection strategy is critical for achieving high purity. The DMF group on dG is more labile than the isobutyryl (iBu) group, allowing for milder and faster deprotection conditions.[3] However, incomplete deprotection is a common source of impurities.[2] Using optimized deprotection protocols, such as AMA (Ammonium Hydroxide/Methylamine), can significantly speed up the process and improve purity by ensuring complete removal of protecting groups.[2] For oligos with sensitive modifications, even milder deprotection schemes may be necessary.[3]

Troubleshooting Guides

Issue 1: Low Purity of the Crude Oligonucleotide
Possible Cause Troubleshooting Action Supporting Evidence/Reference
Inefficient Coupling1. Ensure Anhydrous Conditions: Use fresh, anhydrous acetonitrile (ACN) with low water content (10-15 ppm or lower).[1] 2. Use Fresh Reagents: Employ fresh phosphoramidites and activators.[1] 3. Optimize Activator: Avoid strongly acidic activators like BTT and ETT that can cause GG dimer formation. DCI is a better choice due to its higher pKa.[1]Low coupling efficiency leads to a higher proportion of truncated sequences (n-1, n-2), which are major impurities.[1][4]
Depurination1. Use a Milder Deblocking Agent: Replace Trichloroacetic acid (TCA) with Dichloroacetic acid (DCA), which has a higher pKa and is less likely to cause depurination.[1]Depurination leads to chain cleavage and results in a complex mixture of shorter oligonucleotides.[1]
Incomplete Capping1. Ensure Efficient Capping: Inefficient capping of unreacted 5'-hydroxyl groups leads to the formation of n-1 deletion mutants that are difficult to separate from the full-length product.[1]The n-1 deletion mutants will have a 5'-DMT group, making them co-elute with the full-length oligo during DMT-on purification.[1]
Issue 2: Impurities Observed After Deprotection
Possible Cause Troubleshooting Action Supporting Evidence/Reference
Incomplete Deprotection of DMF-dG1. Optimize Deprotection Time and Temperature: Ensure complete removal of the DMF group. Refer to the deprotection protocols below. 2. Use a More Efficient Deprotection Reagent: Consider using AMA for faster and more complete deprotection compared to ammonium hydroxide alone.[2]Residual protecting groups on the bases are a common reason for poor oligonucleotide performance and can be detected by mass spectrometry.[2]
Base Modification1. Use Appropriate Protecting Groups for Fast Deprotection: When using AMA, ensure that acetyl (Ac) protected dC is used to prevent base modification.[2][5] 2. Scavenge Acrylonitrile: To prevent the formation of cyanoethyl adducts, treat the synthesis column with 10% diethylamine (DEA) in acetonitrile before cleavage or use AMA for deprotection, as methylamine is a better scavenger.[1]Certain deprotection conditions can lead to unwanted chemical modifications of the nucleobases.[2]

Experimental Protocols

Protocol 1: UltraFAST Deprotection with AMA

This protocol is suitable for standard DNA oligos synthesized with DMF-dG and Ac-dC.

  • Preparation: Prepare a 1:1 (v/v) solution of 30% Ammonium Hydroxide and 40% aqueous Methylamine (AMA).

  • Cleavage and Deprotection:

    • Add the AMA solution directly to the synthesis column or to the dried support in a sealed vial.

    • Incubate at 65°C for 10 minutes for complete deprotection.[5] Alternatively, incubation can be done at lower temperatures for longer durations (see table below).

  • Post-Deprotection: After incubation, evaporate the AMA solution to obtain the crude oligonucleotide.

Table 1: AMA Deprotection Conditions for DMF-dG

TemperatureTimeReference
Room Temperature120 min[6]
37°C30 min[6]
55°C10 min[6]
65°C5 min[2][6]
Protocol 2: Standard Deprotection with Ammonium Hydroxide

This is a milder but slower deprotection method.

  • Cleavage and Deprotection:

    • Add concentrated ammonium hydroxide (28-30%) to the synthesis support.

    • Incubate at 55°C for 1 hour.[3] Alternatively, incubate at room temperature for 17 hours.[7]

  • Post-Deprotection: Evaporate the ammonium hydroxide to yield the crude oligo.

Purification Strategies

The choice of purification method depends on the length of the oligonucleotide and the required purity for the downstream application.

Table 2: Comparison of Oligonucleotide Purification Methods

Purification MethodPrinciple of SeparationRecommended ForPurity LevelReference
Desalting Size exclusion chromatography to remove small molecules.Short oligos (≤ 35 bases) for non-critical applications like PCR.Removes salts and synthesis by-products, but not truncated sequences.[8]
Reverse-Phase Cartridge (DMT-on) Hydrophobicity of the 5'-DMT group.Oligos up to 50 bases.Good purity, removes most truncated sequences (without DMT).[4][8]
Reverse-Phase HPLC (RP-HPLC) Hydrophobicity.High-purity oligos, especially those with hydrophobic modifications (dyes). Generally not recommended for oligos > 50 bases due to decreased resolution.High purity.[4][8]
Ion-Exchange HPLC (IE-HPLC) Charge of the phosphate backbone.Oligos up to 40 bases, particularly those with significant secondary structure.Excellent resolution for smaller quantities.[8]
Fast Protein Liquid Chromatography (FPLC) Ion-exchange under denaturing conditions (high pH).Long oligonucleotides (>40 bases) with extensive secondary structure.High purity for long oligos.[9]

Visual Workflows

Oligo_Synthesis_Workflow cluster_synthesis Oligonucleotide Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing Deblocking Deblocking (DCA) Coupling Coupling (DMF-dG Amidite) Deblocking->Coupling n cycles Capping Capping Coupling->Capping n cycles Oxidation Oxidation Capping->Oxidation n cycles Oxidation->Deblocking n cycles Cleavage_Deprotection Cleavage & Deprotection (e.g., AMA) Oxidation->Cleavage_Deprotection Synthesis Complete Purification Purification (e.g., HPLC) Cleavage_Deprotection->Purification QC Quality Control (MS, HPLC) Purification->QC Troubleshooting_Low_Purity Start Low Crude Purity Check_Coupling Check Coupling Efficiency Start->Check_Coupling Check_Reagents Use Anhydrous Solvents & Fresh Reagents Check_Coupling->Check_Reagents <98% Check_Deprotection Review Deprotection Protocol Check_Coupling->Check_Deprotection >98% Check_Reagents->Check_Deprotection Optimize_Deprotection Optimize Time/Temp Use AMA with Ac-dC Check_Deprotection->Optimize_Deprotection Incomplete Check_Purification Evaluate Purification Method Check_Deprotection->Check_Purification Complete Optimize_Deprotection->Check_Purification Select_Method Choose Method Based on Oligo Length & Application Check_Purification->Select_Method Suboptimal High_Purity High Purity Oligo Check_Purification->High_Purity Optimal Select_Method->High_Purity

References

Minimizing depurination with formamidine protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize depurination during oligonucleotide synthesis using formamidine protecting groups.

Frequently Asked Questions (FAQs)

Q1: What is depurination and why is it a problem in oligonucleotide synthesis?

A1: Depurination is a chemical reaction where the bond connecting a purine base (Adenine or Guanine) to the deoxyribose sugar backbone is broken under acidic conditions.[1] This typically occurs during the repetitive acid-catalyzed removal of the 5'-dimethoxytrityl (DMT) group in each synthesis cycle.[2] The resulting abasic site is unstable and will lead to chain cleavage during the final basic deprotection step.[3] This cleavage results in truncated oligonucleotide sequences, which reduces the yield of the full-length product and complicates downstream purification and applications.[3]

Q2: How do formamidine protecting groups help minimize depurination?

A2: Standard protecting groups for purines, such as benzoyl (Bz) for dA and isobutyryl (iBu) for dG, are electron-withdrawing. These groups destabilize the very bond that is susceptible to acid-catalyzed cleavage, thereby increasing the rate of depurination.[3] In contrast, formamidine protecting groups, like N,N-dimethylformamidine (dmf) or N,N-dibutylformamidine (dbf), are electron-donating.[4] They stabilize the glycosidic bond, making the purine less prone to cleavage during the acidic detritylation step.[4]

Q3: I'm using dmf-dG but still see evidence of depurination. What are the likely causes?

A3: While dmf-dG significantly reduces depurination at guanosine sites, issues can still arise, particularly from adenosine residues or harsh process conditions. Key factors include:

  • Deblocking Acid Choice: Trichloroacetic acid (TCA) is a strong acid (pKa ≈ 0.7) that accelerates detritylation but also significantly increases the rate of depurination compared to milder acids.[2][4]

  • Acid Contact Time: Prolonged or excessive exposure to the deblocking acid in each cycle increases the cumulative opportunity for depurination to occur.[2]

  • Adenosine Depurination: Standard Bz-dA is highly susceptible to depurination. If your sequence contains multiple adenosine residues, these are likely the primary sites of depurination.[2]

  • Synthesizer Fluidics: On some platforms, inefficient washing after the acid step can leave residual acid, extending the effective depurination time.[3]

Q4: Should I use dimethylformamidine (dmf) or dibutylformamidine (dbf) protecting groups?

A4: The choice depends on the stability required. The stability of formamidine protecting groups against depurination increases with the size of the alkyl groups. Therefore, dbf is significantly more effective at preventing depurination than dmf.[3] However, this increased stability means that dbf is also more difficult and slower to remove during the final deprotection step.[3] For routine synthesis where depurination is a moderate concern, dmf-dG is standard. For sequences highly sensitive to depurination or for the synthesis of very long oligonucleotides, the more robust (but slower to deprotect) dbf group on dA can be beneficial.[3]

Q5: What are the recommended deprotection conditions for oligonucleotides synthesized with dmf-dG?

A5: Oligonucleotides containing dmf-dG are compatible with a variety of deprotection conditions, allowing for faster and milder protocols than those required for traditional iBu-dG. Common methods include:

  • Ammonia/Methylamine (AMA): A 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine allows for very rapid deprotection. A treatment of 10 minutes at 65°C is often sufficient.[1][5]

  • Concentrated Ammonium Hydroxide: Standard deprotection can be achieved by heating in concentrated ammonium hydroxide. Conditions vary, but a typical protocol is 2 hours at 65°C.[6]

  • Tert-Butylamine/Water: For certain sensitive modifications, a mixture of tert-butylamine and water (e.g., 1:3 v/v) can be used for 6 hours at 60°C.[5]

Always ensure your deprotection conditions are compatible with all other modifications or labels present in your oligonucleotide.

Troubleshooting Guide

This guide addresses common issues encountered when using formamidine protecting groups to minimize depurination.

Issue 1: Low Yield of Full-Length Oligonucleotide

If you are experiencing low yields despite using dmf-dG, follow this troubleshooting workflow.

G start Low Yield of Full-Length Product check_depurination Analyze Crude Oligo by HPLC/MS for Truncated Products start->check_depurination depurination_found Depurination is a Major Contributor check_depurination->depurination_found Truncated products (3' cleavage) present no_depurination Depurination Not Primary Issue check_depurination->no_depurination Predominantly n-1, n-2 failure sequences action_acid Switch Deblocking Acid: 3% TCA -> 3% DCA depurination_found->action_acid check_coupling Review Trityl Cation Assay: Check Coupling Efficiency no_depurination->check_coupling action_time Reduce Acid Contact Time action_acid->action_time action_dA For A-rich sequences, use dbf-dA amidite action_time->action_dA coupling_low Coupling Efficiency is Low check_coupling->coupling_low Efficiency drops at specific cycles coupling_ok Coupling Efficiency >99% check_coupling->coupling_ok Consistent high efficiency action_reagents Use Fresh, Anhydrous Reagents (ACN, Amidites) coupling_low->action_reagents action_protocol Optimize Coupling Time and Activator action_reagents->action_protocol

Caption: Troubleshooting workflow for low oligonucleotide yield.
Issue 2: Incomplete Deprotection of Formamidine Group

This is more common with the highly stable dbf group but can occasionally occur with dmf if deprotection conditions are too mild or brief.

  • Symptom: Mass spectrometry analysis of the purified oligonucleotide shows a persistent +27 Da adduct for dmf (C₂H₃N) or a +81 Da adduct for dbf (C₅H₁₁N) on A or G bases.

  • Cause: The deprotection time was too short, the temperature was too low, or the deprotection reagent (e.g., ammonium hydroxide) was old or of low concentration.

  • Solution:

    • Verify Reagent: Ensure you are using fresh, concentrated ammonium hydroxide (28-30%) or a freshly prepared AMA solution.

    • Extend Deprotection: Re-treat the oligonucleotide with the deprotection solution. For stubborn dbf groups, extend the standard ammonium hydroxide treatment to 16 hours (overnight) at 55°C.[3]

    • Increase Temperature: If using ammonium hydroxide, ensure the temperature is maintained at the recommended level (e.g., 55-65°C). Be cautious with labeled oligos, as some dyes are temperature-sensitive.[5]

Data Presentation

The following tables summarize the relative stability of different protecting groups and the effect of deblocking conditions on depurination.

Table 1: Relative Stability of Purine Protecting Groups Against Depurination

Protecting GroupBaseTypeRelative StabilityDeprotection Conditions
Benzoyl (Bz) dAAcyl (Electron-Withdrawing)Baseline (Most Labile)Standard (e.g., NH₄OH, 8-16h @ 55°C)
Isobutyryl (iBu) dGAcyl (Electron-Withdrawing)LowStandard (e.g., NH₄OH, 8-16h @ 55°C)
Dimethylformamidine (dmf) dGFormamidine (Electron-Donating)ModerateFast (e.g., AMA, 10 min @ 65°C)[1]
Dibutylformamidine (dbf) dAFormamidine (Electron-Donating)High (Most Stable)Slow (e.g., NH₄OH, 16h @ 55°C)[3]
Isobutyryl (iBu) 2-aminopurineAcyl (Electron-Withdrawing)~4x more stable than dmf[7]Standard

Table 2: Effect of Deblocking Acid on Depurination Rate

Deblocking ReagentAcid Strength (pKa)Relative Depurination Rate (dA)Recommended Use
3% Trichloroacetic Acid (TCA) in DCM ~0.7 (Strong)~4x faster than 3% DCA[8]Standard synthesis, short oligos, faster cycles.[2]
3% Dichloroacetic Acid (DCA) in DCM ~1.5 (Milder)BaselineLong oligonucleotides, sequences with high A/G content.[2][4]

Experimental Protocols

Protocol 1: Standard Solid-Phase Synthesis Cycle using dmf-dG

This protocol outlines a single cycle for adding a nucleotide to the growing chain on a solid support. Steps are performed on an automated synthesizer.

  • Deblocking (Detritylation):

    • Reagent: 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

    • Procedure: Flush the synthesis column with the DCA solution to remove the 5'-DMT protecting group from the support-bound oligonucleotide. Typical contact time is 60-120 seconds.

    • Wash: Thoroughly wash the column with anhydrous acetonitrile (ACN) to remove the acid and the cleaved DMT cation.

  • Coupling:

    • Reagents:

      • 0.1 M solution of the desired phosphoramidite (e.g., dmf-dG-CE Phosphoramidite) in ACN.

      • 0.25 - 0.45 M solution of an activator (e.g., 5-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI)) in ACN.

    • Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the column. The activator protonates the phosphoramidite, enabling it to react with the free 5'-hydroxyl group on the growing chain.

    • Time: Standard coupling time is ~30-60 seconds.[1]

  • Capping:

    • Reagents:

      • Cap A: Acetic Anhydride in Tetrahydrofuran (THF)/Lutidine.

      • Cap B: N-Methylimidazole in THF.

    • Procedure: Flush the column with a mixture of Cap A and Cap B to acetylate any 5'-hydroxyl groups that failed to react during the coupling step. This prevents the formation of n-1 deletion mutants.

    • Wash: Wash the column with ACN.

  • Oxidation:

    • Reagent: Solution of Iodine in THF/Water/Pyridine.

    • Procedure: Flush the column with the oxidizer solution to convert the unstable phosphite triester linkage to a stable phosphate triester.

    • Wash: Thoroughly wash the column with ACN to remove residual reagents and prepare for the next cycle.

G cluster_0 Oligonucleotide Synthesis Cycle deblock 1. Deblocking (3% DCA in DCM) couple 2. Coupling (Amidite + Activator) deblock->couple Exposes 5'-OH cap 3. Capping (Acetic Anhydride) couple->cap Forms Phosphite Triester oxidize 4. Oxidation (Iodine Solution) cap->oxidize Blocks Failure Sequences oxidize->deblock Stabilizes Backbone (Cycle Repeats)

Caption: The four-step cycle of phosphoramidrite oligonucleotide synthesis.
Protocol 2: Ultrafast Cleavage and Deprotection using AMA

This protocol is suitable for standard DNA oligonucleotides synthesized with dmf-dG and Ac-dC.

  • Preparation:

    • Prepare the AMA solution by mixing equal volumes of concentrated Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine. Caution: Prepare in a well-ventilated fume hood.

    • Transfer the solid support from the synthesis column to a 2 mL screw-cap microfuge tube.

  • Cleavage and Deprotection:

    • Add 1 mL of the freshly prepared AMA solution to the tube containing the solid support.

    • Seal the tube tightly. Ensure the cap has a reliable seal to prevent ammonia leakage at high temperatures.

    • Place the tube in a heating block set to 65°C for 10 minutes.[5]

  • Work-up:

    • Remove the tube from the heat block and allow it to cool to room temperature.

    • Centrifuge the tube briefly to pellet the support.

    • Carefully transfer the supernatant, which contains the deprotected oligonucleotide, to a new tube.

    • Dry the oligonucleotide solution in a vacuum concentrator. The resulting pellet is ready for purification (e.g., desalting or HPLC).

References

Technical Support Center: Troubleshooting Oligonucleotide Synthesis with DMF-dG

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low yields in oligonucleotide synthesis using N,N-Dimethylformamide-dG (DMF-dG) phosphoramidite.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low synthesis yield when using DMF-dG phosphoramidite?

A1: Low yield in oligonucleotide synthesis is often a result of suboptimal reaction conditions in one or more steps of the synthesis cycle. Achieving a high stepwise coupling efficiency (ideally above 99%) is critical, as small decreases have an exponential and dramatic impact on the final yield of the full-length product.[1][2] The primary causes of low yield can be categorized as issues with reagents, protocol parameters, or instrument performance.

Common Causes for Low Yield:

  • Reagent Quality: The purity and stability of phosphoramidites, particularly dG, are critical for high coupling efficiency.[1][3] The presence of moisture in any reagent, especially the acetonitrile (ACN) diluent and the activator solution, will significantly lower coupling efficiency by hydrolyzing the phosphoramidite.[4][5][6]

  • Activator Performance: An old, improperly prepared, or degraded activator solution will lead to poor phosphoramidite activation and consequently, low coupling efficiency.[1]

  • Suboptimal Protocols: Incorrect parameters for coupling, deblocking, capping, oxidation, or deprotection steps can all contribute to yield loss.[1][6] This includes insufficient coupling time or using a deprotection method incompatible with the DMF protecting group.[1][7]

  • Inefficient Capping: Failure to cap unreacted 5'-hydroxyl groups after the coupling step leads to the formation of deletion mutants (n-1 sequences), which complicates purification and reduces the yield of the desired full-length oligonucleotide.[2][4][8]

  • Depurination: The acidic conditions of the deblocking step (DMT removal) can lead to the cleavage of the glycosidic bond, particularly for purines (A and G), creating abasic sites and chain cleavage.[4]

  • Solid Support Issues: Using a controlled-pore glass (CPG) support with a pore size too small for the length of the oligonucleotide can reduce reagent diffusion and lower yields for longer sequences.[6][8]

Below is a general workflow for troubleshooting low synthesis yield.

TroubleshootingWorkflow start Low Oligonucleotide Yield Detected check_trityl Review Trityl Monitoring Data (Stepwise Coupling Efficiency) start->check_trityl trityl_ok Is Average Stepwise Efficiency >98%? check_trityl->trityl_ok troubleshoot_coupling Troubleshoot Coupling Step trityl_ok->troubleshoot_coupling No troubleshoot_post_synthesis Troubleshoot Post-Synthesis Steps trityl_ok->troubleshoot_post_synthesis Yes reagents 1. Verify Reagent Quality - Use fresh, high-purity amidites - Use anhydrous solvents - Prepare fresh activator troubleshoot_coupling->reagents protocol 2. Optimize Coupling Protocol - Increase coupling time - Use a stronger activator - Consider double coupling reagents->protocol instrument 3. Check Synthesizer - Check for leaks - Confirm reagent delivery protocol->instrument final_analysis Analyze Final Product (HPLC / Mass Spec) instrument->final_analysis deprotection 1. Verify Deprotection Protocol - Confirm correct time/temp/reagent for dG(dmf) - Ensure fresh deprotection solution troubleshoot_post_synthesis->deprotection cleavage 2. Check Cleavage from Support - Ensure complete cleavage deprotection->cleavage purification 3. Evaluate Purification Method - Check for product loss during purification steps cleavage->purification purification->final_analysis yield_improved Yield Improved final_analysis->yield_improved

A logical workflow for troubleshooting low yield in oligonucleotide synthesis.[6]
Q2: How can I assess the quality of my DMF-dG phosphoramidite and other synthesis reagents?

A2: Reagent quality is the foundation of successful oligonucleotide synthesis. The dG phosphoramidite is known to be the least stable of the standard nucleosides, making quality control particularly important.[3][9]

  • Phosphoramidite Quality: Always use high-purity, properly stored phosphoramidites.[1] Purity can be assessed by the supplier's certificate of analysis or through in-house analytical methods like High-Performance Liquid Chromatography (HPLC) and ³¹P NMR.[10][11] Store phosphoramidites at -20°C under an inert atmosphere to minimize degradation from oxidation and hydrolysis.[9]

  • Solvents: All solvents, especially acetonitrile (ACN) used for phosphoramidite and activator solutions, must be anhydrous (water content < 30 ppm).[4][6] The presence of water leads to the hydrolysis of the phosphoramidite into an H-phosphonate, rendering it inactive for coupling.[4][5] Use fresh, DNA-synthesis-grade ACN from septum-sealed bottles.[4]

  • Activator: The activator solution is crucial for the coupling reaction.[1] Activators like 1H-Tetrazole, 5-Ethylthio-1H-tetrazole (ETT), or 4,5-Dicyanoimidazole (DCI) are acidic and can degrade over time.[4][] It is recommended to prepare fresh activator solutions regularly and store them under anhydrous conditions.[1]

ReagentKey Quality CheckRecommendation
DMF-dG Phosphoramidite Purity & IntegrityUse amidites with ≥99% purity confirmed by HPLC and ³¹P NMR.[10][11] Store solid at -20°C under argon.
Acetonitrile (ACN) Water ContentUse anhydrous grade ACN (<30 ppm H₂O).[4] Purchase in septum-sealed bottles and use a fresh bottle for each synthesis run.
Activator (e.g., DCI, ETT) Freshness & ConcentrationPrepare fresh solutions according to the manufacturer's protocol. Do not use expired or discolored solutions.[1]
Oxidizer (Iodine) ConcentrationFor DMF-dG, a lower concentration iodine solution (e.g., 0.02 M) is recommended to prevent side reactions.[10][13]
Capping Reagents ActivityEnsure capping reagents (e.g., acetic anhydride and N-methylimidazole) are fresh and active to prevent failed couplings.[6]
Deblocking Reagent (TCA/DCA) ConcentrationVerify the correct acid concentration (e.g., 3% TCA in DCM) to ensure complete DMT removal without causing excessive depurination.[4][6]
Q3: How does coupling efficiency affect my final yield, and how can I optimize the coupling step for DMF-dG?

A3: The coupling step is where the new phosphoramidite is added to the growing oligonucleotide chain. The efficiency of this single step, repeated for every base addition, has an exponential effect on the final yield. A seemingly small drop in average coupling efficiency results in a significant loss of full-length product, especially for longer oligonucleotides.[1][4]

Oligonucleotide LengthAvg. Coupling Efficiency: 99.5%Avg. Coupling Efficiency: 99.0%Avg. Coupling Efficiency: 98.0%
20mer 90.5%81.8%66.8%
50mer 77.8%60.5%36.4%
100mer 60.6%36.6%13.3%
Theoretical yield of full-length product based on average stepwise coupling efficiency. Adapted from[1][2][4].

To optimize the coupling step for DMF-dG:

  • Optimize Coupling Time: While some protocols suggest that coupling times can be shortened to 30 seconds or less with DMF-dG, sterically hindered or modified phosphoramidites may require longer times to drive the reaction to completion.[1][10] If low efficiency is observed at a specific position, consider programming a "double coupling" step, where the same base is coupled twice before moving to the next cycle.[14]

  • Select an Appropriate Activator: The choice of activator is critical.[10] While 1H-Tetrazole has been traditionally used, stronger, more nucleophilic activators like 4,5-Dicyanoimidazole (DCI) can significantly increase the reaction rate and improve yields, especially at larger synthesis scales.[15][16] ETT is another common and effective activator.[17]

  • Ensure Correct Reagent Concentration: Verify that the phosphoramidite and activator solutions are at the correct concentrations as specified by your synthesis protocol.[1]

The diagram below illustrates the role of the activator in the phosphoramidite coupling reaction.

CouplingReaction cluster_reagents Reactants Amidite DMF-dG Phosphoramidite (Stable, P-III) ActivatedAmidite Activated Intermediate (Highly Reactive) Amidite->ActivatedAmidite + Activator Support Oligo on Solid Support (Free 5'-OH) Coupling Coupling Reaction (Nucleophilic Attack) Support->Coupling Activator Activator (e.g., DCI, ETT) ActivatedAmidite->Coupling Product New Phosphite Triester Linkage (Chain Extended by one base) Coupling->Product

The activator protonates the phosphoramidite, creating a reactive intermediate.[]
Q4: Are there special considerations for the oxidation and capping steps when using DMF-dG?

A4: Yes, while the capping step is standard, the oxidation step has a specific recommendation for DMF-dG to prevent side reactions.

  • Oxidation: After coupling, the newly formed phosphite triester linkage (P-III) is unstable and must be oxidized to a more stable phosphate triester (P-V).[8] For syntheses involving dG(dmf) phosphoramidites, it is highly recommended to use a low-concentration iodine oxidizer (e.g., 0.02 M iodine).[10][13] This minimizes potential side reactions on the guanine base that can occur with standard, higher concentration iodine solutions.

  • Capping: The capping step is essential to block any 5'-hydroxyl groups that failed to react during the coupling step.[2] This is typically done using acetic anhydride and N-methylimidazole. Inefficient capping allows for the synthesis of n-1 and other deletion sequences, which are difficult to separate from the full-length product and lower the overall purity and isolated yield.[4][8] Ensure capping reagents are fresh and that the capping step time is sufficient to block all unreacted sites.[6]

Q5: What are the recommended deprotection protocols for oligonucleotides made with DMF-dG?

A5: A primary advantage of using the DMF protecting group for guanine is that it allows for significantly faster deprotection compared to the traditional isobutyryl (iBu) group, which often requires overnight treatment.[10][18] This is crucial for high-throughput applications and for minimizing exposure of the oligonucleotide to harsh basic conditions.[10]

The table below summarizes common deprotection methods compatible with DMF-dG.

Deprotection ReagentTemperatureTimeNotes
Conc. Ammonium Hydroxide (NH₄OH) 65°C1 hourA common and effective method for standard deprotection.[10][13]
Conc. Ammonium Hydroxide (NH₄OH) 55°C2 hoursA slightly milder temperature condition.[10][13]
Ammonium Hydroxide / Methylamine (AMA) 65°C5-10 min"UltraFAST" deprotection. Requires the use of Acetyl-dC (Ac-dC) to avoid modification of the cytosine base.[10][18][19]
Tert-Butylamine / Water (1:3 v/v) 60°C6 hoursAn alternative method for deprotection.[18][19]
0.4 M Sodium Hydroxide (NaOH) in MeOH/Water Room Temp.> 72 hoursNot Recommended. The DMF group is remarkably resistant to this condition, which is sometimes used for sensitive oligos.[7]

Experimental Protocol: Standard Deprotection with Ammonium Hydroxide

  • After synthesis, transfer the solid support (CPG) to a pressure-tight vial.

  • Add 1-2 mL of concentrated ammonium hydroxide (28-30%) to the vial.

  • Seal the vial tightly and place it in a heating block or oven set to 65°C.

  • Heat for 1 hour to cleave the oligonucleotide from the support and remove all base and phosphate protecting groups.[10][13]

  • Allow the vial to cool completely to room temperature before opening.

  • Transfer the aqueous solution containing the deprotected oligonucleotide to a new tube, and rinse the CPG with water, combining the rinse with the solution.

  • Dry the oligonucleotide solution using a centrifugal vacuum concentrator.

  • Resuspend the dried oligonucleotide pellet in an appropriate buffer for quantification and purification.

References

Technical Support Center: Optimizing Deprotection of DMF-dG Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the deprotection of oligonucleotides containing the dimethylformamidine (dmf) protecting group on deoxyguanosine (dG).

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using DMF-dG over the traditional isobutyryl-dG (iBu-dG)?

A1: The dimethylformamidine (dmf) protecting group is significantly more labile than the isobutyryl (iBu) group, allowing for faster deprotection times.[1][2][3][4] With standard ammonium hydroxide, DMF-dG deprotects about twice as fast as iBu-dG.[3][5] This accelerated deprotection is particularly beneficial for high-throughput synthesis and for oligonucleotides containing base-labile modifications.[4]

Q2: What are the standard deprotection conditions for DMF-dG containing oligos using ammonium hydroxide?

A2: Standard deprotection with fresh, concentrated ammonium hydroxide (28-33%) can be completed in 4 hours at 55°C or 2 hours at 65°C.[6] For room temperature deprotection, a treatment time of 16 hours is recommended.[6] Using old ammonium hydroxide is not recommended as it can lead to incomplete deprotection.[2][6]

Q3: What is AMA and why is it considered an "UltraFAST" deprotection reagent?

A3: AMA is a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine.[6][7][8][9] The addition of methylamine, a strong nucleophile, dramatically accelerates the removal of base protecting groups.[7][8] This allows for complete deprotection of DMF-dG containing oligos in as little as 5-10 minutes at 65°C.[6][7][8][9][10]

Q4: Are there any special considerations when using AMA for deprotection?

A4: Yes. When using AMA, it is critical to use acetyl-protected dC (Ac-dC) instead of the standard benzoyl-protected dC (Bz-dC).[1][6][7][8][9] Methylamine can cause transamination of Bz-dC, leading to the formation of N4-Me-dC, a base modification.[1][7] Ac-dC is not susceptible to this side reaction.[6] DMF-dG is fully compatible with the AMA system.[6][9][10]

Q5: What are the signs of incomplete deprotection, especially for the dG base?

A5: Incomplete deprotection of dG is a common issue that can negatively impact the functionality of an oligonucleotide.[3] The primary indicator is the presence of additional peaks in analytical traces, such as RP-HPLC.[5][6] Mass spectrometry is the most definitive method for detection, as it will reveal residual protecting groups (e.g., a +70 Da peak for a remaining isobutyryl group).[3][8] Chromatographic methods alone may not always resolve incompletely deprotected species from the main product.[3]

Q6: Can I use sodium hydroxide (NaOH) for deprotecting DMF-dG oligos?

A6: No, this is not recommended. The dimethylformamidine (dmf) protecting group is surprisingly resistant to sodium hydroxide solutions.[11] While iBu-dG can be deprotected in 17 hours with 0.4 M NaOH, the dmf group requires over 72 hours at room temperature for complete removal.[11]

Troubleshooting Guide

Q: I see an unexpected +53 Da peak in my mass spectrometry analysis. What is it and how can I prevent it?

A: A +53 Da species corresponds to the N3-cyanoethylation of a thymidine residue.[12] This side reaction occurs when acrylonitrile, a byproduct of phosphate deprotection, reacts with thymidine during the base deprotection step.[12]

  • Cause: Insufficient scavenging of acrylonitrile during deprotection. This is more common when synthesizing very long oligonucleotides.[12]

  • Solution:

    • Use AMA: Methylamine in the AMA reagent is an effective scavenger for acrylonitrile, suppressing this side reaction.[8][12]

    • Pre-treatment with Diethylamine (DEA): Before cleavage and deprotection, treat the synthesis column with a solution of 10% diethylamine in acetonitrile to eliminate the cyanoethyl groups.[12]

    • Increase Deprotection Volume: When using only ammonium hydroxide, increasing the volume of the solution can help minimize the side reaction.[12]

Q: My final yield is low after deprotection and purification. What are the potential causes related to the deprotection step?

A: Low yield can stem from several issues during and after deprotection.

  • Cause 1: Incomplete Cleavage: The oligonucleotide is not efficiently cleaved from the solid support.

    • Solution: Ensure sufficient time and fresh reagent for the cleavage step. With ammonium hydroxide, cleavage is typically complete within 1 hour at room temperature.[3][6] For RNA on support, exposing the support to the full deprotection conditions is often recommended to maximize yield.[3][5]

  • Cause 2: Abasic Site Formation and Cleavage: If depurination occurred during synthesis (loss of A or G bases), these abasic sites can cleave during the basic deprotection step, leading to truncated sequences.[12]

    • Solution: This is more of a synthesis issue. To minimize depurination, especially for long oligos, consider using a milder deblocking agent like 3% dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA).[12] The dmf group on dG itself helps reduce depurination compared to standard protecting groups.[13]

  • Cause 3: Loss of DMT group (for Trityl-On purification): If you are performing a DMT-on purification, premature loss of the dimethoxytrityl (DMT) group during deprotection or subsequent workup will prevent the full-length oligo from binding to the purification cartridge, thus reducing purified yield.

    • Solution: Avoid excessive heat during the evaporation of the deprotection solution. It is best to turn off the heat on a vacuum concentrator during this step.[2]

Q: I am working with a sensitive dye/modification. How do I choose the right deprotection strategy for my DMF-dG oligo?

A: The primary rule is "First, Do No Harm."[6][9] The deprotection conditions must be compatible with the most sensitive component of your oligonucleotide.

  • Step 1: Review Technical Documentation: Check the technical bulletins or certificates of analysis for all modified phosphoramidites and supports used. These documents will specify compatible and incompatible deprotection reagents.

  • Step 2: Consider Milder Conditions: Many dyes and modifications are not stable in standard ammonium hydroxide at high temperatures or in AMA.[9] For these cases, "UltraMILD" conditions are required.

    • UltraMILD Monomers: Use a combination of Pac-dA, Ac-dC, and iPr-Pac-dG phosphoramidites.

    • UltraMILD Deprotection: These can be deprotected with 0.05M potassium carbonate in methanol for 4 hours at room temperature (if phenoxyacetic anhydride is used in the capping step) or with ammonium hydroxide for 2 hours at room temperature.[6][9]

  • Step 3: Use a Decision Tree: A logical workflow can help guide your choice.

Data Presentation

Table 1: Deprotection Times for DMF-dG with Concentrated Ammonium Hydroxide

TemperatureRecommended TimeNotes
Room Temperature16 hours[6]
55°C4 hours[6]
65°C2 hours[6]

Table 2: Deprotection Times for DMF-dG with AMA (Ammonium Hydroxide/Methylamine 1:1)

TemperatureRecommended TimeNotes
Room Temperature120 minutesRequires use of Ac-dC.[6][9]
37°C30 minutesRequires use of Ac-dC.[6][9]
55°C10 minutesRequires use of Ac-dC.[6][7][9]
65°C5 minutesRequires use of Ac-dC.[1][6][7][8][9]

Table 3: Comparison of Common Deprotection Reagents for DMF-dG

ReagentKey AdvantageKey Disadvantage / RequirementTypical Conditions for DMF-dG
Ammonium Hydroxide Traditional, widely availableSlower than other methods[13]2 hours at 65°C[6][10]
AMA (NH4OH/Methylamine)"UltraFAST" deprotection[1][6][9]Requires Ac-dC to prevent transamination.[1][6][7][8][9] Methylamine may be a regulated chemical.[8]5-10 minutes at 65°C[6][7][8][9]
APA (NH4OH/Propylamine)Good alternative to AMA where methylamine is restrictedSlower kinetics than AMA~45 minutes at 65°C[8]
t-Butylamine/water (1:3) Good for some sensitive modifications[2]Slower than AMA6 hours at 60°C[9][10]
0.4 M NaOH in MeOH/water (4:1) Mild, useful for certain modificationsNot effective for DMF-dG; requires >72 hours.[11]Not Recommended[11]

Experimental Protocols

Protocol 1: Standard Deprotection with Ammonium Hydroxide

This protocol is suitable for standard DNA oligonucleotides containing DMF-dG without base-labile modifications.

  • Cleavage from Support:

    • Transfer the solid support (e.g., CPG) from the synthesis column to a screw-cap vial.

    • Add 1-2 mL of fresh, concentrated ammonium hydroxide (28-33%).

    • Seal the vial tightly and let it stand at room temperature for at least 1 hour to ensure complete cleavage.[3][6]

  • Base Deprotection:

    • Place the sealed vial in a heating block or oven set to 65°C.

    • Heat for 2 hours to ensure complete removal of the dmf and other standard protecting groups.[2][6][10]

  • Work-up:

    • Cool the vial to room temperature.

    • Carefully open the vial in a fume hood.

    • Transfer the ammonium hydroxide solution containing the oligonucleotide to a new tube, leaving the solid support behind.

    • Dry the oligonucleotide solution using a vacuum concentrator. Avoid excessive heat to prevent DMT group loss if performing Trityl-on purification.[2]

    • Resuspend the oligonucleotide pellet in an appropriate buffer for analysis or purification.

Protocol 2: UltraFAST Deprotection with AMA

This protocol is ideal for high-throughput applications and assumes the use of Ac-dC phosphoramidite during synthesis.

  • Prepare AMA Reagent:

    • In a fume hood, mix equal volumes of cold aqueous ammonium hydroxide (28-33%) and cold 40% aqueous methylamine.[6][7] Prepare this solution fresh before use.

  • Cleavage and Deprotection:

    • Transfer the solid support to a 2 mL screw-cap vial.

    • Add 1-2 mL of the freshly prepared AMA reagent.

    • Seal the vial tightly. Ensure the cap is rated for the temperature and pressure.

    • Place the vial in a heating block pre-heated to 65°C.[6][7][8]

    • Incubate for 10 minutes.[5][7][8][9]

  • Work-up:

    • Remove the vial and cool it on ice for at least 5 minutes before opening.[14]

    • Carefully open the vial in a fume hood.

    • Transfer the AMA solution containing the oligonucleotide to a new tube.

    • Dry the sample in a vacuum concentrator.

    • Resuspend the oligonucleotide pellet for downstream applications.

Visualizations

Deprotection_Workflow cluster_synthesis Post-Synthesis cluster_analysis Analysis & Purification Start Completed Oligo on Solid Support Cleavage 1. Cleavage (Release from Support) Start->Cleavage Add Deprotection Reagent (e.g., AMA) Base_Deprotection 2. Base Deprotection (Remove A, C, G groups) Phosphate_Deprotection 3. Phosphate Deprotection (Remove Cyanoethyl groups) Analysis QC Analysis (HPLC, Mass Spec) Base_Deprotection->Analysis Analysis->Base_Deprotection Purification Purification (DMT-on or DMT-off) Analysis->Purification Proceed if QC Pass Final_Product Purified Oligo Purification->Final_Product

Caption: General workflow for oligonucleotide deprotection, cleavage, and purification.

Deprotection_Decision_Tree Start Start: Need to deprotect DMF-dG containing oligo Q_Sensitive Does the oligo contain sensitive dyes or modifications? Start->Q_Sensitive A_Mild Use UltraMILD monomers and deprotection (e.g., K2CO3 in MeOH) Q_Sensitive->A_Mild Yes Q_Speed Is speed critical (High-Throughput)? Q_Sensitive->Q_Speed No A_Check_Docs Consult technical data sheet for the specific modification A_Mild->A_Check_Docs Always Verify End Proceed to QC/Purification A_Check_Docs->End A_AMA Use AMA Deprotection (5-10 min @ 65°C) Requires Ac-dC Q_Speed->A_AMA Yes A_Ammonia Use Ammonium Hydroxide (2 hr @ 65°C) Q_Speed->A_Ammonia No A_AMA->End A_Ammonia->End

Caption: Decision tree for selecting an appropriate deprotection strategy.

References

Avoiding base modification during ultra-fast deprotection of DMF-dG

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding base modification during the ultra-fast deprotection of oligonucleotides containing N2-dimethylformamidine-dG (DMF-dG).

Troubleshooting Guide

Problem Symptoms Possible Causes Solutions
Incomplete Deprotection of dG Mass spectrometry data shows the presence of residual DMF protecting groups. Poor performance of oligonucleotides in downstream applications.[1]Use of old or expired ammonium hydroxide. Insufficient deprotection time or temperature.Use fresh, concentrated ammonium hydroxide for deprotection.[1] Ensure adherence to recommended deprotection times and temperatures. For G-rich sequences, consider longer deprotection times or higher temperatures.[2]
Base Modification (Formation of N4-Me-dC) Mass spectrometry data indicates an unexpected mass addition to deoxycytidine residues.Use of benzoyl-dC (Bz-dC) with ammonium hydroxide/methylamine (AMA) deprotection.[1][3][4]Use acetyl-dC (Ac-dC) phosphoramidite during oligonucleotide synthesis when planning to use the UltraFAST AMA deprotection method.[1][3][4]
Degradation of Sensitive Modified Bases or Dyes Loss of fluorescent signal for dye-labeled oligonucleotides. Mass spectrometry data shows degradation products. Unexpectedly low yield of the final product.Harsh deprotection conditions (e.g., high temperature or prolonged exposure to strong base) are not suitable for all modified bases or dyes.[5]Review the technical specifications for all modified components in the oligonucleotide to determine their stability.[1] Use milder deprotection methods such as the UltraMILD system with potassium carbonate in methanol for sensitive modifications.[1][3][4]
Formation of Unidentified dG Adducts Mass spectrometry reveals unexpected modifications on dG residues.Certain reagents used during synthesis, such as dimethylaminopyridine (DMAP), can form adducts with dG that are susceptible to modification during deprotection.[6]If DMAP is required, a post-synthesis treatment with a mild ammonium hydroxide solution can revert the dG adducts before the final deprotection step.[6]
dC to dU Deamination Mass spectrometry indicates a mass change consistent with the conversion of deoxycytidine to deoxyuridine.Use of sodium hydroxide for deprotection with benzoyl-protected dC can lead to deamination.[7]Utilize acetyl-protected dC (Ac-dC) when sodium hydroxide deprotection is necessary.[7]

Frequently Asked Questions (FAQs)

Q1: What is "UltraFAST" deprotection and how does it work?

A1: UltraFAST deprotection is a rapid method for removing protecting groups from synthetic oligonucleotides.[1][4] It utilizes a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine, a reagent known as AMA.[1][8] This combination significantly accelerates the removal of base protecting groups, allowing for complete deprotection in as little as 5-10 minutes at 65°C.[1][4][5] The cleavage of the oligonucleotide from the solid support can be achieved in about 5 minutes at room temperature with AMA.[1][8]

Q2: How can I avoid base modification at dC residues during UltraFAST deprotection?

A2: To prevent the formation of N4-methyl-dC, it is crucial to use acetyl-protected dC (Ac-dC) phosphoramidite instead of the standard benzoyl-protected dC (Bz-dC) when using the AMA deprotection reagent.[1][3][4] The methylamine in the AMA mixture can react with Bz-dC, leading to this modification.[1] Ac-dC is fully compatible with the UltraFAST deprotection protocol and does not result in base modification.[1][3][4]

Q3: Is DMF-dG compatible with deprotection methods other than UltraFAST AMA?

A3: Yes, DMF-dG is compatible with several deprotection methods. While it was initially introduced to speed up deprotection with standard ammonium hydroxide, it can also be used with other reagents.[1][2] For instance, deprotection with concentrated ammonia can be completed in 2 hours at 55°C or 1 hour at 65°C.[2] However, DMF-dG is remarkably resistant to sodium hydroxide solutions, requiring over 72 hours for complete deprotection at room temperature.[7]

Q4: What are the recommended deprotection conditions for oligonucleotides containing DMF-dG?

A4: The optimal deprotection conditions depend on the chosen method and the presence of other sensitive groups in the oligonucleotide. Below are some common protocols:

Deprotection MethodReagentTemperatureTimeNotes
UltraFAST Ammonium Hydroxide/Methylamine (AMA)65°C5-10 minutesRequires the use of Ac-dC.[1][3][4][5]
Standard Ammonia Concentrated Ammonium Hydroxide55°C2 hours-
65°C1 hour-
Room Temperature8 hours[9]
UltraMILD 0.05 M Potassium Carbonate in MethanolRoom Temperature4 hoursFor use with UltraMILD phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC) and phenoxyacetic anhydride capping.[1][3][4]
Alternative for Sensitive Dyes t-Butylamine/water (1:3 v/v)60°C6 hoursSufficient to deprotect A, C, and dmf-dG.[1]

Q5: What is the general workflow for oligonucleotide deprotection?

A5: The deprotection process can be broken down into three main stages: cleavage from the solid support, removal of phosphate protecting groups (cyanoethyl groups), and removal of the base protecting groups.[1] While cleavage can be performed as a separate step, it is often combined with base deprotection in a single incubation.[1][3]

DeprotectionWorkflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection Steps cluster_purification Final Product Synthesis Synthesized Oligo (on solid support, protected) Cleavage 1. Cleavage from Support Synthesis->Cleavage Phosphate_Deprotection 2. Phosphate Deprotection (cyanoethyl group removal) Cleavage->Phosphate_Deprotection Base_Deprotection 3. Base Deprotection (e.g., DMF from dG) Phosphate_Deprotection->Base_Deprotection Purified_Oligo Purified Oligonucleotide Base_Deprotection->Purified_Oligo

General workflow for oligonucleotide deprotection.

Experimental Protocols

UltraFAST Deprotection Protocol (using AMA)

  • Cleavage from Support : Transfer the solid support (e.g., CPG) from the synthesis column to a screw-cap vial. Add a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA) to the vial, ensuring the support is fully submerged. Incubate at room temperature for 5 minutes.[1][8]

  • Base Deprotection : Transfer the AMA solution containing the cleaved oligonucleotide to a clean, sealable vial. Heat the vial at 65°C for 5-10 minutes.[1][4][5]

  • Evaporation : After cooling the vial to room temperature, evaporate the AMA solution to dryness using a vacuum concentrator.

  • Resuspension : Resuspend the resulting oligonucleotide pellet in an appropriate buffer or sterile water for downstream applications.

Decision Tree for Deprotection Strategy

Choosing the correct deprotection strategy is critical to preserving the integrity of the final oligonucleotide product. The following decision tree can help guide your selection process.

DeprotectionStrategy Start Start: Oligo Synthesis Complete Sensitive_Mods Does the oligo contain sensitive modifications or dyes? Start->Sensitive_Mods Speed_Priority Is speed a priority? Sensitive_Mods->Speed_Priority No Mild_Deprotection Mild Deprotection (e.g., K2CO3/MeOH or UltraMILD conditions) Sensitive_Mods->Mild_Deprotection Yes Standard_Deprotection Standard Deprotection (e.g., NH4OH, 55°C, 8-16h) Speed_Priority->Standard_Deprotection No UltraFAST UltraFAST Deprotection (AMA, 65°C, 5-10 min) Use Ac-dC Speed_Priority->UltraFAST Yes

Decision tree for selecting a deprotection strategy.

References

Validation & Comparative

A Head-to-Head Comparison of 5'-O-DMT-N2-DMF-dG and 5'-O-DMT-N2-iBu-dG in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of oligonucleotide synthesis, the choice of protecting groups for nucleoside phosphoramidites is a critical determinant of yield, purity, and efficiency. For deoxyguanosine (dG), two of the most common N2-exocyclic amine protecting groups are dimethylformamidine (DMF) and isobutyryl (iBu). This guide provides an in-depth, data-supported comparison of 5'-O-DMT-N2-DMF-dG and 5'-O-DMT-N2-iBu-dG to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their applications.

The primary distinction between these two essential building blocks lies in the nature of their N2 protecting groups. Both are designed to prevent unwanted side reactions during the phosphoramidite-based solid-phase synthesis cycle. However, their differing chemical properties lead to significant variations in performance, particularly concerning the speed of deprotection and the stability of the glycosidic bond.

Performance Characteristics: A Quantitative Look

The selection of either the DMF or iBu protecting group has a direct impact on several key performance metrics in oligonucleotide synthesis. The most significant of these is the deprotection kinetics, with downstream implications for synthesis throughput and the integrity of sensitive modifications.

Deprotection Kinetics

A crucial advantage of the DMF group is its significantly faster removal compared to the iBu group. The amide bond of the N2-isobutyryl group is notably stable, necessitating longer exposure to basic conditions for its cleavage. In contrast, the dmf group is considerably more labile.[1]

Experimental data shows that the DMF protecting group can be removed approximately four times faster than the iBu group.[2] This accelerated deprotection is particularly beneficial for high-throughput synthesis and for oligonucleotides containing base-labile modifications that cannot withstand prolonged exposure to harsh deprotection reagents.

Protecting GroupReagentTemperatureDeprotection Time
N2-DMF Concentrated Ammonia55°C2 hours[3]
Concentrated Ammonia65°C1 hour[3]
Ammonium Hydroxide/Methylamine (AMA)65°C10 minutes[4]
N2-iBu Concentrated Ammonia55°COvernight (8+ hours)[1][5]

Table 1: Comparison of typical deprotection conditions for DMF- and iBu-protected deoxyguanosine.

Coupling Efficiency and Stability

Both this compound and 5'-O-DMT-N2-iBu-dG phosphoramidites generally exhibit high coupling efficiencies, typically exceeding 99% under standard synthesis conditions.[5][6] However, the stability of the phosphoramidites in solution can differ. There is often a trade-off between the ease of protecting group removal and the stability of the corresponding phosphoramidite.[7] While both are stable enough for routine use in automated synthesizers when handled correctly, the dG phosphoramidite is known to be more prone to degradation in the presence of moisture compared to other nucleoside phosphoramidites.[7][8] The dG(dmf)-amidite is reported to be as stable in solution as the standard dA(bz) and dC(bz) amidites.[3]

Prevention of Depurination

Depurination, the cleavage of the glycosidic bond between the purine base and the deoxyribose sugar, is a significant side reaction that can occur during the acidic detritylation step of oligonucleotide synthesis.[9][10] This leads to chain cleavage at the resulting abasic site upon final deprotection.[10] The electron-donating nature of the dimethylformamidine (DMF) group offers a distinct advantage by stabilizing the glycosidic bond of guanosine, thereby providing protection against acid-induced depurination.[9] This makes this compound a superior choice for the synthesis of long oligonucleotides, where the cumulative exposure to acid increases the risk of depurination.[9]

Performance MetricThis compound5'-O-DMT-N2-iBu-dG
Deprotection Rate Fast (4x faster than iBu)[2]Slow
Depurination Risk Reduced (electron-donating group)[9]Standard
Suitability for Labile Mods HighModerate
Throughput Potential HighLow
Solution Stability Good[3]Good
Coupling Efficiency >99%[5]>99%[5]

Table 2: Summary of performance characteristics.

Chemical Structures and Synthesis Workflow

The fundamental structures of the two phosphoramidites differ only in the N2 protecting group on the guanine base.

Figure 1: Chemical structures of the compared phosphoramidites.

Both phosphoramidites are utilized within the standard solid-phase oligonucleotide synthesis cycle, which is a four-step process repeated for the addition of each nucleotide.

Oligo_Synthesis_Cycle Deblocking Step 1: Deblocking (Detritylation) Remove 5'-DMT group with acid Coupling Step 2: Coupling Activated phosphoramidite reacts with 5'-OH of growing chain Deblocking->Coupling Exposes 5'-OH Capping Step 3: Capping Acetylate unreacted 5'-OH groups to prevent failure sequences Coupling->Capping Chain elongation Oxidation Step 4: Oxidation Convert unstable phosphite triester to stable phosphate triester Capping->Oxidation Terminate failures Oxidation->Deblocking Stabilize linkage; Ready for next cycle

Figure 2: The four-step phosphoramidite synthesis cycle.

The primary divergence in handling these two reagents occurs during the final deprotection step, after the oligonucleotide chain has been assembled and cleaved from the solid support.

Deprotection_Comparison cluster_dmf DMF-dG Pathway cluster_ibu iBu-dG Pathway start Cleaved Oligonucleotide (Base protecting groups attached) dmf_deprotect Deprotection (e.g., NH4OH, 55°C, 2h) start->dmf_deprotect ibu_deprotect Deprotection (e.g., NH4OH, 55°C, 8+h) start->ibu_deprotect dmf_result Fully Deprotected Oligo (Rapid) dmf_deprotect->dmf_result ibu_result Fully Deprotected Oligo (Slow) ibu_deprotect->ibu_result

Figure 3: Logical workflow comparing deprotection times.

Experimental Protocols

Standard Phosphoramidite Synthesis Cycle

The following is a generalized protocol for one cycle of automated solid-phase oligonucleotide synthesis. Reagent volumes and times are instrument-dependent and should be optimized accordingly.

  • Step 1: Deblocking (Detritylation)

    • Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM).[9]

    • Procedure: The deblocking solution is passed through the synthesis column containing the solid support-bound oligonucleotide. The acid cleaves the 5'-O-DMT group, exposing the 5'-hydroxyl for the subsequent coupling reaction. The column is then washed extensively with a neutral solvent like acetonitrile. The orange color of the cleaved DMT cation can be measured spectrophotometrically to determine coupling efficiency from the previous cycle.[11]

  • Step 2: Coupling

    • Reagents: A solution of the phosphoramidite (e.g., this compound) and an activator (e.g., 5-(Ethylthio)-1H-tetrazole, ETT) in acetonitrile.[]

    • Procedure: The phosphoramidite and activator solutions are delivered simultaneously to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that rapidly couples with the free 5'-hydroxyl of the growing oligonucleotide chain.[]

  • Step 3: Capping

    • Reagents:

      • Cap A: Acetic anhydride in tetrahydrofuran (THF), often with a scavenger like N-methylimidazole.

      • Cap B: 16% N-Methylimidazole in THF.

    • Procedure: To prevent the elongation of chains that failed to couple in the previous step ("failure sequences"), the unreacted 5'-hydroxyl groups are permanently blocked by acetylation.[6] The capping reagents are delivered to the column to acetylate these free hydroxyls.

  • Step 4: Oxidation

    • Reagent: A solution of iodine (e.g., 0.02 M) in a mixture of THF, water, and pyridine.[3]

    • Procedure: The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable pentavalent phosphate triester. The iodine solution is passed through the column, completing the synthesis cycle.[6] The column is then washed with acetonitrile to prepare for the next cycle, starting again with the deblocking step.

Final Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all remaining protecting groups are removed.

  • Cleavage from Support:

    • Reagent: Concentrated ammonium hydroxide.

    • Procedure: The synthesis column is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours. This cleaves the succinyl linker, releasing the oligonucleotide into solution with its base and phosphate protecting groups still attached.

  • Base and Phosphate Deprotection (Comparison):

    • For oligonucleotides synthesized with 5'-O-DMT-N2-iBu-dG:

      • Procedure: The ammonium hydroxide solution containing the oligonucleotide is transferred to a sealed vial and heated at 55°C for a minimum of 8 hours (typically overnight).[1][5] This extended time is required to ensure complete removal of the stable iBu group.

    • For oligonucleotides synthesized with this compound:

      • Procedure: The ammonium hydroxide solution is heated in a sealed vial at 55°C for 2 hours or at 65°C for 1 hour.[3] This significantly shorter time is sufficient for the complete removal of the labile DMF group, as well as standard protecting groups on other bases (e.g., Bz-dA, Bz-dC) and the cyanoethyl groups from the phosphate backbone.

Conclusion and Recommendations

The choice between this compound and 5'-O-DMT-N2-iBu-dG is a strategic one based on the specific requirements of the synthesis.

This compound is the recommended choice for:

  • High-throughput synthesis: The rapid deprotection protocol dramatically reduces processing time.[3]

  • Synthesis of long oligonucleotides: The electron-donating DMF group helps minimize depurination during repeated acid exposure.[9]

  • Oligonucleotides with labile modifications: The milder and faster deprotection conditions preserve the integrity of sensitive functional groups, such as certain fluorescent dyes.[2]

5'-O-DMT-N2-iBu-dG may be considered for:

  • Standard, shorter oligonucleotides: For routine synthesis where deprotection time is not a limiting factor and the risk of depurination is lower.

  • Legacy protocols: When adhering to established and validated synthesis procedures that were developed using iBu-dG.

References

A Head-to-Head Comparison of DMF-dG and iBu-dG Deprotection in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of protecting groups is a critical decision that directly impacts the efficiency and success of deprotection. The selection of the N-protecting group for deoxyguanosine (dG), in particular, can significantly influence the required deprotection time and conditions. This guide provides an objective comparison of two commonly used dG protecting groups: dimethylformamidine (DMF) and isobutyryl (iBu), with a focus on their deprotection kinetics, supported by experimental data and detailed protocols.

The rate-determining step in oligonucleotide deprotection is often the removal of the protecting group from the guanine base.[1] Incomplete removal of these groups can lead to the failure of the final oligonucleotide product.[1] Therefore, understanding the deprotection characteristics of different protecting groups is paramount for optimizing synthesis workflows.

Comparative Deprotection Times: DMF-dG vs. iBu-dG

The primary advantage of using DMF-dG over the more traditional iBu-dG lies in its significantly faster deprotection kinetics under various standard conditions. This allows for a reduction in the overall time required for oligonucleotide processing. The following tables summarize the deprotection times for DMF-dG and iBu-dG with commonly used reagents.

Deprotection with Ammonium Hydroxide

Ammonium hydroxide is a widely used reagent for oligonucleotide deprotection. As illustrated in the table below, DMF-dG demonstrates a clear advantage in terms of reduced deprotection times, especially at elevated temperatures.

TemperatureiBu-dG Deprotection TimeDMF-dG Deprotection Time
Room Temperature36 hours16 hours
55°C16 hours4 hours
65°C8 hours2 hours
(Data sourced from Glen Research)[1]

With concentrated ammonia, the deprotection time for dG(dmf) can be as short as 2 hours at 55°C or 1 hour at 65°C.[2]

Deprotection with AMA (Ammonium Hydroxide/Methylamine)

The use of AMA, a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine, facilitates "UltraFAST" deprotection.[3] Under these conditions, both protecting groups are removed rapidly, although the inherent lability of DMF-dG contributes to the overall efficiency.

TemperatureiBu-dG & DMF-dG Deprotection Time
Room Temperature120 minutes
37°C30 minutes
55°C10 minutes
65°C5 minutes
(Data sourced from Glen Research)[3][4]

It is important to note that the UltraFAST system requires the use of acetyl (Ac) protected dC to prevent base modification.[3][4]

Deprotection with Sodium Hydroxide

For oligonucleotides that are sensitive to amine-containing reagents, sodium hydroxide offers an alternative deprotection method. In this scenario, the difference in deprotection times is starkly highlighted. The dimethylformamidine (dmf) group is remarkably resistant to 0.4 M NaOH in methanol/water (4:1 v/v) at room temperature, requiring over 72 hours for complete removal.[5] In contrast, the isobutyryl (iBu) protected dG is cleanly deprotected in 17 hours under the same conditions.[5]

ReagentiBu-dG Deprotection TimeDMF-dG Deprotection Time
0.4 M NaOH in MeOH/water (4:1 v/v) at Room Temperature17 hours> 72 hours
(Data sourced from Glen Research)[5]

Experimental Protocols

To provide a clear and reproducible framework for comparing the deprotection of DMF-dG and iBu-dG, the following experimental protocols are provided.

Protocol 1: Deprotection with Ammonium Hydroxide

This protocol outlines a standard deprotection procedure using concentrated ammonium hydroxide.

Materials:

  • Oligonucleotide synthesized on a solid support (CPG) with either DMF-dG or iBu-dG.

  • Concentrated ammonium hydroxide (28-30%).

  • Heating block or water bath.

  • Microcentrifuge tubes.

  • HPLC system for analysis.

Procedure:

  • Transfer the CPG-bound oligonucleotide to a 2 mL screw-cap microcentrifuge tube.

  • Add 1 mL of concentrated ammonium hydroxide to the tube.

  • Securely cap the tube and place it in a heating block or water bath set to the desired temperature (e.g., 55°C).

  • Incubate for the specified deprotection time (refer to the data table).

  • After incubation, cool the tube to room temperature.

  • Centrifuge the tube briefly to pellet the CPG.

  • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Dry the oligonucleotide using a vacuum concentrator.

  • Resuspend the oligonucleotide in an appropriate buffer for HPLC analysis.

  • Analyze the sample by reverse-phase HPLC to confirm complete deprotection.

Protocol 2: UltraFAST Deprotection with AMA

This protocol describes a rapid deprotection method using AMA.

Materials:

  • Oligonucleotide synthesized on a solid support (CPG) with either DMF-dG or iBu-dG and Ac-dC.

  • AMA reagent (1:1 v/v mixture of 40% aqueous methylamine and concentrated ammonium hydroxide).

  • Heating block.

  • Microcentrifuge tubes.

  • HPLC system for analysis.

Procedure:

  • Transfer the CPG-bound oligonucleotide to a 2 mL screw-cap microcentrifuge tube.

  • Add 1 mL of AMA reagent to the tube.

  • Securely cap the tube and place it in a heating block set to 65°C.

  • Incubate for 5-10 minutes.[3][4]

  • After incubation, cool the tube to room temperature.

  • Centrifuge the tube briefly to pellet the CPG.

  • Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Dry the oligonucleotide using a vacuum concentrator.

  • Resuspend the oligonucleotide in an appropriate buffer for HPLC analysis.

  • Analyze the sample by reverse-phase HPLC to confirm complete deprotection.

Visualizing the Comparison

To further illustrate the concepts discussed, the following diagrams are provided.

Deprotection_Workflow Experimental Workflow for Comparing Deprotection Times Synth_dmf Synthesize Oligo with DMF-dG Deprotect_dmf Deprotect with Ammonium Hydroxide (e.g., 55°C, 4h) Synth_dmf->Deprotect_dmf Synth_ibu Synthesize Oligo with iBu-dG Deprotect_ibu Deprotect with Ammonium Hydroxide (e.g., 55°C, 16h) Synth_ibu->Deprotect_ibu Analyze_dmf HPLC Analysis Deprotect_dmf->Analyze_dmf Analyze_ibu HPLC Analysis Deprotect_ibu->Analyze_ibu

Caption: A simplified workflow for the comparative analysis of DMF-dG and iBu-dG deprotection.

Chemical_Structures Chemical Structures of Protected Deoxyguanosine cluster_dmf DMF-dG cluster_ibu iBu-dG dmf_structure dmf_label N²-dimethylformamidyl-2'-deoxyguanosine ibu_structure ibu_label N²-isobutyryl-2'-deoxyguanosine

Caption: Chemical structures of DMF-dG and iBu-dG.

Conclusion

The choice between DMF-dG and iBu-dG for oligonucleotide synthesis has significant implications for the deprotection step. For standard deprotection with ammonium hydroxide and rapid deprotection with AMA, DMF-dG offers a clear advantage by substantially reducing the required reaction times. This can lead to increased throughput and efficiency in a research or production setting. However, for deprotection protocols utilizing sodium hydroxide, iBu-dG is the more suitable choice due to the remarkable resistance of the DMF group to these conditions. Researchers and drug development professionals should carefully consider the specific requirements of their downstream applications and the compatibility with other modifications within the oligonucleotide when selecting the appropriate dG protecting group.

References

A Comparative Guide to HPLC Analysis of Oligonucleotides Synthesized with DMF-dG and Alternative Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of oligonucleotides, the choice of protecting groups is a critical determinant of final product purity and yield. This guide provides an objective comparison of the performance of N,N-dimethylformamidine-deoxyguanosine (DMF-dG) with other common deoxyguanosine protecting groups, supported by experimental data from High-Performance Liquid Chromatography (HPLC) analysis.

The reliable synthesis of oligonucleotides relies on the effective protection of the exocyclic amino groups of the nucleobases to prevent side reactions during the coupling cycles. For deoxyguanosine (dG), the standard protecting group has traditionally been isobutyryl (ibu). However, the development of the DMF protecting group has offered a valuable alternative. This comparison focuses on the impact of these protecting groups on the purity and yield of synthesized oligonucleotides as determined by HPLC, a cornerstone analytical technique in the field.

Performance Comparison: DMF-dG vs. Alternative Protecting Groups

The selection of a dG protecting group influences several key aspects of oligonucleotide synthesis and purification, primarily the deprotection kinetics and the potential for side-product formation. The following table summarizes the comparative performance based on available data.

Performance MetricDMF-dGIsobutyryl-dG (ibu-dG)Benzoyl-dG (Bz-dG)
Deprotection Rate FasterSlowerSlowest
Resistance to Depurination High[1]ModerateModerate
Common Side Products Minimal formation of N3-cyanoethyl adducts with appropriate deprotection[1]Potential for incomplete deprotection leading to hydrophobic impuritiesRequires harsh deprotection conditions, increasing risk of other side reactions
Typical Purity (Post-HPLC) Generally high due to efficient deprotectionCan be high, but may be compromised by incomplete deprotectionVariable, dependent on rigorous deprotection and purification
Overall Yield Potentially higher due to cleaner deprotection and reduced side reactionsCan be affected by losses during extended deprotection and purificationMay be lower due to harsher processing steps

Experimental Data Insights

Ion-pair reversed-phase HPLC (IP-RP-HPLC) is the most widely used method for the analysis of synthetic oligonucleotides.[2] This technique effectively separates the full-length product from failure sequences (n-1, n-2, etc.) and other process-related impurities. The choice of dG protecting group directly impacts the impurity profile observed in the HPLC chromatogram.

Oligonucleotides synthesized with DMF-dG benefit from faster and milder deprotection conditions, which minimizes the formation of depurination-related impurities.[1] Depurination, the loss of a purine base, is a significant side reaction that can occur during the acidic detritylation step of synthesis and can be exacerbated by harsh final deprotection conditions. The electron-donating nature of the DMF group helps to protect the glycosidic bond from cleavage.[1]

In contrast, ibu-dG requires longer deprotection times or harsher conditions to ensure complete removal. Incomplete deprotection results in the presence of oligonucleotides still carrying the isobutyryl group, which are more hydrophobic and will have different retention times on a reversed-phase HPLC column, complicating purification.

Bz-dG is even more stable and requires the most stringent deprotection conditions, further increasing the risk of side reactions that can impact the purity and yield of the final product.

Experimental Protocols

Below are representative protocols for the synthesis and HPLC analysis of oligonucleotides, highlighting the key differences when using DMF-dG versus alternative protecting groups.

Oligonucleotide Synthesis Workflow

Oligonucleotide Synthesis and Analysis Workflow cluster_synthesis Solid-Phase Synthesis cluster_processing Post-Synthesis Processing cluster_analysis HPLC Analysis Start Start Deblocking Deblocking Start->Deblocking Remove 5'-DMT Coupling Coupling Deblocking->Coupling Add Phosphoramidite Capping Capping Coupling->Capping Block Failures Oxidation Oxidation Capping->Oxidation P(III) to P(V) Repeat_Cycle Repeat_Cycle Oxidation->Repeat_Cycle n Cycles Repeat_Cycle->Deblocking Yes Cleavage_Deprotection Cleavage & Deprotection Repeat_Cycle->Cleavage_Deprotection No Desalting Desalting Cleavage_Deprotection->Desalting HPLC_Injection HPLC Injection Desalting->HPLC_Injection Data_Analysis Data Analysis HPLC_Injection->Data_Analysis Purified_Oligo Purified_Oligo Data_Analysis->Purified_Oligo

Oligonucleotide Synthesis and Analysis Workflow
HPLC Analysis Protocol

1. Sample Preparation:

  • Following cleavage and deprotection, the crude oligonucleotide solution is typically desalted using methods like ethanol precipitation or size-exclusion chromatography.

  • The desalted oligonucleotide is then dissolved in an appropriate aqueous buffer (e.g., water or a low-salt buffer) to a known concentration (e.g., 1 OD/100 µL).

2. HPLC System and Column:

  • System: A standard HPLC or UHPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column suitable for oligonucleotide analysis (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, Agilent PLRP-S).

3. Mobile Phases:

  • Mobile Phase A: An aqueous solution of an ion-pairing agent, such as 100 mM triethylammonium acetate (TEAA) or a mixture of hexafluoroisopropanol (HFIP) and triethylamine (TEA).

  • Mobile Phase B: Acetonitrile.

4. Gradient Elution:

  • A typical gradient involves increasing the percentage of Mobile Phase B over time to elute oligonucleotides of increasing hydrophobicity. An example gradient is:

    • 0-5 min: 5% B

    • 5-25 min: 5-50% B (linear gradient)

    • 25-30 min: 50-95% B (wash)

    • 30-35 min: 95-5% B (re-equilibration)

5. Detection:

  • UV absorbance is monitored at 260 nm.

6. Data Analysis:

  • The purity of the oligonucleotide is determined by calculating the area percentage of the main peak corresponding to the full-length product relative to the total area of all peaks in the chromatogram.

Logical Relationships in HPLC Analysis

HPLC Analysis Logic Crude_Oligo Crude Oligonucleotide (Full-length + Impurities) HPLC_Column Reversed-Phase C18 Column Crude_Oligo->HPLC_Column Separation Separation based on Hydrophobicity HPLC_Column->Separation Full_Length Full-Length Product (Main Peak) Separation->Full_Length Impurities Impurities (n-1, n+1, modified, etc.) Separation->Impurities Chromatogram HPLC Chromatogram Full_Length->Chromatogram Impurities->Chromatogram Purity_Calculation Purity (%) = (Area_Main / Area_Total) * 100 Chromatogram->Purity_Calculation

Logical flow of HPLC-based purity assessment.

Conclusion

The use of DMF-dG in oligonucleotide synthesis offers distinct advantages over traditional protecting groups like ibu-dG and Bz-dG, primarily due to its faster deprotection kinetics and enhanced stability against depurination. These characteristics translate to a cleaner crude product with fewer side products, which simplifies downstream HPLC purification and can lead to higher overall yields of the desired full-length oligonucleotide. For researchers and professionals in drug development, the adoption of DMF-dG can contribute to a more efficient and robust manufacturing process for high-purity oligonucleotides. The selection of the appropriate protecting group strategy, coupled with optimized HPLC analysis, is paramount in ensuring the quality and efficacy of synthetic oligonucleotides for research and therapeutic applications.

References

Comparative Guide to the Mass Spectrometry Analysis of DMF-dG Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of DNA adducts are critical for assessing the genotoxicity of chemical compounds and understanding disease mechanisms. The N,N-dimethylformamide (DMF)-derived deoxyguanosine (dG) adduct, hereafter referred to as DMF-dG, is a significant modification that requires precise analytical methods for its characterization within oligonucleotides. This guide provides a comprehensive comparison of mass spectrometry-based approaches and other analytical techniques for the analysis of DMF-dG and similar DNA adducts, supported by experimental data and detailed protocols.

Analytical Approaches for Modified Oligonucleotides

The analysis of DNA adducts can be broadly categorized into mass spectrometry (MS)-based methods and other techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant method for the identification and quantification of DNA modifications due to its high selectivity and sensitivity.[1][2][3] Alternative methods, such as ³²P-postlabeling and immunoassays, also offer capabilities for detecting DNA adducts.[1][4][5]

Mass Spectrometry (MS) Based Methods

MS-based approaches are powerful tools for the analysis of modified oligonucleotides.[6] They can provide information on the molecular weight of the intact oligonucleotide, its sequence, and the specific nature and location of the modification.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of large, non-volatile molecules like oligonucleotides.[7] When coupled with liquid chromatography and tandem mass spectrometry (LC-MS/MS), it allows for the sensitive and specific quantification of modified nucleosides after enzymatic digestion of the oligonucleotide.[2][8]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI coupled with a time-of-flight (TOF) mass analyzer is another common technique. It is particularly useful for the rapid analysis of intact oligonucleotides and can help confirm the presence of a modification by observing the mass shift.[7][9]

  • Tandem Mass Spectrometry (MS/MS): MS/MS is essential for structural elucidation.[3] By isolating a specific ion (like the protonated DMF-dG nucleoside) and fragmenting it, a characteristic fragmentation pattern is produced, which serves as a fingerprint for unambiguous identification. A common fragmentation for modified nucleosides is the neutral loss of the deoxyribose sugar.[10]

Alternative Analytical Methods

While MS methods are highly specific, other techniques have been historically important and are still used in certain applications.

  • ³²P-Postlabeling: This highly sensitive method was a gold standard for detecting unknown DNA adducts.[1][5] It involves enzymatically digesting the DNA to nucleotides, labeling the adducted nucleotides with ³²P-ATP, and then separating them by chromatography. While sensitive, it is a multi-step process and provides less structural information compared to MS.[1]

  • Immunoassays: These methods use antibodies that specifically recognize a particular DNA adduct. They can be highly sensitive and are suitable for high-throughput screening, but are dependent on the availability of a specific antibody and may be subject to cross-reactivity.[4][5]

Quantitative Performance Comparison

MethodAnalyte FormInstrumentationSensitivity (Limit of Quantification)AccuracyReference
LC-MS/MSM1G (base)Triple Quadrupole~150 adducts per 10⁷ nucleotides94-95%[11]
LC-MS/MSM1dG (nucleoside)Not Specified0.004–9 adducts per 10⁸ basesNot Specified[13]

Table 1: Performance of LC-MS/MS for the quantification of M1dG adducts. This data illustrates the typical sensitivity and accuracy achievable with this technique for DNA adduct analysis.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the mass spectrometry analysis of DMF-dG modified oligonucleotides.

Enzymatic Digestion of Oligonucleotides to Nucleosides

To analyze the modified base by LC-MS/MS, the oligonucleotide must first be enzymatically digested into its constituent nucleosides.

Protocol:

  • Sample Preparation: Dissolve the oligonucleotide sample (e.g., 0.1-1.0 ODU) in freshly deionized water.[14][15] If the sample contains salts from purification, perform an ethanol precipitation.[14]

  • Digestion Cocktail: Prepare a digestion cocktail. For a single sample, the following can be used:

    • Nuclease P1 (0.8 U)[13]

    • Zinc Chloride (ZnCl₂) (5 mM)[13]

    • MOPS buffer (40 mM, pH 7.9)[13]

  • Initial Digestion: Add the digestion cocktail to the oligonucleotide sample and incubate at 60°C for 1 hour.[13]

  • Second Digestion: Add the following enzymes to the mixture:

    • Snake Venom Phosphodiesterase I (0.4 U)[13]

    • Alkaline Phosphatase (0.75 U)[13]

  • Final Incubation: Incubate the mixture at 37°C overnight.[13]

  • Enzyme Inactivation: Before analysis, the reaction can be stopped by heating at 95°C for 5 minutes.[16]

Liquid Chromatography (LC) Separation

The digested nucleoside mixture is then separated by reverse-phase liquid chromatography.

LC Conditions:

  • Column: Acquity C18 column (e.g., 10 cm x 2.1 mm, 1.7 µm particle size).[13]

  • Mobile Phase A: Water with 0.5% formic acid.[13]

  • Mobile Phase B: Methanol:Acetonitrile (3:1) with 0.5% formic acid.[13]

  • Flow Rate: 0.3 mL/min.[13]

  • Gradient:

    • Initial: 2% B for 0.5 min.

    • Linear gradient to 80% B over 6 min.

    • Hold at 80% B for 1 min.

    • Return to 2% B in 0.5 min.

    • Equilibrate for 2 min before the next injection.[13]

  • Injection Volume: 10-20 µL.[13]

Mass Spectrometry (MS) Detection and Quantification

The separated nucleosides are detected and quantified by a mass spectrometer, typically a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[13]

  • Detection Mode: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).[11][13]

  • MRM Transitions:

    • For the unmodified deoxyguanosine (dG), a common transition is m/z 268.1 → 152.1.[13]

    • For the DMF-dG adduct, the specific transition would need to be determined by infusing a standard. It would involve the transition from the protonated molecular ion [M+H]⁺ to a characteristic product ion, which is often the protonated base after the loss of the deoxyribose sugar.

  • Collision Energy: This parameter needs to be optimized for the specific adduct to achieve the most intense signal for the chosen product ion.

Visualization of Workflows and Comparisons

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Oligo DMF-dG Oligonucleotide Digest Enzymatic Digestion (Nuclease P1, Phosphodiesterase, Alkaline Phosphatase) Oligo->Digest LC Reverse-Phase LC Separation Digest->LC MS ESI-MS/MS Detection (Triple Quadrupole) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: Experimental workflow for LC-MS/MS analysis of DMF-dG.

method_comparison MS Mass Spectrometry (LC-MS/MS) Pros: • High Specificity • High Sensitivity • Structural Info • Quantitative Cons: • High Cost • Complex Matrix Effects P32 ³²P-Postlabeling Pros: • Very High Sensitivity • No need for standards Cons: • Use of Radioactivity • Less Structural Info • Labor Intensive Immuno Immunoassay Pros: • High Throughput • Lower Cost Cons: • Antibody Dependent • Potential Cross-Reactivity • Less Quantitative

Caption: Comparison of analytical methods for DNA adducts.

References

A Researcher's Guide to Purity Analysis of 5'-O-DMT-N2-DMF-dG Phosphoramidite via ³¹P NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of phosphoramidites is a critical step in the synthesis of high-quality oligonucleotides. This guide provides a comprehensive comparison of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy method for assessing the purity of 5'-O-DMT-N2-DMF-dG phosphoramidite against other analytical techniques. Detailed experimental protocols and supporting data are presented to offer a practical resource for laboratory application.

Introduction to Phosphoramidite Purity

This compound phosphoramidite is a key building block in the chemical synthesis of DNA. The presence of impurities can lead to the incorporation of incorrect nucleotides, truncated sequences, and other undesirable side products, ultimately impacting the efficacy and safety of the final oligonucleotide product.[1] Therefore, rigorous quality control of phosphoramidite raw materials is essential. ³¹P NMR spectroscopy has emerged as a powerful and direct method for this purpose, offering high sensitivity and structural information specific to the phosphorus-containing components of the sample.[2][3]

³¹P NMR for Purity Assessment: A Comparative Overview

³¹P NMR spectroscopy provides a distinct advantage in the analysis of phosphoramidites due to the 100% natural abundance of the ³¹P nucleus and the wide chemical shift range, which allows for clear separation of signals from the desired product and various phosphorus-containing impurities.[2] The main phosphoramidite product typically appears as a pair of diastereomeric signals in the region of 140-155 ppm.[2][3]

Table 1: Comparison of Analytical Methods for Phosphoramidite Purity

Feature³¹P NMR SpectroscopyReversed-Phase HPLC (RP-HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Measures the chemical environment of phosphorus nuclei.Separates compounds based on hydrophobicity.Separates compounds based on hydrophobicity and identifies them by mass-to-charge ratio.
Primary Use Quantification of phosphorus-containing species (product and impurities).[3]Purity determination and impurity profiling.[3]Identification of impurities and confirmation of product identity.[1][4]
Strengths - Direct detection of P(III) and P(V) species.- Simple spectra, easy to interpret.[2]- Quantitative.[5]- High resolution of diastereomers and other impurities.- Well-established method.- High sensitivity and specificity.- Provides molecular weight information.[4]
Limitations - May not separate all non-phosphorus impurities.- Requires a dedicated NMR spectrometer.- Indirect detection, relies on UV absorbance.- May require different methods for different phosphoramidites.- Can be complex to develop methods.- Quantification can be challenging.

Table 2: Typical ³¹P NMR Chemical Shifts for this compound Phosphoramidite and Common Impurities

SpeciesChemical Shift Range (ppm)Notes
This compound Phosphoramidite (P(III)) ~148 - 150Appears as two distinct signals for the two diastereomers.[3]
H-phosphonate ~14A common hydrolysis and oxidation precursor.[6]
Other P(III) Impurities ~100 - 169 (excluding main peaks)Can arise from side reactions during synthesis.[3]
P(V) Impurities (e.g., Phosphate triester) -25 - 99Result from the oxidation of the phosphoramidite.[3]

Table 3: Representative Purity Data for dG Phosphoramidite by ³¹P NMR

ComponentPurity (% Area)
Main Diastereomers 99.57
P(V) Impurities 0.43
Other P(III) Impurities Not Detected

Data adapted from USP reference standards for iBu-dG phosphoramidite, which is structurally similar to DMF-dG phosphoramidite in the phosphorus-containing moiety.[3] A typical purity specification for this compound phosphoramidite is ≥99.0% by ³¹P NMR.[7]

Experimental Protocol: ³¹P NMR Analysis

This section provides a detailed methodology for the ³¹P NMR analysis of this compound phosphoramidite.

1. Sample Preparation:

  • Dissolve approximately 30 mg of the phosphoramidite sample in 0.6 mL of anhydrous deuterated chloroform (CDCl₃) containing 1% (v/v) triethylamine (TEA). The TEA is added to prevent degradation of the acid-sensitive phosphoramidite.

  • Use a 5 mm NMR tube for the analysis.

2. NMR Spectrometer and Parameters:

  • Spectrometer: A 202 MHz (or higher field) NMR spectrometer equipped with a phosphorus probe.

  • Pulse Program: A proton-decoupled pulse sequence (e.g., zgig) is typically used to simplify the spectrum to single peaks for each phosphorus environment.[3]

  • Acquisition Parameters:

    • Acquisition Time (AQ): 1.5 seconds[3]

    • Relaxation Delay (D1): 2.0 seconds[3]

    • Spectral Width (SW): 300 ppm[3]

    • Spectral Offset (O1): 100 ppm[3]

    • Pulse Width (P1): 12-14 µsec[3]

    • Number of Scans (NS): 1024[3]

    • Dummy Scans (DS): 4[3]

3. Referencing:

  • An external standard, such as 85% phosphoric acid (H₃PO₄) in D₂O, can be used as a reference (δ = 0.0 ppm).[6] Alternatively, a system suitability solution of 5% H₃PO₄ in D₂O can be used to verify the chemical shift.[3]

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum and perform baseline correction.

  • Integrate the signals corresponding to the main phosphoramidite diastereomers and all impurity peaks.

  • Calculate the purity by dividing the integral of the main product peaks by the sum of the integrals of all phosphorus-containing signals.

Visualizing the Workflow and Purity Logic

The following diagrams illustrate the experimental workflow for ³¹P NMR analysis and the logical relationship between the observed signals and the purity assessment.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh ~30 mg Phosphoramidite dissolve Dissolve in CDCl3 with 1% TEA weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_params Set Acquisition Parameters load_sample->setup_params acquire_data Acquire FID setup_params->acquire_data ft Fourier Transform acquire_data->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for ³¹P NMR analysis of phosphoramidite purity.

purity_logic cluster_spectrum Observed ³¹P NMR Spectrum cluster_signals Signal Identification cluster_assessment Purity Assessment spectrum ³¹P NMR Spectrum main_peak Main Product Signals (~148-150 ppm) spectrum->main_peak Identify pv_impurities P(V) Impurity Signals (-25 to 99 ppm) spectrum->pv_impurities piii_impurities Other P(III) Impurity Signals (~100-169 ppm) spectrum->piii_impurities purity_high High Purity (>99%) main_peak->purity_high Dominant Signal purity_low Low Purity (<99%) pv_impurities->purity_low Significant Signals piii_impurities->purity_low Significant Signals

References

The Kinetic Advantage of DMF-Protected Guanine for Rapid and Efficient Oligonucleotide Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of protecting groups is a critical determinant of efficiency, purity, and overall success. Among the crucial decisions is the selection of a protecting group for the exocyclic amine of guanine. This guide provides a comprehensive comparison of the deprotection kinetics of N2-dimethylformamidinyl-2'-deoxyguanosine (DMF-dG) with other commonly used guanine protecting groups, supported by experimental data and detailed protocols.

The removal of protecting groups from the nucleobases after solid-phase synthesis is a critical step that can significantly impact the final yield and purity of the oligonucleotide. The ideal protecting group should be stable throughout the synthesis cycles but readily and cleanly removable under conditions that do not damage the oligonucleotide product. Traditional protecting groups for guanine, such as isobutyryl (iBu), often require prolonged exposure to harsh basic conditions for complete removal, which can be detrimental to sensitive modifications and can slow down the overall workflow.

The use of the dimethylformamidine (DMF) protecting group for guanine offers a significant kinetic advantage, enabling faster and milder deprotection protocols. This is particularly beneficial for high-throughput synthesis and for the preparation of oligonucleotides containing base-labile modifications.

Comparison of Deprotection Kinetics

The primary advantage of DMF-dG lies in its significantly faster deprotection rate compared to the standard iBu-dG. This accelerated removal is evident under various deprotection conditions, most notably with ammonium hydroxide and advanced deprotection reagents like aqueous methylamine/ammonium hydroxide (AMA).

Protecting GroupDeprotection ReagentTemperature (°C)Time for Complete DeprotectionReference
DMF-dG Concentrated Ammonium HydroxideRoom Temperature16 hours[1]
554 hours[1]
652 hours[1]
iBu-dG Concentrated Ammonium HydroxideRoom Temperature36 hours[1]
5516 hours[1]
658 hours[1]
Ac-dG Concentrated Ammonium HydroxideRoom Temperature16 hours[1]
554 hours[1]
652 hours[1]
DMF-dG AMA (Ammonium Hydroxide/Methylamine, 1:1)655 - 10 minutes[1][2][3]
iBu-dG AMA (Ammonium Hydroxide/Methylamine, 1:1)655 - 10 minutes[1][3]
Ac-dG AMA (Ammonium Hydroxide/Methylamine, 1:1)655 - 10 minutes[1][3]
DMF-dG 0.4 M Sodium Hydroxide in MeOH/Water (4:1)Room Temperature> 72 hours[4][5]
iBu-dG 0.4 M Sodium Hydroxide in MeOH/Water (4:1)Room Temperature17 hours[4][5]

Note: AMA is a highly effective reagent that significantly accelerates the deprotection of most common protecting groups.

The data clearly illustrates that under standard ammonium hydroxide deprotection conditions, DMF-dG is deprotected approximately four times faster than iBu-dG at elevated temperatures.[1] This accelerated deprotection reduces the exposure of the newly synthesized oligonucleotide to harsh basic conditions, minimizing the risk of side reactions such as depurination.

Interestingly, while DMF offers a kinetic advantage with amine-based deprotection, it is remarkably resistant to sodium hydroxide solution, requiring over 72 hours for complete removal at room temperature, whereas iBu-dG is cleanly deprotected in 17 hours under the same conditions.[4][5] This highlights the importance of matching the protecting group strategy with the desired deprotection method.

Experimental Protocols

Standard Deprotection with Concentrated Ammonium Hydroxide

This protocol is suitable for routine oligonucleotides where rapid deprotection is desired.

Materials:

  • Oligonucleotide synthesized on solid support (e.g., CPG)

  • Concentrated ammonium hydroxide (28-30%)

  • Heating block or oven

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

  • Add 1 mL of concentrated ammonium hydroxide to the vial.

  • Seal the vial tightly.

  • For DMF-dG or Ac-dG protected oligonucleotides, heat the vial at 55°C for 4 hours or 65°C for 2 hours.[1] For iBu-dG protected oligonucleotides, heat at 55°C for 16 hours or 65°C for 8 hours.[1]

  • Allow the vial to cool to room temperature.

  • Centrifuge the vial briefly to pellet the solid support.

  • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • The oligonucleotide is now ready for purification (e.g., by HPLC or cartridge).

UltraFAST Deprotection with AMA

This protocol is ideal for high-throughput applications and for oligonucleotides containing sensitive modifications. Note: When using AMA, it is crucial to use acetyl-protected dC (Ac-dC) instead of benzoyl-protected dC (Bz-dC) to prevent the formation of N4-methyl-dC.[1][2][3]

Materials:

  • Oligonucleotide synthesized on solid support

  • AMA reagent (1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine)

  • Heating block

Procedure:

  • Transfer the solid support to a 2 mL screw-cap vial.

  • Add 1 mL of AMA reagent to the vial.

  • Seal the vial tightly.

  • Heat the vial at 65°C for 5-10 minutes.[1][2][3]

  • Allow the vial to cool to room temperature.

  • Centrifuge the vial and transfer the supernatant to a new tube.

  • The oligonucleotide is ready for subsequent purification.

Visualizing the Deprotection Advantage

The following diagrams illustrate the deprotection workflow and the chemical transformation involved in the removal of the DMF protecting group.

Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection cluster_purification Purification ss Solid Support oligo Protected Oligonucleotide ss->oligo Synthesis Cycles deprotected_oligo Deprotected Oligonucleotide oligo->deprotected_oligo Cleavage & Base Deprotection reagent Deprotection Reagent (e.g., NH4OH, AMA) purification HPLC / Cartridge deprotected_oligo->purification final_product Purified Oligonucleotide purification->final_product

General workflow for oligonucleotide deprotection.

Deprotection of DMF-guanine.

Conclusion

The use of DMF as a protecting group for guanine in oligonucleotide synthesis offers a clear kinetic advantage over the traditional iBu group, particularly when using standard ammonium hydroxide deprotection. This translates to significantly shorter deprotection times, which is not only beneficial for improving throughput but also for preserving the integrity of sensitive oligonucleotides. The compatibility of DMF-dG with "UltraFAST" deprotection protocols using AMA further solidifies its position as a superior choice for modern, high-efficiency oligonucleotide synthesis. Researchers and drug development professionals can leverage the kinetic benefits of DMF-dG to streamline their workflows and obtain high-quality oligonucleotides with greater speed and efficiency.

References

A Head-to-Head Battle for Rapid Oligonucleotide Deprotection: DMF-dG vs. Ac-dG Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced world of oligonucleotide synthesis, the efficiency of the final deprotection step is a critical determinant of turnaround time and final product quality. For researchers and drug development professionals, the choice of phosphoramidite protecting groups can significantly impact the speed and success of their work. This guide provides an in-depth, objective comparison of two popular "fast deprotection" phosphoramidites for deoxyguanosine (dG): N2-dimethylformamidine-dG (DMF-dG) and N2-acetyl-dG (Ac-dG).

This comparison delves into their chemical properties, deprotection performance under various conditions, and potential side reactions, supported by experimental data to guide researchers in selecting the optimal reagent for their specific needs.

Chemical Differences and Deprotection Mechanisms

The primary distinction between DMF-dG and Ac-dG lies in the chemical nature of the exocyclic amine protecting group on the guanine base. The dimethylformamidine (DMF) group is significantly more labile to basic conditions compared to the traditional isobutyryl (iBu) group, allowing for faster removal. The acetyl (Ac) group is also a labile protecting group, crucial for "UltraFAST" deprotection protocols.

The choice of deprotection reagent plays a pivotal role in the speed and efficacy of the process. Standard deprotection has historically relied on concentrated ammonium hydroxide. However, for accelerated deprotection, a mixture of ammonium hydroxide and methylamine (AMA) has become the reagent of choice.

Performance Showdown: Deprotection Times

The key advantage of both DMF-dG and Ac-dG over the conventional iBu-dG is the substantial reduction in deprotection time. The following tables summarize typical deprotection times for these phosphoramidites under standard and fast deprotection conditions.

Table 1: Deprotection Times with Concentrated Ammonium Hydroxide

Protecting GroupTemperatureTime
iBu-dG55°C16 hours
65°C8 hours
DMF-dG 55°C 2 hours [1][2]
65°C 1 hour [1][2]
Ac-dG 55°C 4 hours
65°C 2 hours

Table 2: Deprotection Times with Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v)

Protecting GroupTemperatureTime
iBu-dG65°C10 minutes
DMF-dG 65°C 5 minutes [3][4]
Ac-dG 65°C 5 minutes [3][4]

As the data indicates, both DMF-dG and Ac-dG offer a dramatic acceleration of the deprotection process compared to the traditional iBu-dG when using ammonium hydroxide. When employing the AMA reagent, both DMF-dG and Ac-dG enable "UltraFAST" deprotection, typically completing in just 5-10 minutes at 65°C.[3][4]

Experimental Protocols

Standard Deprotection Protocol (Ammonium Hydroxide)

  • Cleavage from Solid Support: Treat the CPG support with concentrated ammonium hydroxide (28-30%) for 1-2 hours at room temperature.

  • Transfer: Transfer the ammonium hydroxide solution containing the cleaved oligonucleotide to a sealed, pressure-rated vial.

  • Deprotection: Heat the vial at the desired temperature and time as indicated in Table 1.

  • Work-up: After cooling, evaporate the ammonium hydroxide. Resuspend the oligonucleotide pellet in sterile, nuclease-free water.

Fast Deprotection Protocol (AMA)

  • Cleavage from Solid Support: Treat the CPG support with a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA) for 10-30 minutes at room temperature.

  • Transfer: Transfer the AMA solution containing the cleaved oligonucleotide to a sealed, pressure-rated vial.

  • Deprotection: Heat the vial at 65°C for 5-10 minutes.[3][4]

  • Work-up: After cooling, evaporate the AMA solution. Resuspend the oligonucleotide pellet in sterile, nuclease-free water.

Potential Side Reactions: A Critical Consideration

While speed is a significant advantage, minimizing side reactions that can compromise the integrity of the final oligonucleotide is paramount.

Depurination: This is the cleavage of the glycosidic bond between the purine base and the sugar, leading to chain cleavage. The electron-donating nature of the DMF protecting group on dG helps to stabilize this bond, making DMF-dG more resistant to depurination compared to acyl-protected purines, especially during the acidic detritylation step of synthesis.[5]

Modification of Cytosine: A critical consideration when using AMA for deprotection is the potential for transamination of the standard benzoyl-protected deoxycytidine (Bz-dC), leading to the formation of N4-methyl-dC. To circumvent this side reaction, it is mandatory to use acetyl-protected deoxycytidine (Ac-dC) in conjunction with AMA deprotection.[3][4]

N3-Cyanoethyl-Thymine Formation: During deprotection, the cyanoethyl protecting groups on the phosphate backbone are removed, generating acrylonitrile as a byproduct. Acrylonitrile can react with thymine residues to form N3-cyanoethyl-thymine adducts. Using AMA for deprotection can help to minimize this side reaction as methylamine is an effective scavenger of acrylonitrile.

Yield and Purity

While specific head-to-head comparative studies on yield and purity are not extensively published, the use of faster deprotection protocols with both DMF-dG and Ac-dG generally leads to higher purity oligonucleotides.[2] The reduced exposure to harsh basic conditions at elevated temperatures minimizes the accumulation of side products that can result from base modification or degradation. The choice of high-purity phosphoramidites and optimized synthesis cycles are also critical factors in achieving high yield and purity.

Logical Workflow for Selecting a Fast Deprotection Strategy

Deprotection_Strategy start Start: Need for Fast Deprotection reagent_choice Deprotection Reagent Available? start->reagent_choice nh4oh Ammonium Hydroxide reagent_choice->nh4oh Standard ama AMA (NH4OH/MeNH2) reagent_choice->ama UltraFAST dmf_nh4oh Use DMF-dG (Faster than Ac-dG) nh4oh->dmf_nh4oh ac_dC_check Is Ac-dC Phosphoramidite Used? ama->ac_dC_check end Proceed with Synthesis and Deprotection dmf_nh4oh->end yes_ac_dc Yes ac_dC_check->yes_ac_dc no_ac_dc No ac_dC_check->no_ac_dc use_dmf_or_ac Use either DMF-dG or Ac-dG (UltraFAST Deprotection) yes_ac_dc->use_dmf_or_ac warning Risk of Cytosine Modification! Use Ac-dC with AMA no_ac_dc->warning use_dmf_or_ac->end warning->end

Caption: Decision workflow for choosing a fast deprotection strategy.

Experimental Workflow for Oligonucleotide Synthesis and Deprotection

Oligo_Synthesis_Workflow cluster_synthesis Solid-Phase Oligonucleotide Synthesis cluster_deprotection Cleavage and Deprotection cluster_analysis Analysis synthesis_start 1. Start with CPG Solid Support detritylation 2. Detritylation (DMT Removal) synthesis_start->detritylation coupling 3. Coupling (Add DMF-dG or Ac-dG) detritylation->coupling capping 4. Capping (Block Unreacted Sites) coupling->capping oxidation 5. Oxidation (P(III) to P(V)) capping->oxidation repeat_cycle Repeat Steps 2-5 for Each Nucleotide oxidation->repeat_cycle repeat_cycle->detritylation Next Cycle synthesis_end 6. Final Detritylation (Optional) repeat_cycle->synthesis_end Final Cycle cleavage 7. Cleavage from CPG (NH4OH or AMA) synthesis_end->cleavage base_deprotection 8. Base Deprotection (Heating) cleavage->base_deprotection purification 9. Purification (e.g., HPLC) base_deprotection->purification analysis 10. Quality Control (Mass Spec, CE) purification->analysis

Caption: General workflow for oligonucleotide synthesis and deprotection.

Conclusion: Making the Right Choice

Both DMF-dG and Ac-dG phosphoramidites are excellent choices for accelerating oligonucleotide deprotection, offering significant time savings over traditional methods.

  • DMF-dG is a robust, "fast-deprotecting" phosphoramidite that provides a good balance of rapid deprotection with ammonium hydroxide and enhanced stability against depurination. It is a versatile option for a wide range of applications.

  • Ac-dG is an integral component of the "UltraFAST" deprotection system utilizing AMA. When paired with Ac-dC, it allows for the most rapid deprotection protocols, making it ideal for high-throughput synthesis environments where speed is the highest priority.

The ultimate decision between DMF-dG and Ac-dG will depend on the specific requirements of the synthesis, including the desired deprotection speed, the other nucleoside phosphoramidites being used (particularly dC), and the availability of deprotection reagents. For laboratories equipped for and prioritizing the absolute fastest turnaround times, the Ac-dG/Ac-dC/AMA system is the premier choice. For those seeking a significant speed enhancement over traditional methods with excellent stability, DMF-dG presents a reliable and efficient alternative.

References

A Comparative Guide to Assessing the Purity of Crude Oligonucleotides Containing DMF-dG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary analytical techniques used to assess the purity of crude synthetic oligonucleotides, with a specific focus on those containing the N2-dimethylformamidine (DMF) protected deoxyguanosine (dG) nucleobase. The choice of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of oligonucleotide-based therapeutics and research reagents.[1] This document offers supporting experimental context, detailed methodologies, and a quantitative comparison to aid in the selection of the most suitable purity assessment strategy.

The Challenge of DMF-dG in Crude Oligonucleotide Analysis

The synthesis of oligonucleotides is a complex process that can result in various impurities, including truncated sequences (shortmers) and sequences with additional nucleotides (longmers).[2] Protecting groups are essential during synthesis to prevent unwanted side reactions. The DMF protecting group on deoxyguanosine is favored for its lability under milder deprotection conditions compared to the standard isobutyryl (iBu) group, which is particularly beneficial when the oligonucleotide contains sensitive modifications.[3][4] The use of dmf-dG can significantly reduce deprotection times.[5]

However, the presence of residual protecting groups, including DMF, in the crude product presents a challenge for purity analysis. Incomplete deprotection can lead to a heterogeneous mixture of partially protected oligonucleotides, which can complicate chromatographic and electrophoretic separations and interfere with mass spectrometry analysis. Therefore, the analytical method chosen must be robust enough to resolve the full-length product from these closely related impurities.

Comparative Analysis of Purity Assessment Techniques

The three most common and powerful techniques for oligonucleotide purity analysis are High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Mass Spectrometry (MS).[6] Each method offers distinct advantages and disadvantages in terms of resolution, speed, and the type of information it provides.

Quantitative Data Summary

The following table summarizes the key performance characteristics of each technique for the analysis of crude oligonucleotides.

FeatureIon-Pair Reversed-Phase HPLC (IP-RP-HPLC)Anion-Exchange HPLC (AEX-HPLC)Capillary Gel Electrophoresis (CGE)Mass Spectrometry (MS)
Principle Separation based on hydrophobicity.[1]Separation based on charge (number of phosphate groups).[7]Separation based on size through a sieving matrix.[8][9]Separation based on mass-to-charge ratio.[10]
Primary Measurement Retention TimeRetention TimeMigration TimeMolecular Weight
Resolution Good to HighHighVery High (single-nucleotide resolution)[1][9]Good for mass differences
Speed Moderate (20-60 minutes per sample)[1]Moderate (20-60 minutes per sample)Fast (minutes per sample)[1][9]Very Fast (minutes per sample)[1]
Sample Throughput ModerateModerateHigh, amenable to automation[1][9]High, amenable to automation[1]
Quantitative Accuracy GoodGoodGood[1][9]Semi-quantitative
Destructive No (fractions can be collected)No (fractions can be collected)YesYes

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results.

Sample Preparation: Deprotection of Crude Oligonucleotides

Prior to analysis, the crude oligonucleotide must be cleaved from the solid support and all protecting groups, including DMF on dG and cyanoethyl groups on the phosphate backbone, must be removed.

Recommended Deprotection Protocol for DMF-dG containing Oligonucleotides:

A common and effective method for deprotecting oligonucleotides containing DMF-dG is treatment with aqueous ammonium hydroxide/methylamine (AMA).[3][11]

  • Cleavage and Deprotection:

    • Prepare a 1:1 (v/v) mixture of 30% ammonium hydroxide and 40% aqueous methylamine (AMA).[11]

    • Add the AMA solution to the solid support containing the synthesized oligonucleotide in a sealed vial.

    • Incubate at 65°C for 10-15 minutes for rapid deprotection.[11][12] Alternatively, incubation can be performed at room temperature for a longer duration (e.g., 2 hours), which may be necessary for oligonucleotides with highly sensitive modifications.[12]

  • Solvent Removal:

    • After deprotection, cool the vial on ice.[11]

    • Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

    • Evaporate the AMA solution to dryness using a vacuum concentrator. Avoid excessive heating to prevent degradation of the oligonucleotide.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

IP-RP-HPLC is a powerful technique for separating oligonucleotides based on their hydrophobicity. The addition of an ion-pairing agent to the mobile phase neutralizes the negative charges on the phosphate backbone, allowing for interaction with the nonpolar stationary phase.

Protocol:

  • Sample Preparation: Dissolve the deprotected crude oligonucleotide in the initial mobile phase (e.g., 0.1 M Triethylammonium Acetate (TEAA)).[13]

  • HPLC System: A standard HPLC system equipped with a UV detector is used.

  • Column: A C8 or C18 reversed-phase column is typically employed.[14]

  • Mobile Phase:

    • Mobile Phase A: 0.1 M TEAA in water, pH 7.0.[13]

    • Mobile Phase B: Acetonitrile.[13]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the oligonucleotides. For example, 8% to 24% acetonitrile over 20 minutes.[13]

  • Detection: UV absorbance is monitored at 260 nm.[15]

  • Analysis: The purity of the oligonucleotide is determined by integrating the peak area of the full-length product relative to the total peak area of all components in the chromatogram.

Anion-Exchange HPLC (AEX-HPLC)

AEX-HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone. This method is particularly effective for resolving failure sequences from the full-length product.

Protocol:

  • Sample Preparation: Dissolve the deprotected crude oligonucleotide in the initial mobile phase (e.g., 10 mM NaClO4).[13]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A column with a quaternary ammonium-derivatized stationary phase.

  • Mobile Phase:

    • Mobile Phase A: 10 mM Tris, pH 8.0 in water.[2]

    • Mobile Phase B: 2 M NaCl in Mobile Phase A.[2]

  • Gradient: A salt gradient is applied to elute the oligonucleotides, with longer oligonucleotides (more phosphate groups) eluting at higher salt concentrations.

  • Detection: UV absorbance at 260 nm.

  • Analysis: Purity is calculated based on the relative peak area of the full-length oligonucleotide.

Capillary Gel Electrophoresis (CGE)

CGE offers very high-resolution separation of oligonucleotides based on their size. The capillary is filled with a sieving matrix, typically a polymer solution, which retards the migration of larger molecules more than smaller ones.[8][9]

Protocol:

  • Sample Preparation: Dissolve the deprotected crude oligonucleotide in deionized water.

  • CE System: A capillary electrophoresis system equipped with a UV detector.

  • Capillary: A fused silica capillary with a neutral coating.[16]

  • Sieving Matrix: A solution of a polymer such as polyacrylamide in a buffer containing a denaturant like 7 M urea to prevent secondary structure formation.[8]

  • Electrophoresis Conditions:

    • Injection: Electrokinetic injection by applying a voltage for a short duration.

    • Separation Voltage: A high voltage (e.g., 400 V/cm) is applied across the capillary.[17]

  • Detection: On-column UV detection at 260 nm.

  • Analysis: The purity is determined by the ratio of the peak area of the full-length product to the total area of all peaks in the electropherogram.[8]

Mass Spectrometry (MS)

MS provides information about the molecular weight of the oligonucleotide and its impurities, confirming the identity of the full-length product and identifying failure sequences. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common ionization techniques.[6][10]

Protocol (ESI-MS):

  • Sample Preparation: The crude oligonucleotide sample, after deprotection, is typically desalted using a method like ethanol precipitation to remove salts that can interfere with ionization. The sample is then dissolved in a solvent compatible with ESI-MS.

  • MS System: An ESI mass spectrometer, often coupled with an HPLC system (LC-MS) for online separation and analysis.

  • Analysis: The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions. The resulting mass spectrum will show a peak corresponding to the molecular weight of the full-length oligonucleotide, as well as peaks for any impurities.

  • Data Interpretation: The identity of the main product is confirmed by comparing its measured molecular weight to the calculated theoretical mass. Impurities such as n-1 and n-2 shortmers will appear as peaks with corresponding lower masses.

Visualizing the Workflow

The following diagrams illustrate the overall workflow for assessing the purity of crude oligonucleotides and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_preparation Sample Preparation cluster_analysis Purity Assessment cluster_results Data Analysis SolidPhaseSynthesis Solid-Phase Synthesis (with DMF-dG) CleavageDeprotection Cleavage and Deprotection (e.g., AMA treatment) SolidPhaseSynthesis->CleavageDeprotection IP_RP_HPLC IP-RP-HPLC CleavageDeprotection->IP_RP_HPLC AEX_HPLC AEX-HPLC CleavageDeprotection->AEX_HPLC CGE CGE CleavageDeprotection->CGE MS Mass Spectrometry CleavageDeprotection->MS PurityReport Purity Report (% Full-Length Product) IP_RP_HPLC->PurityReport AEX_HPLC->PurityReport CGE->PurityReport IdentityConfirmation Identity Confirmation (Molecular Weight) MS->IdentityConfirmation

Caption: Experimental workflow for purity assessment.

logical_relationship cluster_separation Separation Technique cluster_identification Identification Technique CrudeOligo Crude Oligonucleotide (with DMF-dG) HPLC HPLC (IP-RP / AEX) CrudeOligo->HPLC Quantitative Purity CE Capillary Electrophoresis (CGE) CrudeOligo->CE High-Resolution Sizing MS Mass Spectrometry (ESI / MALDI) CrudeOligo->MS Identity Confirmation

Caption: Relationship between techniques and outcomes.

Conclusion

The assessment of crude oligonucleotide purity, particularly for those synthesized with the DMF-dG protecting group, requires careful consideration of the analytical method.

  • IP-RP-HPLC and AEX-HPLC are robust and reliable methods for quantitative purity determination, offering good resolution and the ability to collect fractions for further analysis.

  • CGE provides the highest resolution for size-based separation, making it ideal for resolving complex mixtures of failure sequences from the full-length product.[1][9] Its speed and amenability to automation make it suitable for high-throughput screening.[9]

  • Mass Spectrometry is indispensable for confirming the molecular identity of the synthesized oligonucleotide and for identifying impurities.[6][15] When coupled with a separation technique like HPLC (LC-MS), it becomes an exceptionally powerful tool for comprehensive characterization.

For a comprehensive quality control strategy, a combination of these techniques is often employed. For instance, HPLC or CE can be used for routine purity assessment, while MS is used for identity confirmation and in-depth impurity profiling. The choice of the primary analytical technique will depend on the specific requirements of the downstream application, the desired level of purity, and the available instrumentation.

References

Stability comparison of dmf-dG vs ibu-dG phosphoramidites in solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of phosphoramidite solutions is a critical factor influencing the efficiency and fidelity of oligonucleotide synthesis. This guide provides an objective comparison of the solution stability of two commonly used deoxyguanosine (dG) phosphoramidites: those protected with a dimethylformamidine (dmf) group versus an isobutyryl (iBu) group. This comparison is supported by experimental data to aid in the selection of the most appropriate reagent for specific research and development needs.

Executive Summary

Deoxyguanosine phosphoramidites are known to be the least stable of the four standard DNA building blocks in solution.[1][2][3][4] The choice of the exocyclic amine protecting group significantly impacts this stability. Experimental evidence indicates a direct correlation between the ease of protecting group removal and the rate of autocatalytic degradation in solution.[3][5][6][7] While the dmf group offers the advantage of rapid deprotection, this characteristic contributes to a lower stability in solution compared to the more robust iBu-protected counterpart.[5] Studies show that dG phosphoramidite degradation is a second-order reaction, suggesting an autocatalytic hydrolysis process.[3][5][7]

Quantitative Data Summary

The following table summarizes the comparative stability of dmf-dG and ibu-dG phosphoramidites in solution based on available experimental data.

Protecting GroupRelative Stability in SolutionPurity Reduction (after 5 weeks in acetonitrile)Key Characteristics
dmf-dG Less StableNot explicitly stated, but degradation rate is faster than ibu-dG[5]"Fast-deprotecting" group, beneficial for labile oligonucleotides[8][9]. Prone to faster autocatalytic degradation in solution.[5]
ibu-dG More Stable39% reduction[1][2]More stable amide bond requires harsher deprotection conditions.[8] Exhibits greater stability in solution compared to dmf-dG.[5]

Experimental Protocol: Solution Stability Analysis

The following is a detailed methodology for assessing the solution stability of dmf-dG and ibu-dG phosphoramidites, based on published studies.[5]

Objective: To determine and compare the rate of degradation of dmf-dG and ibu-dG phosphoramidites in a solvent solution over time.

Materials:

  • dmf-dG phosphoramidite

  • ibu-dG phosphoramidite

  • Propylene carbonate (or Acetonitrile)

  • Water

  • Internal standard (e.g., a stable phosphoramidite like dT)

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phases for HPLC (e.g., 0.1M triethylammonium acetate in water and acetonitrile)[10]

Procedure:

  • Solution Preparation: Prepare solutions of dmf-dG and ibu-dG phosphoramidites at a known concentration (e.g., 0.2 M) in the chosen solvent (e.g., propylene carbonate).[5] A specific amount of water (e.g., 0.4 M) is added to initiate and observe the hydrolysis-driven degradation.[5] An internal standard is included for accurate quantification.

  • Incubation: The prepared solutions are maintained at a constant temperature under an inert atmosphere.

  • Sampling: Aliquots are taken from each solution at regular time intervals.

  • HPLC Analysis: Each aliquot is analyzed by reverse-phase HPLC to separate the intact phosphoramidite from its degradation products.[10]

  • Quantification: The peak area of the intact phosphoramidite is measured and normalized to the internal standard.

  • Data Analysis: The percentage of remaining intact phosphoramidite is plotted against time to determine the degradation kinetics for each protecting group.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for comparing the solution stability of dmf-dG and ibu-dG phosphoramidites.

G cluster_prep Solution Preparation cluster_analysis Analysis cluster_results Results p1 dmf-dG in Solvent + Water incubation Incubation at Constant Temperature p1->incubation p2 ibu-dG in Solvent + Water p2->incubation sampling Time-course Sampling incubation->sampling hplc RP-HPLC Analysis sampling->hplc quant Quantification of Intact Phosphoramidite hplc->quant kinetics Degradation Kinetics Plot quant->kinetics comparison Stability Comparison kinetics->comparison

Caption: Workflow for comparing dmf-dG and ibu-dG phosphoramidite solution stability.

Degradation Pathway and Influencing Factors

The primary degradation pathway for phosphoramidites in solution is hydrolysis, which can be initiated by trace amounts of water.[3][5][] For dG phosphoramidites, this degradation is autocatalytic.[3][5][6][7] The nature of the exocyclic amine protecting group on the guanine base strongly influences the rate of this hydrolysis.[3][5][7] Factors that can mitigate degradation include using anhydrous solvents, storing solutions at low temperatures, and minimizing exposure to acidic conditions which can lead to depurination.[1][12][13][14]

Conclusion

The choice between dmf-dG and ibu-dG phosphoramidites involves a trade-off between deprotection efficiency and solution stability. While dmf-dG allows for faster and milder deprotection protocols, which is advantageous for the synthesis of oligonucleotides containing sensitive modifications, it is inherently less stable in solution.[8][9] Conversely, ibu-dG offers greater stability in solution, potentially leading to higher coupling efficiencies over time, but requires more stringent deprotection conditions.[5][8] For applications where phosphoramidite solutions are prepared in bulk and used over extended periods, the superior stability of ibu-dG may be preferable. However, for rapid, high-throughput synthesis, particularly of modified oligonucleotides, the benefits of the fast-deprotecting dmf group may outweigh its lower solution stability. Researchers should consider these factors in the context of their specific synthesis protocols and requirements.

References

The Impact of DMF-dG on Oligonucleotide Yield and Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic oligonucleotide production, the choice of phosphoramidite chemistry, particularly the protecting group for deoxyguanosine (dG), plays a pivotal role in determining the final yield and purity of the desired product. This guide provides a comprehensive comparison of N2-dimethylformamidine-2'-deoxyguanosine (DMF-dG) with the more traditional isobutyryl-dG (ibu-dG), offering researchers, scientists, and drug development professionals objective data to inform their synthesis strategies.

The primary advantage of utilizing DMF-dG lies in its significantly faster deprotection kinetics. The dimethylformamidine (dmf) protecting group is considerably more labile than the isobutyryl (ibu) group, allowing for a reduction in deprotection times by approximately fourfold.[1] This accelerated deprotection is particularly beneficial for the synthesis of oligonucleotides containing sensitive modifications or fluorescent tags that may be compromised by prolonged exposure to harsh deprotection conditions.[1]

While faster deprotection is a clear benefit, its impact on final oligonucleotide yield can vary. Experimental data has shown that in certain contexts, the use of ibu-protected phosphoramidites may result in a higher yield of the final product. For instance, in one study, the synthesis of a specific DMT-on oligonucleotide yielded 363 optical density (OD) units when using an ibu-protected phosphoramidite, compared to 156 OD units when a dmf-protected phosphoramidite was employed under the same conditions.[2] This highlights the importance of sequence-specific and process-specific optimization when selecting a dG protecting group.

Comparative Data: DMF-dG vs. ibu-dG

The following table summarizes the key quantitative differences between DMF-dG and ibu-dG based on available experimental data.

ParameterDMF-dGibu-dGReference
Deprotection Time ~4x faster than ibu-dGStandard[1]
Final Yield (Example) 156 OD units363 OD units[2]
Purity HighHighGeneral finding

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental protocols for oligonucleotide synthesis, deprotection, and analysis are provided below.

Solid-Phase Oligonucleotide Synthesis (Phosphoramidite Method)

This protocol outlines the standard cycle for automated solid-phase oligonucleotide synthesis.

  • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the solid-support-bound nucleoside is removed using a solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[3] This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The next phosphoramidite monomer, dissolved in acetonitrile, is activated by a catalyst such as 5-(ethylthio)-1H-tetrazole (ETT). The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: To prevent the elongation of unreacted (failure) sequences in subsequent cycles, any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using a mixture of acetic anhydride and N-methylimidazole.[4]

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[3]

Deprotection and Cleavage

Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

  • Cleavage from Support: The oligonucleotide is typically cleaved from the controlled pore glass (CPG) support by incubation with concentrated ammonium hydroxide at room temperature.[5]

  • Base Deprotection: The exocyclic amine protecting groups on the nucleobases (including the dmf or ibu group on guanine) and the cyanoethyl groups on the phosphate backbone are removed by heating the oligonucleotide in the ammonium hydroxide solution.[4][5] The specific time and temperature depend on the protecting groups used. For DMF-dG, this step is significantly shorter than for ibu-dG.

  • DMT Removal (if applicable): If the oligonucleotide was synthesized with the final 5'-DMT group left on ("DMT-on") for purification purposes, it is removed post-purification using an acidic solution.[3]

Analysis of Yield and Purity

The final yield and purity of the oligonucleotide are assessed using the following methods:

  • Yield Determination: The concentration and total yield of the oligonucleotide are determined by measuring its absorbance at 260 nm (A260) using UV-Vis spectrophotometry.[2]

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is commonly used to separate the full-length product from shorter failure sequences and other impurities.[2] Ion-exchange HPLC (IE-HPLC) can also be employed, particularly for oligonucleotides with significant secondary structure.[6]

    • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to confirm the molecular weight of the final product, verifying its identity and the absence of modifications or adducts.[7][8][9]

    • Polyacrylamide Gel Electrophoresis (PAGE): For high-purity applications, denaturing PAGE can be used to resolve the full-length oligonucleotide from shorter sequences with single-base resolution.[6]

Visualizing the Process

To further clarify the experimental workflow and the key differences between DMF-dG and ibu-dG, the following diagrams are provided.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing cluster_analysis Quality Control Detritylation Detritylation Coupling Coupling Detritylation->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Oxidation->Detritylation Next Cycle Cleavage Cleavage from Support Oxidation->Cleavage Deprotection Base Deprotection Cleavage->Deprotection Purification Purification (HPLC/PAGE) Deprotection->Purification Yield Yield (A260) Purification->Yield Purity Purity (HPLC/MS) Purification->Purity Deprotection_Comparison DMF_dG DMF-dG Deprotection_Time Relative Deprotection Time DMF_dG->Deprotection_Time 1x ibu_dG ibu-dG ibu_dG->Deprotection_Time ~4x

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5'-O-DMT-N2-DMF-dG

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, step-by-step procedures for the proper disposal of 5'-O-DMT-N2-DMF-dG, a modified nucleoside used in oligonucleotide synthesis. The information is tailored for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, thereby minimizing risks to personnel and the environment. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Hazard and Disposal Information Summary

Given the absence of a specific SDS for this compound, a conservative approach to its disposal is necessary. The primary hazards are associated with the N,N-dimethylformamide (DMF) protecting group, which is a flammable liquid and vapor, harmful in contact with skin or if inhaled, causes serious eye irritation, and may damage fertility or the unborn child.[3] The 2'-Deoxy-N2-DMF-guanosine component, however, has been classified as not hazardous.[4]

Hazard ClassificationGHS CodePrecautionary StatementDisposal Requirement
Flammable liquid and vapor (due to potential residual DMF)H226Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3]Dispose of contents/container to an approved waste disposal plant.[3]
Harmful in contact with skin or if inhaled (due to potential residual DMF)H312 + H332Avoid breathing mist or vapors. Wear protective gloves/protective clothing/eye protection/face protection.[3]Collect as hazardous waste. Do not allow product to enter drains.[3]
Causes serious eye irritation (due to potential residual DMF)H319IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]Collect as hazardous waste.
May damage fertility or the unborn child (due to potential residual DMF)H360Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[3]Store locked up. Dispose of contents/container to an approved waste disposal plant.[3]
Acute and Chronic Aquatic Toxicity (Precautionary approach)H400, H410Avoid release to the environment.[1]Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the proper disposal of pure this compound and contaminated laboratory materials.

1. Personal Protective Equipment (PPE): Before handling the compound for disposal, it is mandatory to wear appropriate PPE to prevent exposure.[2]

  • Eye/Face Protection: Safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a laboratory coat.

  • Respiratory Protection: If handling the powder outside of a fume hood or if dust may be generated, a NIOSH-approved respirator is recommended.[2]

2. Waste Segregation and Collection: Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect unused or expired this compound powder in a dedicated, clearly labeled, and sealable hazardous waste container.[1]

    • Disposable items that have come into contact with the compound (e.g., pipette tips, tubes, gloves, and weighing papers) should be collected in a separate, sealed plastic bag or container clearly marked as "Hazardous Waste" and listing the chemical name.[1]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]

    • Do not mix this waste with other solvent waste streams unless explicitly permitted by your institution's EHS department.[1]

3. Waste Container Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and the associated hazards (e.g., "Flammable," "Toxic").

  • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[1]

  • Ensure containers are kept tightly closed except when adding waste and are stored in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][5]

4. Request for Disposal:

  • Once the waste container is full or has reached the designated accumulation time limit set by your institution, contact your EHS department to arrange for pickup and disposal.[1]

  • Follow all institutional procedures for hazardous waste manifests and pickup.

5. Spill Management:

  • In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.[3]

  • For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container.

  • For liquid spills, contain the spill with an inert absorbent material (e.g., sand, diatomaceous earth), then collect the absorbed material and place it in the hazardous waste container.[6]

  • Clean the spill area with an appropriate solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste: - Unused/Expired Powder - Contaminated Labware waste_type->solid_waste Solid liquid_waste Liquid Waste: - Solutions containing the compound waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container (Solid) solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container (Liquid) liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage disposal_request Contact EHS for Waste Pickup storage->disposal_request end End: Compliant Disposal disposal_request->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5'-O-DMT-N2-DMF-dG

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of 5'-O-DMT-N2-DMF-dG. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the integrity of your research. This guide is intended for researchers, scientists, and drug development professionals.

Essential Safety and Personal Protective Equipment (PPE)

The safe handling of this compound, a modified nucleoside used in oligonucleotide synthesis, necessitates stringent adherence to safety protocols to mitigate risks of exposure. The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory at all times.

For detailed guidance on PPE for various laboratory operations involving this compound, please refer to the table below.

OperationEye ProtectionHand ProtectionRespiratory ProtectionSkin and Body Protection
Receiving and Unpacking Safety glasses with side shieldsNitrile glovesNot generally requiredLaboratory coat
Storage and Transport Safety glasses with side shieldsNitrile glovesNot generally requiredLaboratory coat
Weighing and Aliquoting (in a fume hood) Safety gogglesNitrile glovesN95 or higher respiratorLaboratory coat
Solution Preparation (in a fume hood) Safety gogglesNitrile glovesN95 or higher respiratorLaboratory coat
Use in Reaction (in a closed system or fume hood) Safety gogglesNitrile glovesN95 or higher respiratorLaboratory coat
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesN95 or higher respirator (may require a higher level of respiratory protection based on spill size)Chemical-resistant apron or coveralls over a laboratory coat
Waste Disposal Safety gogglesNitrile glovesNot generally required if handling sealed containersLaboratory coat

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial to minimize exposure and maintain compound stability. The following step-by-step operational plan outlines the key procedures.

Receiving and Inspection
  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • If the package is compromised, do not open it. Isolate the package in a fume hood and contact your institution's Environmental Health and Safety (EHS) department.

  • If the package is intact, transfer it to the designated storage area.

Storage
  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended long-term storage is at -20°C to -80°C to ensure stability.[1]

  • The storage area should be clearly labeled with the compound name and appropriate hazard warnings.

  • Keep away from incompatible materials such as strong oxidizing agents.

Weighing and Solution Preparation
  • All weighing and solution preparation must be conducted in a certified chemical fume hood to prevent inhalation of the powder.

  • Before handling, ensure all necessary PPE is donned correctly.

  • Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.

  • Prepare solutions by slowly adding the solid to the solvent to avoid dust generation.

  • Cap the solution container tightly and label it clearly with the compound name, concentration, solvent, and date of preparation.

Use in Oligonucleotide Synthesis
  • When used in an automated synthesizer, ensure the instrument is located in a well-ventilated area.

  • Follow the instrument manufacturer's instructions for loading the phosphoramidite solution.

  • Ensure all connections are secure to prevent leaks.

  • After the synthesis is complete, follow the appropriate deprotection and cleavage protocols, which may involve the use of hazardous reagents like ammonia or methylamine. These steps should also be performed in a fume hood.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Unused or expired solid this compound should be disposed of as hazardous chemical waste.

    • Contaminated consumables such as weighing boats, pipette tips, and gloves should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container.

    • Do not dispose of solutions down the drain.

    • Waste from the oligonucleotide synthesizer, including deprotection and cleavage solutions, must be collected and disposed of as hazardous waste.

  • Empty Containers:

    • Rinse empty containers with a suitable solvent (e.g., acetonitrile) three times.

    • Collect the rinsate as hazardous liquid waste.

    • Deface the label on the empty container before disposing of it in the appropriate solid waste stream, as per institutional guidelines.

Always consult your institution's EHS department for specific waste disposal procedures and to ensure compliance with local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound from receipt to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_receipt Receiving cluster_storage Storage cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Package Receive->Inspect Store Store at -20°C to -80°C Inspect->Store If Intact Weigh Weigh Solid Store->Weigh Prepare Prepare Solution Weigh->Prepare CollectSolid Collect Solid Waste Weigh->CollectSolid Synthesize Use in Synthesis Prepare->Synthesize CollectLiquid Collect Liquid Waste Prepare->CollectLiquid Synthesize->CollectLiquid Dispose Dispose via EHS CollectSolid->Dispose CollectLiquid->Dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.